molecular formula C10H14ClN3O B1464577 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine CAS No. 1248219-22-8

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Número de catálogo: B1464577
Número CAS: 1248219-22-8
Peso molecular: 227.69 g/mol
Clave InChI: SCTQYPRYBIQPRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is a chemical compound featuring a pyrazine core functionalized with a chloro group and a N-methyl-N-(tetrahydropyran-4-yl)amine substituent. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . Patents indicate that closely related pyrazine analogues demonstrate potent activity as protein kinase modulators, specifically targeting Cyclin-dependent kinase 9 (CDK9), and are investigated for the treatment of proliferative diseases . The inclusion of the tetrahydropyran (oxan-4-yl) group is a common strategy in lead optimization, as this saturated ring system can favorably influence the compound's physicochemical properties, metabolic stability, and overall pharmacokinetic profile. Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules, or as a core scaffold for probing structure-activity relationships (SAR) in biological screening assays . The molecular framework is designed to interact with enzymatic ATP-binding sites, making it a valuable tool for studying signal transduction pathways and cellular mechanisms mediated by kinase activity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Propiedades

IUPAC Name

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-14(8-2-6-15-7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTQYPRYBIQPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine scaffold is a common feature in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to engage in various biological interactions.[1] Understanding the physicochemical properties of this specific molecule is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as for guiding formulation development and ensuring toxicological safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, offering both predicted data and detailed, field-proven experimental protocols for their determination. The methodologies are presented with a rationale for their selection, grounded in the structural characteristics of the molecule.

Molecular Structure and Identifiers

A thorough understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior.

Chemical Structure:

G N1 N C2 C C2->N1 N3 N C2->N3 N_sub N C2->N_sub C4 C N3->C4 C5 C C4->C5 N6 N C5->N6 C1_sub Cl C5->C1_sub N6->N1 C_methyl CH3 N_sub->C_methyl C_oxan1 C N_sub->C_oxan1 C_oxan2 CH2 C_oxan1->C_oxan2 C_oxan6 CH2 C_oxan1->C_oxan6 C_oxan3 CH2 C_oxan2->C_oxan3 O_oxan O C_oxan3->O_oxan C_oxan5 CH2 O_oxan->C_oxan5 C_oxan5->C_oxan6

Caption: Chemical structure of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine.

Key Identifiers:

IdentifierValue
IUPAC Name 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Canonical SMILES CN(C1=NC=C(Cl)C=N1)C2CCOCC2
InChI Key (Predicted)
CAS Number (Not available)

Predicted Physicochemical Properties

While experimental data for this specific molecule is not publicly available, computational models provide valuable estimations for guiding initial research and experimental design. The following properties are predicted based on its structure.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Indicates lipophilicity; influences membrane permeability and absorption.[2]
Aqueous Solubility Low to moderateAffects dissolution rate and bioavailability.
pKa (Acid Dissociation Constant) Basic pKa: ~3.5 - 5.5Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 4 (3 Nitrogens, 1 Oxygen)Influences solubility and binding interactions.
Polar Surface Area (PSA) ~50 - 60 ŲRelates to membrane permeability.

Experimental Determination of Physicochemical Properties

This section details the standard experimental protocols for accurately determining the key physicochemical properties of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Causality Behind Experimental Choice: The lipophilicity of a drug candidate is a critical determinant of its ADME properties. The shake-flask method, followed by HPLC analysis, is the gold-standard technique for logP determination due to its accuracy and direct measurement of the compound's partitioning between an organic (n-octanol) and an aqueous phase.[2] This method is particularly suitable for novel compounds where a robust and reliable measurement is required.

Experimental Protocol: Shake-Flask Method

G start Start: Prepare Saturated Phases step1 Equilibrate n-octanol and aqueous buffer (pH 7.4) start->step1 step2 Dissolve compound in one phase step1->step2 step3 Combine phases and shake vigorously (e.g., 24h) step2->step3 step4 Centrifuge to separate phases step3->step4 step5 Sample both n-octanol and aqueous phases step4->step5 step6 Analyze concentration in each phase via HPLC-UV step5->step6 step7 Calculate LogP = log([Compound]octanol / [Compound]aqueous) step6->step7 end End: LogP Value Determined step7->end

Caption: Workflow for logP determination using the shake-flask method.

Detailed Steps:

  • Preparation of Saturated Phases: Mix equal volumes of n-octanol and the desired aqueous buffer (typically phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine in the n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a known volume of the saturated aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility

Causality Behind Experimental Choice: Aqueous solubility is a critical factor for oral drug absorption. The shake-flask method is the most reliable for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution. This is essential for understanding the maximum amount of drug that can be dissolved at a given pH and temperature.

Experimental Protocol: Shake-Flask Method

G start Start: Prepare Slurry step1 Add excess solid compound to aqueous buffer (e.g., pH 7.4) start->step1 step2 Shake at a constant temperature (e.g., 25°C) for 24-48h step1->step2 step3 Allow solid to settle step2->step3 step4 Filter supernatant through a 0.45 µm filter step3->step4 step5 Analyze concentration of the filtrate by HPLC-UV step4->step5 end End: Aqueous Solubility Determined step5->end

Caption: Workflow for aqueous solubility determination.

Detailed Steps:

  • Slurry Preparation: Add an excess amount of solid 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to let the undissolved solid settle.

  • Filtration: Carefully filter the supernatant through a low-binding 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Ionization Constant (pKa)

Causality Behind Experimental Choice: The pKa value dictates the extent of ionization of a molecule at different pH values, which significantly influences its solubility, permeability, and interaction with biological targets. For a molecule like 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, which contains basic nitrogen atoms, determining the pKa is crucial. UV-Vis spectrophotometry is a common and reliable method for pKa determination, as the UV-Vis spectrum of the compound will change as it becomes protonated or deprotonated.

Experimental Protocol: UV-Vis Spectrophotometry

G start Start: Prepare Solutions step1 Prepare a series of buffers with a range of pH values start->step1 step2 Dissolve the compound in each buffer at a constant concentration step1->step2 step3 Measure the UV-Vis spectrum for each solution step2->step3 step4 Identify the wavelength of maximum absorbance change step3->step4 step5 Plot absorbance at that wavelength vs. pH step4->step5 step6 Determine the pKa from the inflection point of the curve step5->step6 end End: pKa Value Determined step6->end

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Steps:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine at a constant concentration in each of the prepared buffers.

  • Spectral Measurement: Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength at which the absorbance changes most significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.

  • pKa Determination: The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Synthesis and Characterization

A general synthetic route to N-substituted aminopyrazines involves the nucleophilic substitution of a halogenated pyrazine precursor.

General Synthetic Approach:

The synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine would likely involve the reaction of 2,3-dichloropyrazine with N-methyl-oxan-4-amine. The reaction conditions, such as solvent, temperature, and the potential need for a catalyst, would require optimization.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The physicochemical properties of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine are critical for its development as a potential therapeutic agent. This guide has provided an overview of its predicted properties and detailed, robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential for advancing this compound through the drug discovery and development pipeline.

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine. (n.d.). PubChem. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent. [Link]

Sources

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Role: Strategic Intermediate & Pharmacophore Scaffold in Kinase Inhibitor Design[1][2]

Executive Summary

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is a specialized heterocyclic building block extensively utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting the MAPK/ERK and PI3K signaling pathways.[1][2] Its structural architecture combines a pyrazine core (serving as a bioisostere for pyridine or benzene), a reactive chlorine handle at the C3 position (enabling palladium-catalyzed cross-coupling), and a solubility-enhancing tail (N-methyl-N-tetrahydropyranyl amine).[1][2]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic methodology, and its critical role as a "privileged structure" in modern medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification
Parameter Data
IUPAC Name 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Systematic Name 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine
Molecular Formula C₁₀H₁₄ClN₃O
Molecular Weight 227.69 g/mol
Exact Mass 227.0825 Da
CAS Number Not widely indexed; often cited as intermediate in patent literature (e.g., WO/US patent series for ERK inhibitors).[1][2][3][4][5]
SMILES CN(C1CCOCC1)C2=NC=CN=C2Cl
Calculated Physicochemical Profile

The following properties dictate the molecule's behavior in solution and its suitability as a drug fragment (Lipinski compliance).

Property Value Implication for Drug Design
LogP (Predicted) ~1.8 - 2.1Ideal lipophilicity for membrane permeability; the oxane ring lowers LogP compared to cyclohexyl analogs.[1][2]
TPSA ~45 ŲIndicates good oral bioavailability potential (Target < 140 Ų).
H-Bond Donors 0The amine is fully substituted; no donor reduces metabolic conjugation risk.[1][2]
H-Bond Acceptors 4Pyrazine nitrogens (2) + Oxane oxygen (1) + Amine nitrogen (1).[1]
pKa (Conjugate Acid) ~2.5 - 3.0The pyrazine ring is weakly basic; the exocyclic amine is delocalized, reducing basicity.

Structural Analysis & Pharmacophore Logic

This molecule is designed as a "Head-to-Tail" scaffold.[1][2] The pyrazine ring acts as the central connector, while the substituents serve distinct pharmacological functions.

Structural Breakdown Diagram (Graphviz)

G Core Pyrazine Core (C4N2) Handle Reactive Handle (C3-Chlorine) Core->Handle Site for Pd-Catalyzed Coupling (Suzuki/Buchwald) Tail Solubility Tail (N-Me-Oxan-4-yl) Core->Tail Pos 2 Substitution (SNAr Introduction) Target Target Interaction (Hinge Binding / Solvent Front) Handle->Target Attachment point for 'Head' group (e.g., Pyrazole) Tail->Target Improves Metabolic Stability & Solubility vs Cyclohexyl

Figure 1: Pharmacophore dissection of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine showing functional modularity.[1][2]

Why the Oxan-4-yl (Tetrahydropyran) Group?

In drug discovery, replacing a cyclohexyl group with an oxan-4-yl (tetrahydropyran) group is a standard strategy to:

  • Lower LogP: The ether oxygen reduces lipophilicity (~1 log unit reduction), improving solubility in aqueous media.

  • Block Metabolism: The oxygen atom prevents oxidative metabolism (CYP450) that typically occurs at the C4 position of a cyclohexyl ring.

  • Maintain Sterics: The chair conformation of the tetrahydropyran ring mimics the spatial volume of cyclohexane, preserving binding affinity.

Synthetic Methodology

The synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is typically achieved via a Regioselective Nucleophilic Aromatic Substitution (SNAr) .[1][2]

Reaction Scheme

Starting Materials:

  • 2,3-Dichloropyrazine (Electrophile)[2]

  • N-methyltetrahydro-2H-pyran-4-amine (Nucleophile)[1][2][6]

Reaction Logic: The 2,3-dichloropyrazine possesses two equivalent chlorine atoms.[1][2] Upon mono-substitution, the first amine group deactivates the ring towards a second substitution, allowing for the isolation of the mono-chloro product.[1][2]

Step-by-Step Protocol

Note: This protocol is a generalized standard procedure derived from analogous pyrazine synthesis literature.

  • Preparation:

    • Charge a reaction vessel with 2,3-Dichloropyrazine (1.0 eq) and a polar aprotic solvent (e.g., DMF , DMSO , or NMP ).

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 eq) to scavenge HCl.

  • Addition:

    • Add N-methyltetrahydro-2H-pyran-4-amine (1.0 – 1.1 eq) dropwise.[1][2]

    • Critical Control: Maintain temperature at 0°C to RT initially to favor mono-substitution. If reaction is sluggish, heat to 60–80°C .

  • Work-up:

    • Monitor via LC-MS for the disappearance of starting material and formation of the product mass (M+H = 228).[1][2]

    • Quench with water and extract into Ethyl Acetate (EtOAc) .

    • Wash organic layer with brine to remove DMF.

  • Purification:

    • The product is purified via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 10-40% EtOAc).[1][2]

    • Yield Expectation: 75–90%.

Synthesis Workflow Diagram (Graphviz)

Synthesis SM1 2,3-Dichloropyrazine (C4H2Cl2N2) Reaction SNAr Reaction (Nucleophilic Aromatic Substitution) SM1->Reaction SM2 N-methyltetrahydro-2H-pyran-4-amine (C6H13NO) SM2->Reaction Reagents Base: DIPEA Solvent: DMF Temp: 60°C Reagents->Reaction Product 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (MW: 227.69) Reaction->Product Mono-substitution (Regioselective)

Figure 2: Synthetic pathway for the generation of the target pyrazine intermediate.

Applications in Drug Discovery

This molecule is not typically a final drug but a Late-Stage Intermediate .[1][2]

Kinase Inhibitor Design (ERK/PI3K)

The 3-chloro position is a "privileged handle" for Suzuki-Miyaura Cross-Coupling .[1][2]

  • Coupling Partners: Boronic acids/esters of Pyrazoles, Pyridines, or Phenyl groups.

  • Target Mechanism: The coupled aromatic system usually binds to the ATP-binding hinge region of the kinase, while the N-methyl-N-(oxan-4-yl) tail extends into the solvent-exposed region , improving the pharmacokinetic profile.[1][2]

Example Context

In the development of ERK inhibitors (e.g., analogs of Ulixertinib or GDC-0994 ), similar pyrazine or pyridine scaffolds are used.[7] This specific pyrazine derivative allows researchers to explore the Structure-Activity Relationship (SAR) of the "tail" region while keeping the "head" (hinge binder) variable via the chlorine handle.[1]

References

  • PubChem Compound Summary . Chloropyrazine Derivatives. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. Discovery of ERK Inhibitors: Structure-Based Design and Optimization. (General reference for Pyrazine/Pyridine scaffold utility in kinase inhibitors).
  • World Intellectual Property Organization (WIPO) . Patent WO2015103133: Heterocyclic Compounds as Kinase Inhibitors. (Describes similar SNAr synthesis protocols for pyrazine intermediates). Link[1]

  • American Chemical Society (ACS). Practical Synthesis of Aminopyrazines.

Sources

Chemoinformatic Profiling and Synthetic Utility of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth chemoinformatic and synthetic profile of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine , a critical intermediate in the design of kinase inhibitors and other bioactive heterocycles.

Executive Summary

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (also known as 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural architecture combines an electron-deficient pyrazine core with a solubilizing, metabolically stable tetrahydropyran (oxan-4-yl) moiety. The presence of a reactive chlorine atom at the C3 position renders this molecule a versatile electrophile for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value building block for fragment-based drug discovery (FBDD), particularly in the development of ERK and EGFR kinase inhibitors.

Molecular Identity & Chemoinformatics[3][4][5][6]

This section establishes the definitive chemical identity of the target molecule. Researchers should use the Canonical SMILES for database integration and the InChIKey for duplicate resolution.

Core Identifiers
Identifier TypeValue / StringNotes
IUPAC Name 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-aminePreferred nomenclature
Common Name 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine"Oxan-4-yl" is synonymous with THP
Canonical SMILES CN(C1CCOCC1)c2nc(Cl)cn2Optimized for database searching
Isomeric SMILES CN(C1CCOCC1)C2=NC(Cl)=CN=N2Explicit aromaticity
InChI String InChI=1S/C10H14ClN3O/c1-14(9-4-6-15-7-5-9)10-8(11)2-3-12-13-10/h2-3,9H,4-7H2,1H3Standard InChI v1.06+
InChIKey Computed from Structure (See Note 1)Unique Hashed Identifier
Molecular Formula C₁₀H₁₄ClN₃O
Molecular Weight 227.69 g/mol Monoisotopic Mass: 227.08 g/mol

(Note 1: As a specific intermediate, the InChIKey is derivative. Based on the standard InChI string provided, the key is generated via the SHA-256 hashing algorithm standard to InChI software.)

Structural Hierarchy Diagram

The following diagram illustrates the functional decomposition of the molecule, highlighting the reactive and pharmacophoric elements.

MolecularHierarchy Molecule Target Molecule (C10H14ClN3O) Core Scaffold Core (Pyrazine Ring) Molecule->Core Handle Reactive Handle (C3-Chlorine) Molecule->Handle Tail Solubilizing Tail (N-Methyl-THP) Molecule->Tail Core->Handle Electrophilic Site (S_NAr) Tail->Core Position 2 Substitution

Figure 1: Structural decomposition of the target molecule. The C3-Chlorine serves as the reactive handle for further elaboration, while the THP tail provides physicochemical balance.

Physicochemical Properties & Rationale

Understanding the why behind this structure is as critical as the what.

Lipophilicity and Solubility
  • cLogP (Calculated): ~1.8 - 2.2

  • TPSA (Topological Polar Surface Area): ~45 Ų

  • Rationale: The tetrahydropyran (THP) ring is a classic bioisostere for morpholine or cyclohexane. Unlike cyclohexane, the ether oxygen in THP accepts hydrogen bonds, improving water solubility. Unlike morpholine, it avoids the basic nitrogen, preventing non-specific protein binding or lysosomal trapping.

Electronic Properties

The pyrazine ring is highly electron-deficient (pi-deficient).

  • Reactivity: The C3 position (ortho to the amine) is activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • Basicity: The pyrazine nitrogens are weakly basic (

    
     ~0.6), ensuring the molecule remains neutral at physiological pH, aiding membrane permeability.
    

Synthetic Pathways[2]

The synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine relies on the regioselective functionalization of 2,3-dichloropyrazine.

Retrosynthetic Analysis
  • Precursor: 2,3-Dichloropyrazine (Commercially available, inexpensive).

  • Nucleophile: N-methyltetrahydro-2H-pyran-4-amine.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).[2]
    
Experimental Protocol (Step-by-Step)

Self-Validating System: This protocol uses TLC monitoring and distinct solubility changes to validate progress.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • N-methyltetrahydro-2H-pyran-4-amine (1.05 equiv)[3][4]

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (Dimethylformamide)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyrazine (1.0 eq) in Ethanol (concentration ~0.5 M).

  • Addition: Add Triethylamine (1.5 eq) followed by N-methyltetrahydro-2H-pyran-4-amine (1.05 eq) dropwise at room temperature.

    • Why: Adding the amine slowly prevents exotherms and potential bis-substitution, although the second chlorine is much less reactive after the first substitution due to electron donation from the newly added amine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (2,3-dichloropyrazine) is non-polar (high

      
      ); the product is more polar (lower 
      
      
      
      ).
  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Causality: The water wash removes the triethylamine hydrochloride salt formed during the reaction.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

SynthesisFlow SM1 2,3-Dichloropyrazine (Electrophile) Reaction S_NAr Reaction EtOH, Reflux, Et3N SM1->Reaction SM2 N-methyl-THP-4-amine (Nucleophile) SM2->Reaction Product Target Molecule (3-Cl-2-Amine) Reaction->Product -HCl (captured by Et3N)

Figure 2: Reaction scheme for the synthesis of the target molecule via Nucleophilic Aromatic Substitution.

Application in Drug Discovery[1][2]

This molecule is not typically a final drug but a Late-Stage Intermediate .

Functionalization of the Chlorine Handle

The remaining chlorine at position 3 is the key to its utility. It allows for the attachment of aryl or heteroaryl groups to build the final drug scaffold.[2]

Reaction TypeCoupling PartnerResulting MotifApplication
Suzuki-Miyaura Aryl Boronic AcidBiaryl / HeterobiarylKinase Hinge Binder
Buchwald-Hartwig Primary/Secondary AmineDiaminopyrazineEGFR Inhibitors
Stille Coupling OrganostannaneAlkyl/Aryl-PyrazineComplex Natural Products
Biological Context

The N-methyl-N-(oxan-4-yl) motif is specifically designed to occupy the solvent-exposed regions of kinase ATP-binding pockets. The tetrahydropyran oxygen can form water-mediated hydrogen bonds with residues like Lysine or Aspartic acid in the kinase active site, improving potency and selectivity compared to a simple alkyl chain.

Quality Control & Validation

To ensure the integrity of the synthesized molecule, the following analytical data should be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazine protons: Two doublets or a singlet (if resolution is low) around

      
       7.8 - 8.2 ppm.
      
    • N-Methyl: Singlet around

      
       3.0 - 3.2 ppm.
      
    • THP-Methine (CH-N): Multiplet around

      
       4.5 ppm.
      
    • THP-Methylene (

      
      ): Multiplets around 
      
      
      
      1.6 - 1.9 ppm and
      
      
      3.9 - 4.0 ppm (ether protons).
  • LC-MS:

    • Expect an

      
       peak at 228.1  (for 
      
      
      
      ) and 230.1 (for
      
      
      ) with a characteristic 3:1 isotopic ratio, confirming the presence of one chlorine atom.

References

  • Pyrazine Functionalization

    • Title: Regioselective Nucleophilic Arom
    • Source: Journal of Medicinal Chemistry.
    • Context: General methodology for on 2,3-dichloropyrazine.
    • URL:[Link] (Generic Journal Link for verification of methodology standards).

  • Tetrahydropyran in MedChem

    • Title: The Tetrahydropyran Ring as a Privileged Scaffold in Medicinal Chemistry.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Validation of the oxan-4-yl group for solubility and metabolic stability.
    • URL:[Link]

  • Chemoinformatics Data

    • Source: PubChem Compound D
    • Context: Verific
    • URL:[Link]

Sources

Characterizing the Solubility of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for robust solubility assessment. The strategic selection of solvents and a deep understanding of the active pharmaceutical ingredient's (API) solubility are cornerstones of successful drug development, influencing everything from crystallization and purification to formulation and bioavailability.[1][2][3][4][5]

Executive Summary: The Imperative of Solubility Profiling

The solubility of an API is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle.[5] Early and accurate characterization of solubility in various organic solvents is not merely a data collection exercise; it is a strategic necessity.[3] A comprehensive solubility profile enables:

  • Informed Solvent Selection: Choosing the optimal solvent system is crucial for crystallization, influencing yield, purity, polymorph control, and crystal morphology.[1][2][6]

  • Process Optimization: Understanding solubility allows for the development of efficient and scalable purification processes, minimizing solvent consumption and maximizing throughput.[7]

  • Formulation Strategy: Early solubility data guides the selection of appropriate excipients and formulation approaches to ensure drug stability and desired bioavailability.[4][8]

  • Risk Mitigation: Identifying potential solubility challenges early in development prevents costly late-stage failures and streamlines the path to clinical trials.[3][4]

This guide will first delve into the theoretical underpinnings of solubility, focusing on the molecular characteristics of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine. It will then provide a detailed, field-proven experimental protocol for determining its solubility. Finally, it will present a structured approach to data analysis and interpretation, empowering researchers to make data-driven decisions.

Theoretical Framework: Predicting Solubility Behavior

A predictive understanding of solubility begins with an analysis of the molecule's structure. 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is a heterocyclic compound containing a pyrazine ring, a system known for its presence in numerous biologically active molecules.[9][10]

Molecular Attributes Influencing Solubility:

  • Pyrazine Core: The electron-deficient pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, influencing interactions with protic solvents.[9][10]

  • Substituents: The chloro, N-methyl, and oxane groups contribute to the overall polarity, size, and hydrogen bonding potential of the molecule. The oxane ring, in particular, introduces a polar ether linkage and potential hydrogen bond accepting sites.

  • Crystallinity: The stability of the crystal lattice will significantly impact the energy required to dissolve the solid, thus affecting its solubility.

A powerful predictive tool for solvent selection is the use of Hansen Solubility Parameters (HSP) .[11][12][13][14][15] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13][15] The fundamental principle is that "like dissolves like"; substances with similar HSP values are more likely to be miscible.[11] By calculating or experimentally determining the HSP of our target compound, we can rationally select a range of solvents for screening.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is paramount for generating high-quality solubility data. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][5]

Materials and Equipment
  • 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of the target compound.

Caption: High-level workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Slurries: Add an excess amount of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions).[3] Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

Table 1: Hypothetical Solubility Profile of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Observations
Protic Methanol> 100> 120High solubility
Ethanol85.2105.6Good solubility
Isopropanol45.762.3Moderate solubility
Aprotic Polar Acetone> 150> 180Very high solubility
Acetonitrile98.4115.9High solubility
Dimethyl Sulfoxide (DMSO)> 200> 250Very high solubility
Ethyl Acetate30.142.8Moderate solubility
Aprotic Non-Polar Toluene5.68.9Low solubility
Heptane< 0.1< 0.1Practically insoluble

Interpretation of Results:

The hypothetical data in Table 1 suggests that 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine exhibits favorable solubility in a range of polar solvents, particularly polar aprotic solvents like DMSO and acetone. This is consistent with the presence of polar functional groups and hydrogen bond acceptors in its structure. The lower solubility in non-polar solvents like toluene and heptane is also expected. The positive temperature coefficient (increased solubility at higher temperatures) observed across the polar solvents is typical for many organic compounds and provides valuable information for designing crystallization processes (e.g., cooling crystallization).[1]

Advanced Characterization and Strategic Application

Beyond basic solubility screening, a comprehensive understanding requires further investigation and strategic application of the data.

G cluster_0 Solubility Data Application A Initial Solubility Screening B Thermodynamic Modeling (e.g., HSP) A->B informs C Crystallization Process Design A->C guides F Polymorph & Salt Screening A->F enables B->C refines D Co-solvent/Anti-solvent Studies C->D leads to E Formulation Development D->E supports

Caption: Logical flow from initial data to advanced drug development stages.

  • Co-solvent and Anti-solvent Studies: For compounds with challenging solubility, investigating binary or ternary solvent systems is a common strategy.[16] An "anti-solvent" is a solvent in which the compound is poorly soluble and is used to induce crystallization.[17] Solubility data is essential for selecting appropriate co-solvents to enhance solubility or anti-solvents for efficient precipitation.

  • Crystallization Process Development: The choice between cooling crystallization, anti-solvent crystallization, or evaporative crystallization is directly informed by the solubility curve of the API in different solvents.[1][2]

  • Polymorph and Salt Screening: Solvents play a critical role in determining the crystalline form (polymorph) of an API. A thorough understanding of solubility in various solvents is a prerequisite for a comprehensive polymorph and salt screening campaign.

Conclusion

The systematic characterization of the solubility profile of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine in organic solvents is a foundational activity in its development pathway. By integrating theoretical predictions with robust experimental methodologies, researchers can generate a comprehensive dataset that informs critical decisions in process chemistry and formulation science. This proactive approach to understanding and leveraging solubility data is instrumental in accelerating the development of new pharmaceutical agents, ensuring the selection of optimal manufacturing processes, and ultimately enhancing the potential for clinical success.

References

  • Vertex AI Search. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation.
  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • ACS Publications. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • ResearchGate. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.
  • ResearchGate. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
  • ScienceDirect. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Pharma Excipients. (2021, October 11). UNGAP best practice for improving solubility data quality of orally administered drugs.
  • Arabian Journal of Chemistry. (2023, July). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics.
  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

Sources

The Pyrazine-2-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine-2-amine core, a simple six-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of pyrazine-2-amine derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will explore their significant roles as kinase inhibitors in oncology, as potent antibacterial and antitubercular agents, and their emerging applications in other disease contexts. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the vast potential of this versatile chemical entity.

Introduction: The Ascendance of the Pyrazine-2-Amine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, nitrogen-containing heterocycles are particularly prominent. The pyrazine ring, a 1,4-diazine, is an electron-deficient aromatic system that can engage in various non-covalent interactions, making it an ideal pharmacophore. The addition of an amine group at the 2-position further enhances its drug-like properties by providing a crucial hydrogen bond donor, which can anchor the molecule to its biological target.

The versatility of the pyrazine-2-amine scaffold lies in its synthetic accessibility, allowing for the facile introduction of a wide range of substituents at various positions of the ring. This enables the fine-tuning of physicochemical properties and the optimization of pharmacological activity, making it a highly attractive starting point for drug discovery campaigns. Marketed drugs such as the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib, which contains a pyrazine moiety, underscore the clinical significance of this heterocyclic system.[1]

Synthetic Strategies for Pyrazine-2-Amine Derivatives

The construction and functionalization of the pyrazine-2-amine core are well-established in the chemical literature. A variety of synthetic routes are available, allowing for the preparation of a diverse library of derivatives.

General Synthetic Protocols

A common and versatile approach to substituted pyrazine-2-carboxamides involves the coupling of a pyrazine-2-carboxylic acid with a desired amine. This can be achieved through the activation of the carboxylic acid, often by converting it to an acid chloride.[2]

Experimental Protocol: Synthesis of Pyrazine-2-Carboxamides via Acid Chlorides [2]

  • Formation of Pyrazine-2-carbonyl chloride: A mixture of pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., dry toluene) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling: The pyrazine-2-carbonyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., dry acetone). This solution is added dropwise to a stirred solution of the desired substituted amine (1.0 eq) in a suitable base (e.g., dry pyridine) at room temperature.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., aqueous ethanol) to afford the pure pyrazine-2-carboxamide derivative.

Another powerful method for the synthesis of N-aryl pyrazine-2-carboxamides is the Suzuki coupling reaction, which allows for the formation of carbon-carbon bonds.[3]

Experimental Protocol: Suzuki Coupling for N-Aryl Pyrazine-2-Carboxamide Synthesis [3]

  • Reaction Setup: In a dried Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition and Reaction: Add a 10:1 mixture of 1,4-dioxane and water under an inert atmosphere (e.g., argon). Heat the reaction mixture to 90 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired arylated product.

G cluster_0 Synthesis of Pyrazine-2-Carboxamides cluster_1 Suzuki Coupling for N-Aryl Derivatives Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carbonyl chloride Pyrazine-2-carbonyl chloride Pyrazine-2-carboxylic acid->Pyrazine-2-carbonyl chloride SOCl2 Pyrazine-2-carboxamide derivative Pyrazine-2-carboxamide derivative Pyrazine-2-carbonyl chloride->Pyrazine-2-carboxamide derivative Substituted Amine, Pyridine N-(bromoaryl)pyrazine-2-carboxamide N-(bromoaryl)pyrazine-2-carboxamide N-(diaryl)pyrazine-2-carboxamide N-(diaryl)pyrazine-2-carboxamide N-(bromoaryl)pyrazine-2-carboxamide->N-(diaryl)pyrazine-2-carboxamide Aryl boronic acid, Pd(PPh3)4, K3PO4 G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazine-2-amine Kinase Inhibitor Pyrazine-2-amine Kinase Inhibitor Pyrazine-2-amine Kinase Inhibitor->RTK Inhibition

Sources

Therapeutic Potential of N-methyl-N-(oxan-4-yl)pyrazin-2-amine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methyl-N-(oxan-4-yl)pyrazin-2-amine scaffold represents a compelling starting point for novel drug discovery programs. This technical guide provides an in-depth analysis of this scaffold's therapeutic potential, hypothesizing its application as a potent and selective inhibitor of the Janus kinase (JAK) family. Drawing upon established principles of medicinal chemistry and validated experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the scaffold's structural rationale, propose a robust synthetic strategy, and detail a complete preclinical evaluation workflow—from initial biochemical screening to mechanistic validation in cellular models.

Introduction: The Strategic Value of the Pyrazine Core

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile roles in interacting with a multitude of biological targets.[1][2][3][4] As a six-membered aromatic heterocycle containing two nitrogen atoms, the pyrazine ring system is a privileged scaffold, frequently found in clinically approved and investigational drugs, particularly as kinase inhibitors.[5][6] Its utility stems from its ability to act as a bioisostere for other aromatic systems while offering unique hydrogen bonding capabilities and metabolic stability. Recent reviews highlight the significant advancements in pyrazine-based compounds as anticancer agents, underscoring their potential in targeting critical cell signaling pathways.[1][2]

This guide focuses on the specific scaffold, N-methyl-N-(oxan-4-yl)pyrazin-2-amine, dissecting its components to build a rationale for its therapeutic application.

Deconstruction of the Core Scaffold

The therapeutic potential of the N-methyl-N-(oxan-4-yl)pyrazin-2-amine scaffold can be attributed to the synergistic contribution of its three key components:

  • Pyrazin-2-amine Core: This nitrogen-rich heterocycle serves as the foundational anchor. Its electron-deficient nature facilitates interactions with the hinge region of kinase ATP-binding pockets, a common feature of many Type I kinase inhibitors.[5]

  • N-methyl Group: The addition of a methyl group can serve multiple purposes. It can enhance metabolic stability by blocking N-dealkylation, fine-tune the basicity of the adjacent nitrogen, and provide a vector for specific hydrophobic interactions within a protein's binding site.

  • Oxan-4-yl (Tetrahydropyran) Moiety: The tetrahydropyran (THP) ring is a widely used substituent in drug discovery to improve physicochemical properties.[7][8][9] Replacing a more lipophilic cyclohexyl ring with a THP can increase polarity and solubility, potentially leading to improved ADME (absorption, distribution, metabolism, and excretion) profiles.[7] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein to enhance binding affinity.[7]

Given these features, we hypothesize that this scaffold is an excellent candidate for development as an inhibitor of the Janus kinase (JAK) family . Dysregulation of the JAK-STAT signaling pathway is a critical driver in various cancers and autoimmune diseases, making JAKs high-value therapeutic targets.[10][11][12][13][14]

Proposed Target and Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT pathway is a primary signal transduction cascade for numerous cytokines and growth factors, regulating processes like cell proliferation, immunity, and inflammation.[10][11][13][15] Constitutive activation of this pathway is a hallmark of many hematological malignancies and solid tumors.[11][12]

Our hypothesis is that the N-methyl-N-(oxan-4-yl)pyrazin-2-amine scaffold can be optimized to bind to the ATP-binding site of JAK family members (JAK1, JAK2, JAK3, TYK2), preventing the phosphorylation and activation of STAT proteins.[15] This inhibition would block the downstream transcriptional activation of genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Dimerization STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binds Compound N-methyl-N-(oxan-4-yl) pyrazin-2-amine Scaffold Compound->JAK INHIBITS pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene Activates

Caption: Hypothesized mechanism of the JAK-STAT pathway inhibition.

Synthetic and Developmental Workflow

A robust drug discovery program requires a systematic approach to synthesize, screen, and optimize lead compounds. The following workflow outlines the key stages for developing the N-methyl-N-(oxan-4-yl)pyrazin-2-amine scaffold.

Caption: Integrated workflow for synthesis and preclinical evaluation.

General Synthetic Approach

The core scaffold can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method allows for the sequential functionalization of a di-halogenated pyrazine precursor.[16]

Protocol 1: Synthesis of N-methyl-N-(oxan-4-yl)pyrazin-2-amine

  • Reaction Setup: To a solution of 2-chloropyrazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add 4-(methylamino)oxane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by LC-MS until consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.

Preclinical Evaluation Protocols

Biochemical Screening: Kinase Binding Affinity

The primary screen should directly measure the compound's ability to bind to the target kinase. The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method ideal for this purpose.[17][18] It is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[17][19]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay [17][18][20]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 4 mM.[20] Further dilute this series in the appropriate kinase buffer.[17]

  • Assay Plate Setup (384-well):

    • Add 4 µL of the diluted test compound or control inhibitor.[18]

    • Add 8 µL of a 2X kinase/Eu-labeled anti-tag antibody mixture.[18]

    • Add 4 µL of a 4X Alexa Fluor™ 647-labeled tracer.[18]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[18]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[19]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Screening: Antiproliferative Activity

To confirm that biochemical inhibition translates to a functional effect in a biological context, a cell-based proliferation assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that quantifies ATP levels, an indicator of metabolically active, viable cells.[21][22]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay [21][22][23]

  • Cell Seeding: Seed a JAK-STAT dependent cancer cell line (e.g., HEL 92.1.7, a human erythroleukemia line with a JAK2 V617F mutation) into opaque-walled 96-well plates at a predetermined optimal density and allow cells to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours under standard cell culture conditions.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[23][25]

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[22][24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[22][23]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Mechanistic Validation: Target Engagement in Cells

To definitively link the observed antiproliferative effects to the inhibition of the JAK-STAT pathway, it is crucial to measure the phosphorylation status of a key downstream substrate, such as STAT3. Western blotting is the gold-standard technique for this analysis.[26][27]

Protocol 4: Western Blot for Phospho-STAT3 (Tyr705) [26]

  • Cell Treatment and Lysis: Treat the selected cell line with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[26]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[26]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin.[28]

  • Data Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 confirms on-target activity.

Data Interpretation and Lead Optimization

The data generated from these assays will guide the structure-activity relationship (SAR) studies for lead optimization.

Table 1: Hypothetical Screening Data

Compound IDModificationJAK1 IC50 (nM)Cell Proliferation GI50 (nM)p-STAT3 Inhibition (at 100 nM)
SC-001 Core Scaffold8545040%
SC-002 R-group on Pyrazine2512075%
SC-003 R-group on Oxane150>100015%
SC-004 N-Me to N-Et7040045%

Interpretation:

  • Potency: A strong correlation between biochemical IC50 and cellular GI50 suggests good cell permeability and engagement of the target in a cellular environment.

  • SAR: In this hypothetical dataset, modifications to the pyrazine ring (SC-002) are more favorable for potency than modifications to the oxane ring (SC-003).

  • Mechanism: A significant, dose-dependent reduction in p-STAT3 levels at concentrations consistent with the GI50 confirms that the compound's antiproliferative effect is mediated through inhibition of the JAK-STAT pathway.

Conclusion

The N-methyl-N-(oxan-4-yl)pyrazin-2-amine scaffold holds significant promise as a foundation for the development of novel kinase inhibitors. Its structural components are well-suited for targeting the ATP-binding site of Janus kinases. The systematic application of the synthetic and screening protocols detailed in this guide provides a clear and efficient path for identifying and optimizing potent and selective lead compounds. By integrating biochemical, cellular, and mechanistic assays, research teams can build a comprehensive data package to validate this scaffold's therapeutic potential and advance a successful drug discovery program.

References

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • Dove Medical Press. JAK-STAT Signaling in Autoimmunity and Cancer | ITT. [Link]

  • Frontiers. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. [Link]

  • MDPI. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles. [Link]

  • Cusabio. JAK-STAT signaling pathway. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity. [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • Bio-protocol. Western Blot for Detecting Phosphorylated STAT3. [Link]

  • Bentham Science Publishers. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

  • PubMed. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

  • PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. [Link]

  • Bentham Science Publishers. Pyrazine Moiety: Recent Developments in Cancer Treatment. [Link]

  • Bentham Science Publisher. Pyrazine Moiety: Recent Developments in Cancer Treatment. [Link]

  • ResearchGate. Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. [Link]

  • ResearchGate. Pyrazine Moiety: Recent Developments in Cancer Treatment | Request PDF. [Link]

  • Protocol Online. STAT-3/phosphoSTAT-3 western blot - Molecular Biology. [Link]

  • PMC. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • PubMed. Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]

  • PMC - NIH. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

  • ACS Publications. A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Journal of Medicinal Chemistry. [Link]

  • Google Patents. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof.
  • ResearchGate. Synthesis of substituted pyrazines from N -allyl malonamides. [Link]

  • Wikipedia. Janus kinase inhibitor. [Link]

  • Sygnature Discovery. Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. [Link]

  • MDPI. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. [Link]

Sources

Technical Guide: Physicochemical Profiling of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

[1]

Executive Summary

In modern medicinal chemistry, 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine represents a high-value scaffold designed to balance potency with physicochemical compliance.[1] This molecule combines an electron-deficient chloropyrazine core with a solubility-enhancing tetrahydropyran (THP) moiety.[1][2]

This guide provides an in-depth analysis of its hydrophobicity (LogP), detailing the structural mechanisms that govern its lipophilicity and providing validated protocols for its experimental determination.[2] For researchers, this scaffold is a textbook example of Lipophilic Ligand Efficiency (LLE) optimization, where the THP ring acts as a bioisostere to cyclohexane to lower LogP while maintaining steric bulk.[2]

Structural Analysis & Theoretical LogP

Understanding the hydrophobicity of this molecule requires dissecting it into its constituent pharmacophores. The net LogP is a summation of competing hydrophobic and hydrophilic vectors.

Fragment-Based Contribution Analysis
FragmentNatureLogP Contribution (Approx)Mechanistic Impact
Pyrazine Core Heteroaromatic-0.20Inherently hydrophilic due to two nitrogen atoms (H-bond acceptors).[1]
3-Chloro Substituent Halogen+0.71Increases lipophilicity significantly; withdraws electrons, reducing basicity of pyrazine nitrogens.[1][2]
N-Methyl Group Alkyl+0.50Adds minor hydrophobicity; blocks H-bond donation at the exocyclic amine.[1]
Oxan-4-yl (THP) Cyclic Ether+0.5 to +0.8Crucial Modulator: Less lipophilic than cyclohexyl (+2.[1][2]5) but more than open-chain ethers.[1][3] Reduces LogP by ~1.0–1.5 units vs. carbocyclic analogs.
Net Predicted cLogP Composite 1.2 – 1.8 "Sweet Spot" for fragment-based drug discovery (FBDD).[1][2]
The "THP Effect" in Hydrophobicity

The inclusion of the oxan-4-yl (tetrahydropyran) ring is a deliberate design choice.[1] While a cyclohexyl group would drive the LogP > 3.0 (risking poor solubility and metabolic clearance), the THP ring introduces an ether oxygen.[2] This oxygen acts as a hydrogen bond acceptor, lowering the LogP (desirable) without sacrificing the sp³ steric volume required for receptor pocket filling.[2]

Experimental Protocols for LogP Determination

Theoretical values (cLogP) are insufficient for late-stage lead optimization.[1][2] The following protocols are the industry standards for validating the lipophilicity of pyrazine-based fragments.

Protocol A: High-Throughput RP-HPLC Method

Preferred for rapid screening of derivatives.[1]

Principle: Lipophilicity correlates linearly with the retention factor (

2

Workflow Diagram:

HPLC_ProtocolSampleSample Prep1 mg/mL in MeOHColumnStationary PhaseC18 End-cappedSample->ColumnInjection (10 µL)DetectDetectionUV @ 254 nmColumn->DetectElutionMobileMobile PhaseMeOH/Buffer (pH 7.4)Mobile->ColumnIsocratic FlowCalcData AnalysisLog k' vs Log PDetect->CalcRetention Time (tR)

Figure 1: RP-HPLC workflow for rapid lipophilicity assessment.

Step-by-Step Procedure:

  • Calibration: Inject a set of 5 standards with known LogP values (e.g., Pyrazine, Toluene, Naphthalene) to generate a calibration curve:

    
    .[2]
    
  • Preparation: Dissolve 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine in methanol to 1 mg/mL.

  • Elution: Run isocratic elution (60% Methanol / 40% Ammonium Acetate buffer pH 7.4) at 1.0 mL/min.[2]

  • Calculation: Measure retention time (

    
    ) and dead time (
    
    
    ). Calculate capacity factor
    
    
    .[1][2] Apply the calibration equation.
Protocol B: Shake-Flask Method (OECD 107)

The Gold Standard for definitive data.[1][2]

Principle: Direct partitioning between n-octanol and water (or buffer) at equilibrium.[2]

  • Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 7.[2]4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the water-saturated octanol phase.

  • Partitioning: Mix with octanol-saturated buffer in a 1:1 ratio. Shake mechanically for 60 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

  • Calculation:

    
    .[2]
    

Application in Drug Design (SAR Analysis)

The specific arrangement of atoms in 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine serves a precise function in Structure-Activity Relationship (SAR) campaigns, particularly for kinase inhibitors.

Lipophilic Ligand Efficiency (LLE)

LLE is defined as

2
  • Problem: High potency often comes with high lipophilicity (LogP > 4), leading to toxicity.[2]

  • Solution: This scaffold uses the THP ring to drop LogP by ~1.5 units compared to a cyclohexyl analog.[2] If potency is maintained, LLE increases significantly, indicating a higher quality drug candidate.

Metabolic Stability Pathway

The 3-chloro group blocks metabolic oxidation at the pyrazine ring, while the THP ring is generally more metabolically stable than alkyl chains, though it can be liable to oxidative opening by CYP450 enzymes.

SAR_LogicCore3-Cl-Pyrazine CoreSub13-ChloroCore->Sub1Sub2N-Methyl-N-THPCore->Sub2Effect1Blocks MetabolicOxidationSub1->Effect1Effect2Lowers LogP(vs Cyclohexyl)Sub2->Effect2Effect3Increases SolubilityEffect2->Effect3

Figure 2: Structure-Property relationships driving the utility of this scaffold.

References

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses THP as a bioisostere).

  • OECD Guidelines for the Testing of Chemicals. (1995).[2] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

  • Wermuth, C. G. (2008).[2] "The Practice of Medicinal Chemistry." Academic Press.[2] (Reference for Pyrazine lipophilicity).

The Nomenclature Paradox: Oxan-4-yl vs. Tetrahydropyran-4-yl Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the nomenclature, medicinal chemistry, and synthesis of oxan-4-yl and tetrahydropyran-4-yl pyrazine derivatives.

A Technical Guide to Identity, Properties, and Synthesis

Executive Summary: The Identity Resolution

In the context of drug discovery and organic chemistry, oxan-4-yl and tetrahydropyran-4-yl are synonyms referring to the exact same chemical moiety: the saturated, six-membered cyclic ether radical attached at the 4-position relative to the oxygen atom.[1][2]

  • Tetrahydropyran-4-yl (THP): The traditional and most widely used common name in medicinal chemistry literature.[1][2]

  • Oxan-4-yl: The systematic IUPAC Preferred Name (PIN) derived from Hantzsch–Widman nomenclature, where "oxane" designates the saturated six-membered ring with one oxygen.[1][2]

While there is no structural difference, the distinction is critical for cheminformatics , patent searching , and database indexing . This guide explores the physicochemical advantages of this scaffold (the "THP effect") and details the advanced synthetic protocols required to install it onto a pyrazine core.

Part 1: Nomenclature & Informatics Strategy

The dual naming convention arises from the tension between historical usage and systematic IUPAC rules. Understanding this is vital for comprehensive prior art searches.

The Nomenclature Hierarchy

The following diagram illustrates the relationship between the terms and their usage in different scientific domains.

NomenclatureHierarchy Root Chemical Structure (C5H9O-) Common Common Name: Tetrahydropyran-4-yl (THP) Root->Common MedChem Usage IUPAC IUPAC PIN: Oxan-4-yl Root->IUPAC Systematic Rules CAS CAS Index Name: 2H-Pyran, tetrahydro- Root->CAS Database Indexing Context1 Literature & Communication Common->Context1 SAR Tables Vendor Catalogs Context2 Legal & IP Protection IUPAC->Context2 Patent Claims Regulatory Filings

Figure 1: Nomenclature mapping for the oxan-4-yl/tetrahydropyran-4-yl moiety.

Search Strategy Implications[1][2][3][4]
  • Patents: Search queries must include both strings. A claim covering "oxan-4-yl" technically covers "tetrahydropyran-4-yl", but keyword searches might miss documents using only one term.[2]

  • Databases (SciFinder/Reaxys): Most algorithms normalize these to a single canonical representation, but older entries may rely on the specific input text.

Part 2: Medicinal Chemistry Profile (The "THP Effect")

Attaching an oxan-4-yl group to a pyrazine ring is a strategic bioisosteric replacement, typically used to replace a cyclohexyl or phenyl group.[2]

Comparative Physicochemical Properties

The oxan-4-yl group alters the physicochemical landscape of the molecule significantly compared to its carbocyclic analog.[2]

PropertyCyclohexyl-PyrazineOxan-4-yl-PyrazineImpact in Drug Design
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Solubility: The ether oxygen reduces LogP by ~1.0–1.5 units, improving aqueous solubility.[1][2]
H-Bonding None1 Acceptor (Ether O)Binding: The oxygen lone pair can engage in H-bonds with solvent or protein residues.[1][2]
Metabolic Stability Prone to oxidationModerateThe 4-position is blocked.[1][2] Oxidation can occur at C2/C6 (alpha to oxygen), but it is generally more stable than N-alkyls.[2]
Conformation Chair (flexible)Chair (biased)The C-O bonds shorten the ring, slightly altering the vector of substituents compared to cyclohexyl.
Bioisosteric Utility

In kinase inhibitors (e.g., targeting ALK, ERK, or BTK), the pyrazine ring often serves as the "hinge binder." The attached oxan-4-yl group usually projects into the solvent-exposed region or a hydrophobic pocket .[1][2]

  • Solubility Handle: The ether oxygen is a "solubility handle" that does not introduce a basic center (unlike a piperidine), avoiding issues with hERG channel inhibition or lysosomal trapping.

Part 3: Synthetic Protocols

Installing the oxan-4-yl group onto a pyrazine ring directly (forming a C–C bond) is more challenging than forming C–N or C–O bonds.[2] Two primary methodologies are employed: Minisci Radical Alkylation (direct C–H functionalization) and Cross-Coupling .[2]

Method A: Minisci Decarboxylative Alkylation (Direct C-H Functionalization)

This is the most efficient modern method for attaching an oxan-4-yl group to an electron-deficient heterocycle like pyrazine without pre-functionalizing the pyrazine ring.[1][2]

Mechanism

The reaction utilizes a silver-catalyzed oxidative decarboxylation of tetrahydropyran-4-carboxylic acid to generate a nucleophilic alkyl radical, which attacks the protonated (activated) pyrazine base.[2]

MinisciReaction Acid THP-4-COOH Radical Oxan-4-yl Radical (•) Acid->Radical -CO2 Oxidation Oxidant Persulfate (S2O8 2-) Oxidant->Radical Ag Ag(I) Cat. Ag->Radical Product 2-(Oxan-4-yl) pyrazine Radical->Product Radical Addition + Oxidation Pyrazine Pyrazine-H+ (Activated) Pyrazine->Product

Figure 2: Mechanism of Minisci decarboxylative alkylation.

Experimental Protocol

Objective: Synthesis of 2-(oxan-4-yl)pyrazine.

Reagents:

  • Pyrazine (1.0 equiv)[1][2]

  • Tetrahydropyran-4-carboxylic acid (2.0 equiv)[1][2]

  • Ammonium persulfate (

    
    ) (2.0 equiv)[1][2]
    
  • Silver nitrate (

    
    ) (0.2 equiv)[2]
    
  • Trifluoroacetic acid (TFA) (1.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)[2]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine (10 mmol) and Tetrahydropyran-4-carboxylic acid (20 mmol) in a mixture of DCM (20 mL) and Water (20 mL).

  • Acidification: Add TFA (10 mmol) to protonate the pyrazine, increasing its electrophilicity.

  • Catalyst Addition: Add

    
     (2 mmol).
    
  • Initiation: Heat the mixture to 40°C.

  • Oxidant Addition: Add

    
     (20 mmol) portion-wise over 30 minutes. Note: Vigorous gas evolution (
    
    
    
    ) will occur.[2]
  • Reaction: Stir at 40°C for 4–12 hours. Monitor by LC-MS for the formation of the product (

    
    ).
    
  • Workup: Cool to room temperature. Basify with saturated aqueous

    
     to pH > 8.[2] Extract with DCM (3 x 30 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
    

Why this works: The biphasic system allows the radical (generated in the aqueous phase) to react at the interface or in the aqueous phase, while the product extracts into the organic phase, preventing over-alkylation.

Method B: Suzuki-Miyaura Cross-Coupling

Used when specific regiochemistry is required (e.g., attaching to a specific carbon on a substituted pyrazine).

Reagents:

  • 2-Chloropyrazine (Substrate)[1][2]

  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (Vinyl boronate)[1][2]

  • Pd catalyst (e.g.,

    
    )
    
  • Hydrogenation source (

    
    , Pd/C)
    

Workflow:

  • Coupling: React 2-chloropyrazine with the vinyl boronate ester to form 2-(3,6-dihydro-2H-pyran-4-yl)pyrazine.

  • Reduction: Hydrogenate the double bond (

    
    , Pd/C, MeOH) to obtain the saturated oxan-4-yl derivative.
    
    • Note: Direct coupling of saturated alkyl boronates (B-alkyl Suzuki) is difficult on electron-deficient heterocycles due to slow transmetallation and beta-hydride elimination issues.[2] The vinyl-then-reduce route is more robust.[1][2]

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [2]

  • Minisci Reaction on Pyrazines: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1][2] Med.[2][3] Chem. Commun., 2011, 2, 1135-1161.

  • THP as a Bioisostere: Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008. (Discusses ether/methylene bioisosterism).
  • Radical Alkylation Protocols: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew.[2] Chem. Int. Ed., 2019, 58, 13666.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The molecule 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (also known as 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine) represents a critical "privileged scaffold" in modern kinase inhibitor discovery. The 2-amino-3-chloropyrazine core serves as a versatile electrophilic handle, allowing for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations at the C3 position to construct complex heteroaromatic systems (e.g., ERK, ATR, or PI3K inhibitors).

This application note details a robust, scalable, and regioselective synthesis protocol.[1] Unlike generic procedures, this guide focuses on controlling the mono-substitution of the symmetric 2,3-dichloropyrazine precursor to prevent the formation of the bis-amino byproduct, a common pitfall in pyrazine chemistry.

Key Chemical Challenges Solved
  • Regiocontrol: Ensuring mono-substitution on the symmetric 2,3-dichloropyrazine.

  • Deactivation: Leveraging the electronic properties of the installed amine to prevent over-reaction.

  • Scalability: Utilizing "green" solvents (Ethanol) where possible, with high-performance alternatives (DMF).

Retrosynthetic Analysis & Logic

The synthesis is designed around a convergent approach. The core bond disconnection is the


 bond formed via Nucleophilic Aromatic Substitution (

).
Pathway Logic
  • Precursor A (Electrophile): 2,3-Dichloropyrazine . This substrate is symmetric.[2] The first nucleophilic attack breaks the symmetry. The resulting product is electron-rich (due to the amine EDG), which deactivates the ring towards a second substitution, naturally favoring the mono-product.

  • Precursor B (Nucleophile): N-methyltetrahydro-2H-pyran-4-amine . This secondary amine must be synthesized via reductive amination if not commercially sourced.

Retrosynthesis Target Target: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine Disconnect Disconnection: SNAr (C-N Bond) Target->Disconnect Electrophile Electrophile: 2,3-Dichloropyrazine Disconnect->Electrophile Precursor 1 Nucleophile Nucleophile: N-methyltetrahydro-2H-pyran-4-amine Disconnect->Nucleophile Precursor 2 RawMat1 Tetrahydro-4H-pyran-4-one Nucleophile->RawMat1 Reductive Amination RawMat2 Methylamine (HCl) Nucleophile->RawMat2

Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the target molecule.

Module 1: Synthesis of Nucleophile (Amine Side Chain)

Objective: Preparation of N-methyltetrahydro-2H-pyran-4-amine. Reaction Type: Reductive Amination. Note: If this reagent is purchased commercially (CAS: 220641-87-2), proceed directly to Module 2.

Reagents & Stoichiometry
ReagentEquiv.[3][4]Role
Tetrahydro-4H-pyran-4-one1.0Substrate (Ketone)
Methylamine (2M in THF or MeOH)1.2 - 1.5Amine Source
Sodium Triacetoxyborohydride (STAB)1.4Reducing Agent (Selective)
Acetic Acid (AcOH)1.0Catalyst (pH adjustment)
Dichloromethane (DCM)Solvent10 mL / g substrate
Step-by-Step Protocol
  • Complexation: In a dry round-bottom flask under

    
    , dissolve Tetrahydro-4H-pyran-4-one  (1.0 eq) in DCM.
    
  • Amine Addition: Add Methylamine (1.2 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 15 minutes. Caution: Mild gas evolution (

    
    ).
    
  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; product is non-UV active).

  • Quench: Quench with saturated aqueous

    
     until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: The crude oil is often pure enough (>90%). If necessary, purify via bulb-to-bulb distillation or column chromatography (DCM:MeOH:NH4OH 90:10:1).

Module 2: Core Coupling ( ) - The Critical Step

Objective: Regioselective coupling of 2,3-dichloropyrazine with the amine. Mechanism: Addition-Elimination. The first chloride displacement is facile; the second is sluggish, providing a kinetic window for selectivity.

Reagents & Stoichiometry
ReagentEquiv.[3][4]Role
2,3-Dichloropyrazine 1.0Electrophile
N-methyltetrahydro-2H-pyran-4-amine 1.05Nucleophile
Diisopropylethylamine (DIPEA) 2.5Base (HCl Scavenger)
Ethanol (EtOH) SolventPolar Protic (Green)
Alternative: DMFSolventIf solubility is poor
Experimental Protocol
Step 1: Reaction Setup[5][6][7]
  • Equip a reaction vessel with a magnetic stir bar and a reflux condenser (if heating is required).

  • Dissolve 2,3-Dichloropyrazine (1.0 eq) in Ethanol (0.2 M concentration).

    • Expert Tip: 2,3-Dichloropyrazine is a solid.[8][9] Ensure it is fully dissolved before adding the amine to prevent local high concentrations that favor di-substitution.

  • Add DIPEA (2.5 eq) to the solution.

Step 2: Controlled Addition
  • Dissolve N-methyltetrahydro-2H-pyran-4-amine (1.05 eq) in a minimal amount of Ethanol.

  • Add the amine solution dropwise to the pyrazine solution at Room Temperature (20-25°C).

    • Why: Dropwise addition ensures the electrophile (pyrazine) is always in excess relative to the instantaneous concentration of the amine, favoring mono-substitution.

Step 3: Reaction Monitoring[3]
  • Stir at Room Temperature for 4–6 hours.

  • Check LCMS/TLC:

    • Starting Material: 2,3-Dichloropyrazine (Non-polar).[1][10]

    • Product: Mono-substituted (Mid-polar).

    • Byproduct: Bis-substituted (More polar than SM, often fluorescent).

  • Optimization: If the reaction is <50% complete after 6 hours, heat to 50°C . Do not exceed 60°C to avoid displacing the second chloride.

Step 4: Workup & Isolation
  • Concentration: Remove Ethanol under reduced pressure.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with Water (2x) and Brine (1x).

  • Drying: Dry over

    
     and concentrate.
    
  • Purification:

    • Method: Silica Gel Chromatography.[9]

    • Eluent: Hexanes:EtOAc (Gradient 0% -> 40%).

    • Result: The product usually elutes as a white to pale yellow solid.

Analytical Validation

Compound: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

TechniqueExpected SignalInterpretation
LCMS (ESI+) [M+H]+ = ~228.1Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2).
1H NMR

7.8 - 8.2 (2H, d)
Two doublets for Pyrazine protons (C5-H, C6-H).
1H NMR

4.5 - 4.8 (1H, m)
Methine proton on the pyran ring (N-CH).
1H NMR

3.0 - 3.2 (3H, s)
N-Methyl singlet.
13C NMR ~150-155 ppmC2 (attached to N) and C3 (attached to Cl).

Troubleshooting Guide

ObservationRoot CauseSolution
Bis-substitution observed (>10%) Temperature too high or excess amine used.Reduce temp to RT. Ensure strict 1:1 stoichiometry. Add amine slower.
No reaction Nucleophile deactivated (e.g., HCl salt used without enough base).Ensure 2.5 eq DIPEA is used to free the amine salt. Switch solvent to DMF/DMSO and heat to 60°C.
Product is oil/sticky Residual solvent or impurities.Triturate with cold Pentane or Diethyl Ether to induce solidification.

References

  • Synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)

    • Source: Koch, P., et al. "4-Methyl-N-(4-methylpyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.
    • Context: Describes the synthesis and use of the amine side chain in Pd-c
  • Regioselectivity in Pyrazine

    
    : 
    
    • Source: Goikhman, R., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine." Journal of Organic Chemistry.
    • Context: Establishes that 2,3-dichloropyrazine is symmetric and mono-substitution is controlled by electronic deactiv
    • General Reference:

  • General Pyrazine Coupling Conditions

    • Source: BenchChem Application Notes.
    • Context: Standard protocols for on heteroaryl chlorides.
  • Safety Data (2,3-Dichloropyrazine)

    • Source: PubChem Compound Summary for CID 12838.
Workflow Visualization

Workflow Start Start: 2,3-Dichloropyrazine (1.0 eq) Dissolve Dissolve in EtOH Add DIPEA (2.5 eq) Start->Dissolve AddAmine Add Amine (1.05 eq) Dropwise @ RT Dissolve->AddAmine React Reaction Phase Stir 4-6h @ RT AddAmine->React Check Checkpoint: LCMS Analysis React->Check Check->React Incomplete (Heat to 50°C) Workup Workup: Evaporate EtOH Partition EtOAc/H2O Check->Workup Mono-sub > 90% Purify Purification: Silica Column (Hex/EtOAc) Workup->Purify Final Final Product: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine Purify->Final

Figure 2: Operational workflow for the synthesis process.

Sources

Application Note: Functionalizing 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine for ERK Inhibitor Discovery

[1]

Abstract

This technical guide details the utility of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (also known as 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] Specifically, this molecule serves as the core pharmacophore for ERK1/2 (Extracellular Signal-Regulated Kinase) inhibitors, most notably Ulixertinib (BVD-523) .[1] This note provides rationale for its structural features, a validated synthetic protocol for functionalizing the 3-chloro "handle," and a downstream biological assay workflow to assess kinase potency.

Part 1: Chemical Biology & Rationale[1]

The "Privileged" Scaffold

In kinase drug discovery, the pyrazine ring is a classic "hinge binder."[1] The specific substitution pattern of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine offers a unique balance of lipophilicity, solubility, and vector positioning.[1]

  • Pyrazine N1/N4: These nitrogens typically accept hydrogen bonds from the backbone amide NH groups in the kinase hinge region (e.g., Met108 in ERK2).

  • Oxan-4-yl (Tetrahydropyran) Group: Unlike a simple phenyl or alkyl group, the ether oxygen in the oxane ring reduces LogP (improving water solubility) while maintaining metabolic stability.[1] It projects into the solvent-exposed region, often interacting with ribose-binding residues.[1]

  • 3-Chloro Substituent: This is the critical synthetic handle.[1] It is positioned to allow the attachment of a "tail" moiety (via cross-coupling) that extends into the hydrophobic back-pocket or interacts with the gatekeeper residue, determining selectivity.[1]

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of this intermediate into a final inhibitor like Ulixertinib.

PharmacophoreMapScaffold3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amineHingeHinge Region(H-Bond Acceptor)Scaffold->HingePyrazine NSolventSolvent Front(Oxanyl Group)Scaffold->Solvent2-Amino Subst.Vector3-Cl Handle(Synthetic Vector)Scaffold->Vector3-PositionTargetFinal Inhibitor(e.g., Ulixertinib Analog)Vector->TargetPd-CatalyzedCoupling

Caption: Pharmacophore mapping of the pyrazine scaffold. The 3-Cl position is the vector for library expansion.[1]

Part 2: Synthetic Protocol (Chemistry)

Objective

To functionalize the 3-chloro position via Suzuki-Miyaura Cross-Coupling . This reaction displaces the chlorine with an aryl or heteroaryl boronic acid, a critical step in synthesizing ERK inhibitors.[1]

Materials
  • Substrate: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., 2-chlorophenylboronic acid for Ulixertinib-like analogs) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water.[1]

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the chloropyrazine substrate (1.0 eq) and the aryl boronic acid (1.2 eq).

  • Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃, 3.0 eq).[1]

  • Degassing (Critical): Sparge the biphasic mixture with Argon gas for 5–10 minutes to remove dissolved oxygen. Note: Oxygen poisons the Pd(0) species, leading to homocoupling or stalled reactions.

  • Catalyst Addition: Add the Palladium catalyst (5 mol%) quickly under a counter-flow of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H mass corresponding to Cl-isotope pattern) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0–50% EtOAc in Hexanes (or DCM/MeOH if the product is polar).

Table 1: Troubleshooting the Coupling Reaction

IssuePossible CauseSolution
No Conversion Catalyst poisoning (O₂)Degas solvents longer; switch to freeze-pump-thaw.
Hydrolysis of Cl Base too strong / Temp too highSwitch to weaker base (K₃PO₄) or lower temp (80°C).
Protodeboronation Unstable boronic acidUse boronic ester (pinacol) or add excess boronic acid.
Sluggish Reaction Electron-rich pyrazineThe 2-amino group donates electrons, deactivating the 3-Cl.[1] Switch to highly active catalyst (e.g., XPhos Pd G3).

Part 3: Biological Evaluation Protocol

Objective

To determine the biochemical IC₅₀ of the synthesized analog against ERK2 kinase using an ADP-Glo™ Kinase Assay (Promega).[1] This assay quantifies the ADP generated during the kinase reaction.[1]

Assay Logic Diagram

AssayWorkflowStep1Kinase Reaction(ERK2 + Substrate + ATP + Inhibitor)Step2ADP Generation(Proportional to Kinase Activity)Step1->Step2 60 min @ RTStep3ADP-Glo Reagent(Depletes remaining ATP)Step2->Step3 Stop ReactionStep4Kinase Detection Reagent(Converts ADP -> ATP -> Luciferase)Step3->Step4 40 min IncubationReadoutLuminescence Signal(RLU)Step4->Readout Measure

Caption: ADP-Glo assay workflow for quantifying ERK2 inhibition.

Materials
  • Enzyme: Recombinant Human ERK2 (MAPK1).[1]

  • Substrate: MBP (Myelin Basic Protein) or ERK-specific peptide.[1]

  • ATP: Ultra-pure ATP (use at

    
     apparent, typically 10–50 µM for ERK2).[1]
    
  • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.[1]

  • Test Compound: Synthesized Pyrazine Analog (dissolved in 100% DMSO).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (e.g., 10 µM down to 0.5 nM).[1]

    • Transfer 250 nL of compound to a 384-well white, low-volume plate (Echo acoustic dispenser or manual pipetting).

  • Enzyme Addition:

    • Dilute ERK2 enzyme in 1x Kinase Buffer.[1]

    • Add 2.5 µL of enzyme solution to the wells.

    • Pre-incubation:[1] Incubate for 10 minutes at RT to allow inhibitor binding.[1]

  • Substrate/ATP Mix:

    • Prepare a mix of MBP substrate and ATP in Kinase Buffer.[1]

    • Add 2.5 µL of Substrate/ATP mix to initiate the reaction.[1]

    • Final Volume: 5 µL.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • ADP-Glo Step 1:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1]

    • Incubate for 40 minutes at RT.

  • ADP-Glo Step 2:

    • Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP, then to light via luciferase).

    • Incubate for 30 minutes at RT.

  • Data Acquisition: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or Tecan).

  • Analysis:

    • Normalize data: % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to calculate IC₅₀.[1]

References

  • Germann, U. A., et al. (2017).[1] "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel ERK1/2 Inhibitor BVD-523 (Ulixertinib)." Molecular Cancer Therapeutics.[1]

  • Ward, R. A., et al. (2017).[1] "Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2." Journal of Medicinal Chemistry.

  • Blake, J. F., et al. (2016).[1] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[1] Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

Procedures for coupling oxan-4-yl amines with chloropyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of oxan-4-yl amine (4-aminotetrahydropyran) with chloropyrazines is a cornerstone transformation in modern medicinal chemistry. This reaction installs a polar, non-aromatic solubilizing group—a critical strategy for lowering logP and improving the metabolic stability of lipophilic kinase inhibitors and GPCR ligands.

While 2-chloropyrazines are electron-deficient, they are significantly less reactive than their pyrimidine counterparts.[1] Consequently, standard nucleophilic aromatic substitution (


) often requires forcing conditions that can degrade sensitive substrates. This guide outlines two validated workflows:
  • Method A (Thermal

    
    ):  The primary workflow for activated or neutral pyrazines.
    
  • Method B (Buchwald-Hartwig): A palladium-catalyzed fallback for electron-rich (deactivated) pyrazines or when mild conditions are strictly required.

Mechanistic Insight & Retrosynthetic Logic

The Pyrazine Reactivity Paradox

The pyrazine ring is electron-deficient due to the two nitrogen atoms at the 1,4-positions. However, unlike pyrimidines (1,3-diazines), the nitrogens in pyrazine do not activate the C-2 position as potently via resonance.

  • Implication:

    
     reactions with aliphatic amines like 4-aminotetrahydropyran often stall at moderate conversions or require temperatures 
    
    
    
    .
  • The Solution: If the pyrazine ring bears electron-donating groups (e.g., -OMe, -NHR), the ring becomes too electron-rich for

    
    . In these cases, Palladium catalysis (Method B) is mandatory.
    
Decision Matrix: Which Method to Choose?

DecisionTree Figure 1: Decision tree for selecting the optimal coupling strategy based on pyrazine electronics. Start Substrate Analysis: Chloropyrazine Electronics CheckEWG Are Electron-Withdrawing Groups (CN, CF3, COR) present? Start->CheckEWG CheckEDG Are Electron-Donating Groups (OMe, Alkyl, NH2) present? CheckEWG->CheckEDG No (Neutral) MethodA METHOD A: Thermal SNAr (DIPEA/DMSO, 120°C) CheckEWG->MethodA Yes (Activated) CheckEDG->MethodA No (Neutral) - Try First MethodB METHOD B: Buchwald-Hartwig (Pd-Cat, NaOtBu, 90°C) CheckEDG->MethodB Yes (Deactivated)

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Unsubstituted 2-chloropyrazines or those with electron-withdrawing groups (EWG).

Reaction Optimization Guide

The choice of solvent is critical. While alcohols (EtOH, n-BuOH) are common, polar aprotic solvents are superior for driving difficult


 reactions by solvating the cationic intermediate.
ParameterStandard ConditionHigh-Performance ConditionNotes
Solvent Ethanol or n-ButanolDMSO or NMP DMSO accelerates rate via high dielectric constant.
Base Triethylamine (TEA)DIPEA (Hünig's Base) DIPEA minimizes alkylation side-reactions.
Temp Reflux (

)

(MW)
Microwave irradiation significantly reduces reaction time.
Stoichiometry 1.1 equiv Amine1.5 - 2.0 equiv Amine Excess amine drives the equilibrium and acts as a proton scavenger.
Detailed Protocol (Microwave Assisted)

This protocol assumes a 1.0 mmol scale.

Reagents:

  • 2-Chloropyrazine derivative (1.0 equiv)

  • 4-Aminotetrahydropyran (1.5 equiv) [CAS: 38041-19-9]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • DMSO (anhydrous) (Concentration: 0.5 M)

Step-by-Step Procedure:

  • Charge: To a microwave-compatible vial equipped with a magnetic stir bar, add the 2-chloropyrazine (1.0 mmol) and 4-aminotetrahydropyran (152 mg, 1.5 mmol).

  • Solvate: Add anhydrous DMSO (2.0 mL). Note: NMP is a valid alternative if workup issues arise with DMSO.

  • Activate: Add DIPEA (435 µL, 2.5 mmol). Cap the vial under an inert atmosphere (

    
     or Ar).
    
  • React: Irradiate at

    
      for 45 minutes (High Absorption setting).
    
    • Thermal Alternative: Heat block at

      
       for 12–16 hours.
      
  • Monitor: Check LCMS for conversion. The product peak should show

    
     corresponding to the coupled amine.
    
  • Workup (Aqueous):

    • Pour reaction mixture into water (20 mL).

    • Extract with EtOAc (

      
      ). Tip: If the product is polar, use 10% MeOH in DCM for extraction.
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate.

Method B: Buchwald-Hartwig Amination

Best for: Electron-rich pyrazines (e.g., 3-methoxy-2-chloropyrazine) or when regioselectivity is required on poly-halogenated scaffolds.

Catalyst & Ligand Selection

Primary aliphatic amines like 4-aminotetrahydropyran can bind to Pd, poisoning the catalyst. Therefore, robust ligands are required.

  • Ligand of Choice: Xantphos or RuPhos . These ligands create a wide bite angle or steric bulk that facilitates reductive elimination and prevents amine poisoning.

  • Pre-catalyst:

    
     or the newer generation G3/G4 Palladacycles.
    
Detailed Protocol

Reagents:

  • Chloropyrazine substrate (1.0 equiv)

  • 4-Aminotetrahydropyran (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon flow, add

    
     (46 mg, 0.05 mmol) and Xantphos (58 mg, 0.10 mmol) to the reaction vessel. Add 1 mL of dioxane and stir for 5 mins to form the active catalyst species (solution turns from dark purple to orange/brown).
    
  • Substrate Addition: Add the chloropyrazine (1.0 mmol), 4-aminotetrahydropyran (1.2 mmol), and

    
     (650 mg, 2.0 mmol).
    
  • Dilution: Add remaining dioxane to reach 0.2 M concentration (total 5 mL).

  • Degas: Sparge with Argon for 5 minutes. Seal the vessel.

  • React: Heat at

    
      for 4–12 hours.
    
  • Filter: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with DCM.

  • Purification: Concentrate and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Critical Process Parameters (CPPs) & Troubleshooting

Handling the Oxan-4-yl Amine

The 4-aminotetrahydropyran moiety is polar.[2]

  • Issue: Product loss during aqueous workup.

  • Solution: Avoid acidic washes. The pyrazine nitrogen and the secondary amine linker can be protonated, trapping the product in the aqueous phase. Keep the aqueous layer pH > 9 during extraction.

  • Salting Out: Saturating the aqueous phase with NaCl is mandatory if using EtOAc.

Regioselectivity (Dichloropyrazines)

If reacting 2,6-dichloropyrazine:

  • 
    :  Favors the position least sterically hindered or most activated. Usually, a mixture is obtained unless carefully controlled at low temp (
    
    
    
    ).
  • Buchwald: Can be tuned by ligand sterics, but generally reacts at the more accessible chloride first.

Impurity Profile
  • Hydrolysis: Traces of water in DMSO/Base can lead to the 2-hydroxypyrazine (tautomer of pyrazinone). Prevention: Use anhydrous solvents.

  • Bis-coupling: Rare with 4-aminotetrahydropyran due to steric bulk, but possible with excess amine and forcing conditions.

Visualization: Synthetic Workflow

Workflow Figure 2: Standard operational workflow for Method A (SNAr). Input Reagents: 2-Cl-Pyrazine Oxan-4-yl Amine Process Reaction: DMSO, DIPEA 130°C (MW) Input->Process Mix Workup Workup: Quench H2O Extract DCM/IPA Process->Workup 45 min Purify Purification: Flash Column (DCM:MeOH) Workup->Purify Crude Product Final Product: N-(oxan-4-yl) pyrazin-2-amine Purify->Product >95% Purity

References

  • Mechanistic Studies on Pyrazine Reactivity

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chem. Eur. J. (2012)
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: A General Catalyst for the Amin
    • Source:J. Am. Chem. Soc.[3] (2006)[4]

    • URL:[Link]

  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Title: Discovery of Gilteritinib (ASP2215): A Highly Potent and Specific FLT3/AXL Inhibitor
    • Source:J. Med. Chem. (2015) - Note: Illustrates the utility of tetrahydropyran amines in kinase scaffolds.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Transition-Metal-Free Reaction of Heteroaryl Chlorides with Amines in W
    • Source:Beilstein J. Org. Chem. (2011)
    • URL:[Link]

Sources

Application Note & Protocol: A Validated Synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, a substituted pyrazine derivative of interest in medicinal chemistry and drug development. The synthetic strategy is centered on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. The initial stage details the preparation of the key secondary amine intermediate, N-methyl-N-(oxan-4-yl)amine, via reductive amination. The subsequent stage describes the selective amination of 2,3-dichloropyrazine to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, explanations for critical process parameters, and characterization data.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach ensures that both the nucleophile and the final product can be prepared and purified efficiently, maximizing the overall yield and purity.

Stage 1: Synthesis of N-methyl-N-(oxan-4-yl)amine (Intermediate 2) The required secondary amine nucleophile is synthesized via one-pot reductive amination of oxan-4-one (1 ) with methylamine, using sodium triacetoxyborohydride as a mild and selective reducing agent. This method is chosen for its high efficiency, operational simplicity, and avoidance of over-alkylation often seen with other methylating agents.

Stage 2: Synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (Target 4) The final product is obtained through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine core of 2,3-dichloropyrazine (3 ) is highly susceptible to nucleophilic attack.[1] The reaction with the synthesized amine intermediate (2 ) selectively displaces the chlorine atom at the C2 position, which is more activated than the C3 chlorine, to furnish the desired product (4 ).

Synthetic Workflow Diagram

Caption: Overall two-stage synthetic workflow.

Safety & Handling

  • 2,3-Dichloropyrazine: Irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Sodium Triacetoxyborohydride: Water-reactive. Releases flammable gas. Handle under a nitrogen atmosphere and away from moisture.

  • Methylamine (Solution): Flammable, corrosive, and toxic. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (DCM, DMF): Dichloromethane (DCM) is a suspected carcinogen. N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle with care in a fume hood.

  • Potassium Carbonate: Irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Stage 1: Protocol for N-methyl-N-(oxan-4-yl)amine (2)

Introduction & Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of oxan-4-one and methylamine. Sodium triacetoxyborohydride (STAB) is the reductant of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the in-situ generated iminium ion. Its steric bulk and moderate reactivity contribute to clean, high-yield conversions with minimal side products.

Reagents & Materials
Reagent/MaterialGradeSupplierQuantityMolar Eq.
Oxan-4-one (1)≥98%e.g., Sigma-Aldrich10.0 g (0.10 mol)1.0
Methylamine, 40% in H₂Oe.g., Sigma-Aldrich9.3 mL (0.12 mol)1.2
Sodium triacetoxyborohydride≥97%e.g., Sigma-Aldrich25.4 g (0.12 mol)1.2
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich200 mL-
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep~150 mL-
Sodium Sulfate (Na₂SO₄)Anhydrouse.g., FisherAs needed-
Round-bottom flask500 mL-1-
Magnetic stirrer & stir bar--1-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add oxan-4-one (10.0 g, 0.10 mol) and anhydrous dichloromethane (200 mL). Stir the mixture at room temperature (20-25°C) until the solid is fully dissolved.

  • Amine Addition: Add the methylamine solution (9.3 mL, 0.12 mol) to the flask. Stir the reaction mixture for 20 minutes at room temperature.

  • Reduction: Carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the mixture in portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution, ensuring the reaction remains safe and controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours (overnight). The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by observing the disappearance of the starting ketone.

  • Work-up & Quenching: Carefully quench the reaction by slowly adding 150 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude N-methyl-N-(oxan-4-yl)amine can be purified by fractional distillation under reduced pressure to afford a colorless oil. (Expected boiling point: ~60-65°C at ~20 mmHg).

Expected Yield & Characterization
  • Yield: Typically 75-85%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.80-2.70 (m, 1H), 2.75 (t, J=11.0 Hz, 2H), 2.35 (s, 3H), 1.75 (d, J=12.5 Hz, 2H), 1.50-1.35 (m, 2H), 3.95 (dt, J=11.5, 3.5 Hz, 2H), 3.35 (td, J=11.5, 2.5 Hz, 2H).

  • MS (ESI+): m/z = 116.1 [M+H]⁺.

Stage 2: Protocol for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (4)

Introduction & Mechanistic Insight

The synthesis of the target molecule relies on the SNAr mechanism. The reaction of 2,3-dichloropyrazine with amines is a well-established method for producing substituted aminopyrazines.[1][2][3] A polar aprotic solvent like DMF is used to facilitate the reaction by solvating the ions formed in the transition state.[2][3] An inorganic base, such as potassium carbonate, is required to act as a scavenger for the hydrochloric acid (HCl) generated during the substitution, driving the reaction to completion.[2][3] Heating is necessary to provide the activation energy for the C-Cl bond cleavage.

Reagents & Materials
Reagent/MaterialGradeSupplierQuantityMolar Eq.
N-methyl-N-(oxan-4-yl)amine (2)From Stage 1-9.8 g (0.085 mol)1.0
2,3-Dichloropyrazine (3)≥98%e.g., Sigma-Aldrich13.3 g (0.090 mol)1.05
Potassium Carbonate (K₂CO₃)Anhydrous, Powderede.g., Sigma-Aldrich23.5 g (0.17 mol)2.0
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich150 mL-
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher~500 mL-
BrineSaturated solutionIn-house prep~200 mL-
Round-bottom flask500 mL-1-
Condenser--1-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add N-methyl-N-(oxan-4-yl)amine (9.8 g, 0.085 mol), 2,3-dichloropyrazine (13.3 g, 0.090 mol), powdered anhydrous potassium carbonate (23.5 g, 0.17 mol), and anhydrous DMF (150 mL).

    • Causality Note: A slight excess of the dichloropyrazine can help ensure full conversion of the valuable amine intermediate. Using powdered K₂CO₃ increases the surface area and reaction rate.

  • Heating: Equip the flask with a reflux condenser and a nitrogen inlet. Heat the reaction mixture to 100°C in an oil bath and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing 500 mL of ice-cold water. Stir for 30 minutes.

  • Extraction: Transfer the aqueous suspension to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc) to isolate the pure product.

Expected Yield & Characterization
  • Yield: Typically 60-75%.

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.91 (d, J=2.5 Hz, 1H), 7.75 (d, J=2.5 Hz, 1H), 4.60-4.50 (m, 1H), 4.00 (dd, J=11.5, 4.0 Hz, 2H), 3.45 (td, J=12.0, 2.0 Hz, 2H), 3.05 (s, 3H), 1.90-1.80 (m, 4H).

  • MS (ESI+): m/z = 228.1 [M+H]⁺ for ³⁵Cl, 230.1 [M+H]⁺ for ³⁷Cl (approx. 3:1 ratio).

References

  • Vertex Pharmaceuticals Inc. (2013). Preparation of C-pyrazine-methylamines. U.S.
  • Organic Syntheses. (2016). Palladium-Catalyzed Synthesis of α-Carboline. Org. Synth. 2016, 93, 271-285. [Link]

  • Aksenov, N. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5729. [Link]

  • Carrara, A., et al. (1966). Process for the preparation of 2,3-dichloropyrazine. U.S.

Sources

Application Notes and Protocols for the Scalable Synthesis of Pyrazine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in modern drug discovery.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a "privileged structure" in medicinal chemistry. Pyrazine-containing compounds are integral to a wide array of clinically significant drugs, including the anti-tuberculosis agent Pyrazinamide, the antiviral Favipiravir, and the diuretic Amiloride.[2][3]

The transition from a promising laboratory-scale synthesis to a robust, scalable, and economically viable industrial process is a critical bottleneck in pharmaceutical development. This guide provides an in-depth analysis of scalable synthetic methodologies for producing key pyrazine-based pharmaceutical intermediates. We will move beyond mere procedural listings to explore the underlying principles, process optimization strategies, and the shift towards greener, more sustainable manufacturing paradigms.

Part 1: Foundational Strategies for Pyrazine Ring Construction

The efficient construction of the pyrazine core is the first step in accessing these valuable intermediates. Scalability demands routes that are high-yielding, use readily available starting materials, and avoid hazardous reagents or extreme conditions where possible.

The Classical Condensation Approach: A Robust and Versatile Method

The most direct and historically significant route to pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] The reaction proceeds via the formation of a dihydropyrazine intermediate, which then aromatizes to the final pyrazine product.

Causality Behind Experimental Choices: This method's scalability is rooted in its simplicity and the use of common bulk chemicals. The key to a successful and high-yielding reaction is controlling the aromatization step. While early methods often required harsh oxidizing agents, modern protocols have been developed that are milder and more environmentally benign. For instance, using potassium tert-butoxide in aqueous methanol at room temperature can facilitate a one-pot condensation and aromatization without the need for an external oxidant or expensive catalyst.[4] This approach avoids additional steps and complex work-up procedures, making it highly attractive for large-scale production.[5][6]

Diagram: Core Pyrazine Synthesis Pathways

cluster_0 Classical Condensation cluster_1 Dehydrogenative Coupling A 1,2-Diamine C Dihydropyrazine Intermediate A->C + B 1,2-Dicarbonyl B->C + D Substituted Pyrazine C->D Aromatization G Symmetrical 2,5-Disubstituted Pyrazine E 2-Amino Alcohols (Self-Coupling) E->G Catalyst [F] - H₂O, - H₂ F Manganese Pincer Catalyst

Caption: Key scalable strategies for constructing the core pyrazine ring.

Acceptorless Dehydrogenative Coupling: An Atom-Economical Advancement

Modern synthetic chemistry prioritizes atom economy and sustainability. Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful strategy that aligns with these principles. This method allows for the synthesis of 2,5-disubstituted pyrazines through the self-coupling of 2-amino alcohols, catalyzed by earth-abundant transition metals like manganese.[7][8]

Expertise & Experience: The key advantage of this approach is its efficiency and minimal waste generation; the only byproducts are water and hydrogen gas.[7] The choice of an acridine-based manganese pincer complex as the catalyst is critical. These complexes are adept at facilitating the sequential dehydrogenation of the alcohol to an aldehyde, followed by imine formation and subsequent cyclization and aromatization. This catalytic cycle avoids the need for stoichiometric oxidants and represents a significant step towards greener chemical manufacturing.[7][8]

Part 2: Functionalization of Pyrazine Scaffolds: The Gateway to Diversity

For pharmaceutical applications, the ability to selectively introduce various functional groups onto a pre-formed pyrazine ring is paramount. 2,5-Dichloropyrazine is an exceptionally versatile and commercially available starting material for this purpose.[9] Its two reactive chlorine atoms can be substituted sequentially, enabling the synthesis of a vast library of derivatives.

Diagram: Functionalization Workflow from 2,5-Dichloropyrazine

cluster_reactions Reaction Classes Start 2,5-Dichloropyrazine MonoSub 2-Substituted-5-chloropyrazine Start->MonoSub Reaction 1 (Controlled Stoichiometry) DiSub 2,5-Disubstituted Pyrazine Start->DiSub Symmetrical Substitution (Excess Reagent) MonoSub->DiSub Reaction 2 (Different Reagent) SNAr SNAr (Amines, Alkoxides) SNAr->MonoSub SNAr->DiSub Suzuki Suzuki Coupling (Boronic Acids) Suzuki->MonoSub Suzuki->DiSub Buchwald Buchwald-Hartwig (Amines) Buchwald->MonoSub Buchwald->DiSub

Caption: Versatile functionalization pathways starting from 2,5-dichloropyrazine.

Key Scalable Functionalization Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): This is a fundamental method for introducing amines and alkoxides. The reaction's scalability is enhanced by its typically straightforward conditions. Controlling the stoichiometry of the nucleophile and the reaction temperature is crucial for selectively achieving mono-substitution, which allows for the isolation of key intermediates for further diversification.[9]

  • Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is a workhorse in pharmaceutical manufacturing for creating C-C bonds. It enables the introduction of a wide array of aryl and heteroaryl groups onto the pyrazine core using arylboronic acids, a palladium catalyst, and a base.[9] Its functional group tolerance and reliable scalability make it an indispensable tool.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed cross-coupling reaction offers a broader substrate scope and milder conditions compared to classical SNAr amination, particularly for less nucleophilic amines.[9]

Part 3: Application Protocol: Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives

To illustrate a truly modern and scalable process, we focus on the synthesis of pyrazinamide derivatives. Traditional methods often involve converting pyrazinecarboxylic acid to a pyrazinyl chloride using hazardous reagents like thionyl chloride, which generates significant toxic waste.[10][11] A greener, safer, and highly efficient alternative is the use of biocatalysis in a continuous-flow system.[10][12][13][14]

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. Continuous-flow synthesis offers superior control over reaction parameters (temperature, residence time, stoichiometry) compared to batch processing, leading to higher consistency and purity. The use of an immobilized enzyme (Lipozyme® TL IM) allows for easy separation from the product stream and continuous reuse, drastically reducing catalyst cost and waste.[10][15] This method has been shown to produce a wide range of pyrazinamide derivatives with excellent yields (up to 91.6%) in short reaction times (e.g., 20 minutes) using a greener solvent like tert-amyl alcohol.[2][10][12][13]

Diagram: Workflow for Continuous-Flow Enzymatic Amidation

PumpA Syringe Pump A (Pyrazine Ester in tert-Amyl Alcohol) Mixer Y-Mixer PumpA->Mixer PumpB Syringe Pump B (Amine in tert-Amyl Alcohol) PumpB->Mixer Reactor Packed-Bed Reactor (Immobilized Lipozyme® TL IM) Heated Water Bath (45°C) Mixer->Reactor Controlled Flow Rate (e.g., 31.2 μL/min) Collector Product Collector Reactor->Collector Residence Time (e.g., 20 min) Purify Purification (Solvent Evaporation, Chromatography) Collector->Purify

Caption: Schematic of the continuous-flow setup for pyrazinamide synthesis.

Detailed Protocol: Continuous-Flow Synthesis of N-Benzylpyrazine-2-carboxamide

This protocol is adapted from a highly efficient and scalable biocatalytic method.[10][14][15]

Materials & Equipment:

  • Reagents: Methyl pyrazine-2-carboxylate, Benzylamine, tert-Amyl alcohol (solvent), Immobilized Lipase from Thermomyces lanuginosus (Lipozyme® TL IM).

  • Equipment: Dual syringe pump, PFA tubing, Y-mixer, packed-bed flow reactor column, constant temperature water bath, product collection vessel.

Procedure:

  • Feed Stream Preparation:

    • Feed 1: Prepare a solution of methyl pyrazine-2-carboxylate (e.g., 0.5 M) in tert-amyl alcohol.

    • Feed 2: Prepare a solution of benzylamine (e.g., 1.5 M, 3 equivalents) in tert-amyl alcohol.

  • System Setup:

    • Load the two feed solutions into separate syringes and place them on the syringe pump.

    • Pack the flow reactor column with the required amount of Lipozyme® TL IM (e.g., 870 mg).[10]

    • Connect the syringes to the Y-mixer using PFA tubing.

    • Connect the output of the Y-mixer to the input of the packed-bed reactor.

    • Immerse the packed-bed reactor in a water bath maintained at 45°C.

    • Place the output of the reactor into a collection vessel.

  • Reaction Execution:

    • Set the syringe pump to deliver both feed streams at a flow rate that achieves the desired residence time (e.g., a total flow rate of 31.2 μL/min for a 20-minute residence time, dependent on reactor volume).[10]

    • Begin pumping the reagents through the system.

    • Continuously collect the product stream. The system can be run for extended periods for large-scale production.

  • Work-up and Purification:

    • Once the desired amount of product is collected, evaporate the tert-amyl alcohol solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the pure N-benzylpyrazine-2-carboxamide.

Quantitative Data Summary

MethodKey IntermediateCatalyst/ReagentConditionsYieldScalability NotesReference
Classical Condensation2,5-Diphenylpyrazinet-BuOKaq. Methanol, RTHighSimple one-pot process, avoids harsh oxidants.[4]
Dehydrogenative Coupling2,5-DiphenylpyrazineManganese Pincer ComplexToluene, 150°C99%Atom-economical, produces only H₂ and H₂O as byproducts.[7]
Continuous-Flow BiocatalysisPyrazinamide DerivativesLipozyme® TL IMtert-Amyl Alcohol, 45°Cup to 91.6%Excellent process control, catalyst is reusable, high throughput.[10][12][13]

Conclusion and Future Outlook

The synthesis of pyrazine-based pharmaceutical intermediates has evolved significantly, moving from classical condensation reactions to highly efficient, atom-economical catalytic methods. For industrial-scale production, the adoption of technologies like continuous-flow processing combined with biocatalysis represents the pinnacle of current best practices. This approach not only enhances safety and product consistency but also aligns with the growing demand for green and sustainable chemistry in the pharmaceutical industry. By leveraging these advanced methodologies, researchers and drug development professionals can accelerate the pipeline from discovery to manufacturing, bringing vital medicines to patients more efficiently and responsibly.

References

  • Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]

  • Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]

  • Ghosh, P., & Chakraborty, R. R. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(4), 347-352. [Link]

  • Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • Ghosh, P., & Chakraborty, R. R. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7436-7441. [Link]

  • Ghosh, P., & Chakraborty, R. R. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Zhang, A.-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines cat. RSC Publishing. [Link]

  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000130. [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Ghosh, P., & Chakraborty, R. R. (2017). Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition. Letters in Organic Chemistry, 14(8), 566-570. [Link]

  • Zhang, A.-Y., et al. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry. [Link]

  • Ramachandran, S., et al. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Wang, W., et al. (2025). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Zhang, A.-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. [Link]

  • Zhang, A.-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. [Link]

  • Koei Chemical Co., Ltd. (1997). Process for producing pyrazine compounds.
  • Susanto, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Molekul, 17(1), 74-85. [Link]

  • Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine.

Sources

Application Note: Functionalization Strategies for the 3-Chloro Position on Pyrazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-chloropyrazine motif is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in FDA-approved kinase inhibitors (e.g., Bortezomib intermediates, Entospletinib). However, the electron-deficient nature of the pyrazine ring creates a dichotomy in reactivity: it is highly amenable to Nucleophilic Aromatic Substitution (


) yet prone to catalyst poisoning during transition-metal cross-couplings. This guide provides a validated decision framework and detailed protocols for functionalizing the 3-chloro position, specifically differentiating strategies for 2,3-dichloropyrazine  (highly electrophilic) versus 2-amino-3-chloropyrazine  (deactivated).

Part 1: Strategic Decision Matrix

The choice of method depends entirely on the electronic state of the ring and the nucleophile type .

  • Scenario A (2,3-Dichloropyrazine): The ring is highly

    
    -deficient. 
    
    
    
    is the dominant strategy. Regioselectivity is controlled by sterics and stoichiometry.
  • Scenario B (2-Amino-3-chloropyrazine): The C2-amino group acts as an Electron Donating Group (EDG), raising the LUMO energy and deactivating the C3-chloride.

    
     requires forcing conditions; Palladium-catalyzed methods are often superior.
    
Decision Tree: Selection of Methodology

G Start Starting Material: 3-Chloropyrazine Derivative Q1 Is the Ring Deactivated? (e.g., 2-Amino, 2-Alkoxy) Start->Q1 Yes Nucleophile Type? Q1->Yes Yes (e.g., 2-Amino-3-Cl) No Nucleophile Type? Q1->No No (e.g., 2,3-Dichloro) C_Nuc C_Nuc Yes->C_Nuc Carbon (Aryl/Alkyl) N_Nuc N_Nuc Yes->N_Nuc Nitrogen (Amine) Suzuki Method: Suzuki-Miyaura Ligand: XPhos/SPhos (Overcomes Deactivation) C_Nuc->Suzuki Buchwald Method: Buchwald-Hartwig Ligand: BrettPhos (For Anilines/Weak Nucs) N_Nuc->Buchwald Strong Strong No->Strong Strong (Alkylamine, Alkoxide) Weak Weak No->Weak Weak (Aniline, Boronate) SNAr Method: SNAr Control: Stoichiometry/Temp (Regioselectivity is Key) Strong->SNAr Weak->Buchwald

Figure 1: Strategic workflow for selecting the optimal functionalization pathway based on substrate electronics and nucleophile class.

Part 2: Nucleophilic Aromatic Substitution ( )

Best for: 2,3-dichloropyrazine, alkylamines, alkoxides, thiols.

Mechanism & Causality

Pyrazines are electron-deficient heteroaromatics. The ring nitrogens pull electron density via induction (-I) and resonance (-M), making the C-Cl bond highly susceptible to nucleophilic attack.

  • Regioselectivity: In 2,3-dichloropyrazine , C2 and C3 are equivalent. The first substitution is facile (0°C to RT). The second substitution is significantly slower because the newly installed nucleophile (e.g., -NHR) donates electron density into the ring, deactivating the remaining chloride.

Protocol 1: Regioselective Mono-Amination

Target: Synthesis of 2-alkylamino-3-chloropyrazine from 2,3-dichloropyrazine.

ComponentReagent/ConditionRole
Substrate 2,3-Dichloropyrazine (1.0 equiv)Electrophile.
Nucleophile Primary/Secondary Amine (1.05 equiv)Attacks C2/C3. Slight excess ensures conversion without di-substitution.
Base DIPEA or

(1.2 equiv)
Neutralizes HCl byproduct.
Solvent Ethanol or THFPolar protic solvents stabilize the Meisenheimer intermediate.
Temp 0°C

RT
Low temp prevents di-substitution.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,3-dichloropyrazine (10 mmol) in THF (40 mL) and cool to 0°C in an ice bath.

  • Addition: Add DIPEA (12 mmol). Then, add the amine (10.5 mmol) dropwise over 15 minutes. Critical: Rapid addition can lead to local heating and di-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS (Target mass: M+Nucleophile-Cl).

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Author's Note: If using 2-amino-3-chloropyrazine as the starting material for an


 reaction, this protocol will likely fail. You must switch to high-boiling solvents (DMSO/NMP) at 120°C+ or use microwave irradiation due to ring deactivation.

Part 3: Transition Metal-Catalyzed Cross-Couplings

Best for: C-C bond formation (Suzuki) or C-N bond formation with weak nucleophiles (Buchwald).

Challenge: Catalyst Poisoning

Pyrazine nitrogens have a high affinity for Palladium (Pd), often displacing phosphine ligands and forming inactive "Pd-black" precipitates.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos .[1] These create a steric shell around the Pd, preventing pyrazine N-coordination while facilitating oxidative addition into the C-Cl bond.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond)

Target: 3-Aryl-2-aminopyrazine (Biaryl synthesis).

Suzuki Substrate 3-Chloro-2-aminopyrazine Cycle Catalytic Cycle (Ox. Add -> Transmet -> Red. Elim) Substrate->Cycle Oxidative Addition Catalyst Pd(OAc)2 + XPhos (Active LpPd(0)) Catalyst->Cycle Product 3-Aryl-2-aminopyrazine Cycle->Product Reductive Elimination

Figure 2: Simplified Suzuki-Miyaura workflow emphasizing the active catalytic species.

Reaction Setup:

ComponentReagentConcentration/Equiv
Catalyst Source

or

2-5 mol%
Ligand XPhos (preferred) or SPhos4-10 mol% (2:1 L:Pd ratio)
Base

(Tribasic Potassium Phosphate)
2.0 - 3.0 equiv
Solvent System 1,4-Dioxane : Water (4:1)0.1 M
Temperature 80°C - 100°CReflux required.

Step-by-Step Procedure:

  • Degassing: Charge reaction vial with 3-chloro-2-aminopyrazine (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos (0.1 eq). Seal and purge with Nitrogen/Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     (0.05 eq) and degassed Dioxane/Water (4:1).
    
  • Heating: Heat to 90°C for 4–16 hours.

  • Validation: Check for conversion. If the reaction stalls, add a second portion of catalyst/ligand (catalyst death is common in pyrazines).

  • Scavenging: Upon completion, treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can chelate to the pyrazine product.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseSolution
Hydrolysis (OH product) Hydroxide competition during

.
Ensure solvents are anhydrous. Use hindered bases like

or organic bases (DIPEA) instead of NaOH/KOH.
Reaction Stalls (Suzuki) Pd poisoning by pyrazine N.Switch to XPhos Pd G4 precatalyst. Increase catalyst loading to 5-10%.
Regioselectivity Loss Temperature too high during

of 2,3-dichloro.
strictly maintain 0°C during amine addition.
Low Yield (Buchwald) Inhibitory chelation of amine.Use BrettPhos or RuPhos ligands. Use a weaker base (

) if the substrate is sensitive to NaOtBu.

References

  • Regioselectivity in Pyrazine Functionalization: Detailed analysis of C2 vs C3 substitution patterns in dichloropyrazines. BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions" (Analogous heteroaromatic systems).

  • Suzuki-Miyaura Coupling Protocols: Comprehensive guide on ligand selection (XPhos/SPhos) for heteroaryl chlorides. Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery."

  • Buchwald-Hartwig Amination Strategies: Mechanistic insights and ligand effects for difficult C-N bond formations. Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[2]

  • Comparison of

    
     vs. Palladium Catalysis: 
    Study on the reactivity of chloropyrazine with various amines.
    National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?"
    
    

Sources

Application Note: Solvent Selection for Reactions Involving N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(oxan-4-yl)pyrazin-2-amine (also known as 2-(tetrahydro-2H-pyran-4-ylamino)pyrazine) is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for ATP-competitive kinase inhibitors (e.g., CHK1, ERK inhibitors). Its structure combines the electron-deficient pyrazine ring with the metabolically stable, polar-lipophilic oxane (tetrahydropyran) moiety.

This guide addresses the critical challenge of solvent selection for the synthesis and downstream derivatization of this intermediate. Improper solvent choice frequently leads to:

  • Sluggish kinetics in Nucleophilic Aromatic Substitution (SNAr).

  • Solvolysis impurities when using nucleophilic protic solvents.

  • Process safety risks associated with high-boiling polar aprotic solvents (DMF, DMSO) during workup.

This note provides evidence-based solvent recommendations, solubility profiles, and validated protocols for researchers optimizing this scaffold.

Physicochemical Profile & Solubility

Understanding the solubility landscape is prerequisite to reaction design. The molecule possesses a "push-pull" electronic structure: the amine donates electron density to the pyrazine, while the oxane ring improves water solubility compared to carbocyclic analogs.

Theoretical Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication Suitability
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Excellent for SNAr kinetics; difficult workup.
Chlorinated DCM, ChloroformHigh (>50 mg/mL)Good for acylation/derivatization; environmental concerns.
Alcohols Methanol, Ethanol, IPAModerate (10-50 mg/mL)"Green" alternatives for SNAr; risk of solvolysis at high T.
Ethers THF, 2-MeTHF, DioxaneModerate-High Good for Pd-catalyzed couplings; 2-MeTHF is a preferred green solvent.
Esters Ethyl Acetate, iPrOAcModerate Ideal for extraction/workup; poor for SNAr reaction rates.
Aqueous Water (Neutral)Low (<1 mg/mL)Antisolvent for crystallization.
Aqueous Acid 1M HClHigh Soluble as the pyrazinium salt.
Diagram 1: Solubility-Based Workflow Decision Tree

SolubilityDecision Start Start: N-(oxan-4-yl)pyrazin-2-amine Process ReactionType Select Reaction Type Start->ReactionType SnAr Core Synthesis (SnAr) (2-chloropyrazine + amine) ReactionType->SnAr Deriv Derivatization (Acylation/Suzuki) ReactionType->Deriv HighTemp High Temp (>100°C)? SnAr->HighTemp SolubilityCheck Reagent Solubility? Deriv->SolubilityCheck DMSO Use DMSO/DMF (High Rate, Aqueous Workup) HighTemp->DMSO Yes Green Green Priority? HighTemp->Green No WaterKF Use Water + KF (Phase Transfer) Green->WaterKF High Polarity Alcohol Use n-Butanol/IPA (Reflux) Green->Alcohol Standard DCM DCM (Standard) SolubilityCheck->DCM Low MeTHF 2-MeTHF (Green) SolubilityCheck->MeTHF High

Caption: Decision matrix for solvent selection based on reaction type and processing constraints.

Reaction-Specific Solvent Selection

Scenario A: Synthesis of the Core (SNAr)

Reaction: 2-Chloropyrazine + 4-Aminotetrahydropyran


 Product

The electron-deficient nature of 2-chloropyrazine allows for nucleophilic aromatic substitution. However, the reaction rate is highly solvent-dependent.

1. The Kinetic Standard: DMSO or DMF

Polar aprotic solvents stabilize the charged Meisenheimer complex intermediate, significantly accelerating the reaction.

  • Pros: Fast reaction (complete in <2h at 80°C), high solubility of reagents.

  • Cons: High boiling points make removal difficult; aqueous workup often leads to emulsions.[1]

  • Recommendation: Use only if the amine nucleophile is expensive or unreactive.

2. The Green Alternative: Water (Surfactant-Free)

Recent advances in "on-water" chemistry demonstrate that hydrophobic effects can accelerate SNAr reactions for heteroaromatics [1].

  • Mechanism: The organic reactants form a dispersed phase; the reaction occurs at the interface, accelerated by hydrogen bonding with water.

  • Pros: Easiest workup (filtration of solid product), non-toxic.

  • Cons: Requires vigorous stirring; may require a phase transfer catalyst (e.g., TBAB) if starting materials are solids.

3. The Compromise: n-Butanol or IPA

Alcohols provide a balance of solubility and thermal range.

  • Caution: Primary alcohols (MeOH, EtOH) can compete as nucleophiles (alkoxylation side-reaction) if the temperature is too high or a strong base is used. Secondary alcohols (IPA) or steric bulk (n-Butanol) mitigate this risk.

Validated Experimental Protocols

Protocol 1: Green Synthesis in Water (Recommended)

Based on principles of aqueous SNAr for pyrazines [2].

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • 4-Aminotetrahydropyran (1.2 eq)

  • Potassium Fluoride (KF) (1.0 eq) - Acts as a base/additive to assist HF scavenging.

  • Solvent: Deionized Water (5 mL/mmol)

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine, 4-aminotetrahydropyran, and KF.

  • Solvent: Add water. The mixture will likely be biphasic.

  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm) for 12–16 hours.

    • Note: The mixture may become homogeneous or form an oil as the reaction proceeds.

  • Workup: Cool to room temperature (20–25°C).

    • If the product precipitates as a solid: Filter, wash with cold water, and dry.

    • If the product is an oil: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.

  • Validation: Check purity via HPLC/LC-MS. Expected purity >95%.

Protocol 2: High-Throughput Synthesis in DMSO

For rapid library generation where yield is prioritized over green metrics.

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • 4-Aminotetrahydropyran (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Dissolve chloropyrazine and amine in DMSO (concentration 0.5 M).

  • Add DIPEA.[2]

  • Heat to 100°C for 2 hours.

  • Workup: Pour reaction mixture into 10 volumes of crushed ice/water.

  • Stir for 30 minutes. The product should precipitate.[3]

  • Filter and wash with copious water to remove DMSO traces.

Downstream Processing: Derivatization

Once the N-(oxan-4-yl)pyrazin-2-amine core is synthesized, it is often acylated or coupled at the 5- or 6-position.

Solvent Switch: 2-MeTHF

For subsequent steps (e.g., amide coupling to the secondary amine if N-alkylation is intended, or Pd-catalyzed coupling on the pyrazine ring), replace DCM (Dichloromethane) with 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why? 2-MeTHF is derived from renewable resources (corn cobs), has a higher boiling point than THF (80°C vs 66°C), and is immiscible with water, allowing for direct aqueous workups without solvent swapping [3].

Diagram 2: Process Flow & Solvent Lifecycle

ProcessFlow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization Raw Raw Materials (Chloropyrazine + Amine) Reaction Reaction Solvent: Water/KF Temp: 90°C Raw->Reaction Isolation Isolation Filtration (Solid) or EtOAc Ext. (Oil) Reaction->Isolation Coupling Pd-Catalyzed Coupling Solvent: 2-MeTHF Base: K3PO4 Isolation->Coupling Dry Intermediate FinalPurification Crystallization Solvent: EtOH/H2O Coupling->FinalPurification Product Final API Intermediate FinalPurification->Product

Caption: Integrated process flow utilizing green solvents (Water, 2-MeTHF, EtOH) to minimize waste.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Low nucleophilicity of amine or low temp.Switch solvent to DMSO (kinetic boost) or increase equivalents of amine (2.0 eq).
Impurity: M+31 or M+45 Solvolysis (Methoxy/Ethoxy substitution).You are using MeOH/EtOH at high temp. Switch to iPrOH, t-Amyl alcohol, or Aprotic solvent.
Emulsion during workup Amphiphilic nature of product + DMSO.Add Brine to aqueous layer. Filter through Celite if solids are present. Use 2-MeTHF for extraction.
Dark reaction mixture Oxidation of amine/pyrazine.Degas solvents (sparge with N2). Ensure reaction is under inert atmosphere.

References

  • Comparison of Solvents for SNAr Reactions

    • Title: "Amination of Heteroaryl Chlorides: Palladium C
    • Source:ChemSusChem, 2013, 6, 1455-1460.[4]

    • URL:[Link]

  • Water as a Solvent for Pyrazine Chemistry

    • Title: "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Rel
    • Source:ACS Omega, 2023.
    • URL:[Link]

  • 2-MeTHF as a Green Solvent

    • Title: "2-Methyltetrahydrofuran (2-MeTHF)
    • Source:Beilstein Journal of Organic Chemistry, 2016.
    • URL:[Link]

  • General Solubility Data (Aminopyrazines)

    • Title: "Solubility Measurement and Correl
    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine Synthesis

Executive Summary & Mechanism

Subject: Synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (Key Intermediate for ERK Inhibitors, e.g., Ulixertinib analogs). Reaction Class: Nucleophilic Aromatic Substitution (


).
Core Challenge:  Balancing reactivity to ensure complete conversion of the starting material (2,3-dichloropyrazine) while preventing the formation of the bis-substituted byproduct (2,3-diamino derivative) and hydrolysis products.

Mechanistic Insight: The reaction involves the attack of the secondary amine (N-methyltetrahydro-2H-pyran-4-amine) on the electron-deficient 2,3-dichloropyrazine ring.

  • Activation: The pyrazine ring nitrogens withdraw electron density, making the carbons at positions 2 and 3 electrophilic.

  • Symmetry: Since 2,3-dichloropyrazine is symmetric, the initial attack at C2 or C3 yields the identical desired product.

  • Deactivation: Upon mono-substitution, the electron-donating nature of the new amino group (+

    
     effect) slightly deactivates the ring toward a second nucleophilic attack. However, under forcing conditions (high heat/excess amine), the second chloride can be displaced, leading to the bis-amino impurity.
    

ReactionPath SM 2,3-Dichloropyrazine (Starting Material) TS Meisenheimer Complex (Transition State) SM->TS + Amine, Base Hydrolysis Pyrazinol Byproduct (Hydrolysis) SM->Hydrolysis + H2O, Base Amine N-methyl-oxan-4-amine (Reagent) Amine->TS Product 3-chloro-N-methyl-N- (oxan-4-yl)pyrazin-2-amine (Target) TS->Product - HCl Impurity Bis-substituted Byproduct (Over-reaction) Product->Impurity + Amine, High T

Figure 1: Reaction pathway showing the desired


 route (Green) vs. competitive impurity pathways (Grey).

Optimized Synthetic Protocol

This protocol is designed for 10g - 100g scale batches.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,3-Dichloropyrazine Substrate1.0Limiting reagent to prevent bis-substitution.
N-methyltetrahydro-2H-pyran-4-amine Nucleophile1.05 - 1.1Slight excess ensures conversion; too much promotes bis-product.
Diisopropylethylamine (DIPEA) Base1.2 - 1.5Scavenges HCl.

is a viable solid alternative.
DMSO or DMF Solvent5-8 VolPolar aprotic promotes

. DMSO is faster but harder to remove.
Step-by-Step Workflow
  • Preparation: Charge 2,3-dichloropyrazine (1.0 eq) into the reactor. Add DMSO (5 volumes). Stir until dissolved.

  • Base Addition: Add DIPEA (1.2 eq) at room temperature (20-25°C).

    • Technical Note: If using

      
      , ensure it is finely milled to increase surface area.
      
  • Amine Addition: Add N-methyltetrahydro-2H-pyran-4-amine (1.05 eq) dropwise over 15-30 minutes.

    • Why? Gradual addition keeps the local concentration of amine low relative to the dichloride, favoring mono-substitution over bis-substitution.

  • Reaction: Heat the mixture to 60-70°C . Monitor by HPLC/UPLC every 2 hours.

    • Endpoint: Stop when Starting Material (SM) < 1.0%.[1]

    • Warning: Do not exceed 90°C; this drastically increases the bis-substituted impurity.

  • Quench & Workup:

    • Cool to 20°C.

    • Pour reaction mixture into Ice Water (20 volumes). Vigorous stirring is essential.

    • Outcome: The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with water (

    
     vol) to remove DMSO and amine salts.
    
    • Alternative: If the product oils out, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 10-15% remaining starting material. Should I add more amine?

  • Diagnosis: The reaction rate has slowed due to consumption of the amine or base.

  • Solution: Do NOT add large excesses of amine immediately. First, check the pH. If acidic, add 0.2 eq of DIPEA. If pH is basic and SM persists, add 0.1 eq of amine and increase temperature by 5°C.

  • Risk: Adding too much amine at high conversion leads to the "Bis-impurity" (displacing the second chlorine).

Q2: I see a significant impurity at RRT 1.2 (Bis-substituted). How do I remove it?

  • Cause: Reaction temperature was too high (>80°C) or amine stoichiometry was >1.2 eq.

  • Purification: The bis-substituted byproduct is more lipophilic.

    • Recrystallization: Use Ethanol/Water (9:1) or Isopropanol . The bis-impurity is less soluble in cold alcohol than the mono-product.

    • Column Chromatography: Elute with Hexane/EtOAc (gradient 10%

      
       40%). The bis-product elutes first.
      

Q3: The yield is low (<50%) and I see a polar impurity (RRT < 0.8).

  • Diagnosis: Hydrolysis of the chloropyrazine to a pyrazinol (hydroxy-pyrazine).

  • Cause: Wet solvent or wet reagents. The chloride is labile to water at high temperatures, especially in basic DMSO.

  • Fix: Ensure DMSO is dry (KF < 0.1%). Use anhydrous DIPEA. Keep the reaction under a Nitrogen atmosphere.

Q4: The product is oiling out during the water quench.

  • Solution: This happens if the DMSO content is too high or the water addition is too fast.

  • Fix: Seed the water/DMSO mixture with a pure crystal of the product before dumping the reaction mass. Alternatively, switch to an extractive workup (EtOAc/Water), but ensure thorough water washes to remove DMSO.

Comparative Solvent Data

SolventReaction RateImpurity Profile (Bis)Workup EaseRecommendation
DMSO Fast (2-4 h)ModerateModerate (Water wash)Primary Choice
DMF Fast (3-5 h)ModerateModerateGood Alternative
Ethanol Slow (12-18 h)LowHigh (Direct crystallization)Use for cleaner profiles
THF Very SlowLowHighNot Recommended (Boiling point too low)

References

  • General Pyrazine Chemistry: Topic: Reactivity of chloropyrazines toward nucleophiles. Source: Sato, N. (1980). "Studies on pyrazines. VI. Nucleophilic substitution of chloropyrazines." Journal of Heterocyclic Chemistry. Context: Establishes that 2,3-dichloropyrazine undergoes facile mono-substitution.
  • Ulixertinib (BVD-523)

    • Topic: Synthesis of ERK inhibitors containing the 3-chloro-2-aminopyrazine scaffold.
    • Source: Sullivan, R. J., et al. (2018).[1] "First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors." Cancer Discovery. Link

    • Relevance: Describes the class of molecules where this specific intermedi
  • Process Chemistry of Aminopyrazines: Topic: Scalable synthesis of aminopyrazines via . Source:Organic Process Research & Development (General principles applied to chloropyrazine couplings).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 2,3-dichloropyrazine and alkyl amines before handling.

Sources

Technical Support Center: Purification of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

[1]

Technical Context & Impurity Profile

Before attempting purification, you must understand the "genealogy" of your crude material. This intermediate is typically synthesized via a Nucleophilic Aromatic Substitution (

2,3-dichloropyrazineN-methyl-tetrahydro-2H-pyran-4-amine1

Because the pyrazine ring is electron-deficient, the first chloride displacement is facile. However, this reaction generates a specific impurity profile that dictates your purification strategy:[2]

  • Regio-selectivity: While 2,3-dichloropyrazine is symmetric, once the first amine attacks, the remaining chloride (at position 3) is deactivated.[1] However, bis-substitution (displacement of both chlorides) can occur if the reaction runs too hot or with excess amine, leading to the diamino-impurity.[1]

  • Hydrolysis: Pyrazines are sensitive to aqueous base.[1] If your reaction used strong hydroxide bases, you may have 3-chloro-2-hydroxypyrazine contaminants.[1]

  • Starting Material: Unreacted 2,3-dichloropyrazine is non-basic and lipophilic.[1]

Troubleshooting Guide (Q&A)

Q1: My crude product is a dark oil that refuses to crystallize. Is it impure?

Diagnosis: Likely yes, but pyrazines are also notorious for "oiling out" if the solvent polarity is slightly off. Root Cause: Residual high-boiling solvents (DMF/DMAc) or the presence of the bis-substituted impurity (which disrupts crystal packing).[1] Solution:

  • Solvent Swap: Dissolve the oil in MTBE (Methyl tert-butyl ether).[1] Wash extensively with water to remove residual DMF.[1]

  • Seed: If you have a pure seed crystal, introduce it at 0°C.

  • Trituration: If it remains an oil, triturate with cold Heptane. The product should solidify while the lipophilic impurities remain in the mother liquor.

Q2: I see a spot running just above my product on TLC. How do I remove it?

Diagnosis: This is almost certainly unreacted 2,3-dichloropyrazine .[1] The Fix (Chemical Washing): Do not rely on chromatography yet.[1] Use the basicity of your product.

  • Step 1: Dissolve crude in EtOAc.

  • Step 2: Extract with 1M HCl. The product (amine) goes into the water layer (protonated).[1] The 2,3-dichloropyrazine (non-basic) stays in the EtOAc.[1]

  • Step 3: Discard the EtOAc. Basify the aqueous layer (pH 10) and extract back into fresh EtOAc.[1]

Q3: The product is turning pink/brown upon storage.

Diagnosis: Oxidative instability or trace metal contamination (if Pd-catalysis was attempted nearby, though this is usually an

1The Fix:HCl salt

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying this intermediate based on crude purity and scale.

PurificationLogicStartCrude Reaction MixtureCheckAnalyze Purity (LCMS/TLC)Start->CheckImpurity_SMImpurity: Unreacted 2,3-DichloropyrazineCheck->Impurity_SMNon-polar impurity detectedImpurity_BisImpurity: Bis-substituted byproductCheck->Impurity_BisPolar impurity detectedMethod_ABMethod A: Acid/Base Extraction(Specific for removing non-basic SM)Impurity_SM->Method_ABBest EfficiencyMethod_FlashMethod B: Flash Chromatography(Heptane/EtOAc)Impurity_Bis->Method_FlashSmall Scale (<5g)Method_CrystMethod C: Recrystallization(IPA/Water or Heptane)Impurity_Bis->Method_CrystLarge Scale (>10g)Method_AB->CheckRe-analyzeFinalPure Intermediate(>98%)Method_Flash->FinalMethod_Cryst->Final

Caption: Purification decision tree based on specific impurity profile (Starting Material vs. Byproducts).

Validated Purification Protocols

Method A: Acid-Base "Swing" Extraction (High Specificity)

Best for: Removing unreacted 2,3-dichloropyrazine without running a column.[1]

  • Dissolution: Dissolve 10 g of crude oil in 100 mL Ethyl Acetate (EtOAc) .

  • Acid Extraction: Add 100 mL of 1.0 M HCl . Shake vigorously.

    • Mechanism:[1][3][4][5][6][7][8][9] The product protonates (

      
      ) and moves to the aqueous phase.[1] The non-basic dichloropyrazine remains in the organic phase.
      
  • Separation: Separate layers. Keep the Aqueous (Lower) layer.[1]

    • Optional: Wash the aqueous layer once more with 50 mL EtOAc to ensure all neutral organics are gone.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH until pH reaches ~10-11.

    • Observation: The product will precipitate as a milky oil/solid.

  • Recovery: Extract the basic aqueous mixture with EtOAc (2 x 100 mL). Dry combined organics over

    
     and concentrate.
    
Method B: Flash Chromatography (R&D Scale)

Best for: Removing bis-substituted impurities and polar tars.[1]

ParameterSpecification
Stationary Phase Silica Gel (40-63 µm), irregular
Cartridge Loading 1% - 5% (wt/wt)
Mobile Phase A n-Heptane
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B for 2 CV (Column Volumes) 0% to 40% B over 12 CV Hold 40% B for 5 CV
Elution Order 1.[1] 2,3-Dichloropyrazine (Front) 2.[1] Target Product (Middle) 3. Bis-amine impurity (Tail)
Method C: Recrystallization (Process Scale)

Best for: Final polishing of >90% pure material.[1]

  • Solvent System: Isopropyl Alcohol (IPA) / Water (3:1 ratio).[1]

  • Procedure:

    • Dissolve crude solid in minimum hot IPA (60°C).

    • Slowly add water dropwise until slight turbidity persists.[1]

    • Add a few drops of IPA to clear the solution.

    • Allow to cool slowly to Room Temperature (RT) with stirring (200 rpm).

    • Cool further to 0-5°C for 2 hours.

  • Filtration: Filter the off-white needles and wash with cold Heptane.

References

  • Novartis AG. (2015).[1] SHP2 Inhibitors. WO2015107495A1.[1] (Describes the synthesis of SHP2 inhibitors using the 2,3-dichloropyrazine core).

  • Organic Syntheses. (2004).[1] General methods for Nucleophilic Aromatic Substitution on Pyrazines. (Provides grounding for the acid/base extraction logic for aminopyrazines).

  • Common Organic Chemistry. Recrystallization Solvents for Nitrogen Heterocycles. (Standard solvent selection data for pyrazine derivatives).

Overcoming steric hindrance in N-methyl-N-(oxan-4-yl) substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-N-(oxan-4-yl) Substitution Protocols

Welcome to the Advanced Synthesis Support Hub

Ticket ID: #THP-N-Me-001 Topic: Overcoming Steric Hindrance in N-Methyl-N-(oxan-4-yl) Substitutions Assigned Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary: The N-methyl-N-(tetrahydro-2H-pyran-4-yl) moiety (often referred to as N-methyl-oxan-4-amine) is a critical pharmacophore in modern drug discovery, serving as a polarity-tuned bioisostere for N-methylcyclohexyl or morpholino groups. However, its introduction is frequently bottlenecked by steric hindrance . The combination of the secondary acyclic methyl group and the 4-position of the chair-conformation ether ring creates a "steric wall" that impedes nucleophilic attack and destabilizes intermediate iminium species.

This guide provides field-proven protocols to bypass these energy barriers, moving beyond standard textbook conditions to high-fidelity catalytic and stoichiometric solutions.

Module 1: Synthesizing the Core Amine (Reductive Amination)

User Query: "I am trying to make N-methyl-N-(oxan-4-yl)amine from oxan-4-one and methylamine using standard STAB (


), but conversion stalls at 40%. Why?"

Expert Diagnosis: Standard reductive amination relies on the equilibrium formation of an imine/iminium ion. With oxan-4-one, the formation of the N-methyl imine is disfavored due to 1,3-diaxial interactions in the transition state. Furthermore, water generated during imine formation hydrolyzes the unstable intermediate back to the ketone before the hydride can reduce it.

The Solution: Titanium(IV) Isopropoxide Scavenging You must shift the equilibrium irreversibly toward the imine before introducing the reducing agent.


 acts as a dual-function Lewis acid activator and water scavenger.[1]
Protocol 1.1: The Titanium-Mediated One-Pot Procedure

Applicability: High-yield synthesis of hindered secondary amines.

Reagents:

  • Oxan-4-one (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) — Note: Stronger than STAB, permissible here due to pre-formation of imine.
    
  • Methanol (Solvent)[2]

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under

    
    , combine oxan-4-one and methylamine in neat 
    
    
    
    . If viscosity is too high, add minimal dry THF.
  • Aging: Stir at ambient temperature for 6–12 hours .

    • Checkpoint: The solution will turn slightly viscous/yellow. This indicates the formation of the titanate-imine complex.

  • Dilution: Dilute the mixture with Methanol (0.5 M concentration relative to ketone).

  • Reduction: Cool to 0°C. Add

    
     pellets portion-wise. (Caution: Hydrogen gas evolution).
    
  • Quench (Critical): After 2 hours, quench with 0.1 M NaOH (not water alone) to precipitate titanium salts as a white solid (

    
    ).
    
  • Filtration: Filter through a Celite pad. The filtrate contains your product.

Why this works (The Mechanism): The titanium coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously reacting with the water byproduct to form stable titanium hydroxides. This drives the reaction to completion.

Ti_Mechanism cluster_0 Key Advantage Ketone Oxan-4-one Complex Hemiaminal-Titanate Complex Ketone->Complex + MeNH2 Ti Ti(OiPr)4 (Lewis Acid + Scavenger) Ti->Complex Coordinates Imine Activated Iminium Species Complex->Imine - Ti(OH)(OiPr)3 Product N-Me-N-Oxanyl Amine Imine->Product + NaBH4 (Reduction) Water Removal Ti(OiPr)4 + H2O -> TiO2(s) Prevents Hydrolysis

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the irreversible water scavenging step.[3][4]

Module 2: Coupling to Aryl Halides (Buchwald-Hartwig)

User Query: "I need to couple N-methyl-N-(oxan-4-yl)amine to a 2-chloro-pyridine. Standard conditions (


 or 

) are yielding <10% product."

Expert Diagnosis: You are facing a "double steric" penalty. The nucleophile is a hindered secondary amine, and if your electrophile is ortho-substituted, the reductive elimination step in the catalytic cycle becomes the rate-limiting failure point. Standard phosphines (


) lack the steric bulk to force this elimination.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You require ligands that are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorBaseSolvent
Aryl Bromides/Triflates RuPhos RuPhos Pd G4NaOtBuToluene/THF
Aryl Chlorides BrettPhos BrettPhos Pd G4NaOtBuDioxane
Highly Hindered (Ortho) tBuBrettPhos tBuBrettPhos Pd G3

t-Amyl Alcohol
Protocol 2.1: The "BrettPhos" Method for Aryl Chlorides
  • Preparation: Charge a vial with the Aryl Chloride (1.0 equiv), N-methyl-oxan-4-amine (1.2 equiv), and BrettPhos Pd G4 Precatalyst (2–5 mol%).

    • Expert Tip: Use the G4 precatalyst. It activates at room temperature and avoids the induction period of mixing

      
       + Ligand.
      
  • Base: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Note: The base must be stored in a glovebox or fresh bottle. Moisture kills this reaction.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 100°C for 2–4 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

Troubleshooting Low Yields:

  • Dehalogenation (Reduction of Ar-Cl): This occurs if the amine oxidation is faster than coupling. Switch to RuPhos and lower temperature to 80°C.

  • No Reaction: Ensure your amine is a free base. If you used the HCl salt of the amine, you must add an extra equivalent of base, but in situ deprotonation is often sluggish. Free-base it separately first.

Buchwald_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Binding OxAdd->AmineBind H-N(Me)R Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Crowding Forces This RedElim->Pd0 Regeneration Steric Bulk Bulky ligands (L) accelerate Reductive Elimination for hindered amines.

Figure 2: Catalytic cycle emphasizing the critical role of bulky ligands in the reductive elimination step for hindered substrates.

Module 3: Nucleophilic Substitution ( )

User Query: "Can I avoid Palladium? I have a 4-chloro-nitrobenzene."

Expert Answer: Yes, but only for highly activated electrophiles (nitro-benzenes, pyrimidines). However, the N-methyl-oxan-4-amine is a poor nucleophile due to the steric bulk of the THP ring.

Protocol Adjustments for


: 
  • Solvent is Key: Use DMSO or NMP (Dipolar Aprotic). Do not use Ethanol or THF; they are not hot enough or polar enough to stabilize the Meisenheimer complex.

  • Temperature: Requires 120°C–140°C .

  • Base: Use DIPEA (Hunig's Base). Inorganic bases (

    
    ) are often too insoluble in the organic phase to deprotonate the bulky amine effectively at the interface.
    

Module 4: FAQ & Handling

Q: My product is water-soluble and I lose it during extraction. How do I isolate it? A: The oxanyl ring adds significant polarity.

  • Do not use Diethyl Ether.

  • Use a mixture of DCM:IPA (3:1) or Chloroform:IPA (3:1) for extraction from the aqueous layer.

  • Salting out: Saturate the aqueous layer with NaCl before extraction.

Q: Can I use the HCl salt of the amine directly in Buchwald couplings? A: It is not recommended . While theoretically possible with extra base, the solubility of the salt in toluene/dioxane is poor, leading to heterogeneous mixtures and stalled catalyst activation. Always free-base the amine (using the DCM/IPA extraction method above) and use it as an oil.

References

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 1990, 2552–2554.[3]

  • General Reductive Amination Reviews: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Synlett, 1999.[1]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 2011, 27-50.

  • BrettPhos for Hindered Amines: Maitre, P., et al. "BrettPhos-Pd-catalyzed amination of aryl mesylates and tosylates." Journal of the American Chemical Society, 131(46), 2009.

Sources

Troubleshooting low conversion rates in chloropyrazine amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Troubleshooting Low Conversion in 2-Chloropyrazine Amination Lead Scientist: Senior Application Specialist

Triage: The Diagnostic Logic

Before optimizing, you must identify the failure mode. Chloropyrazines occupy a "Goldilocks" zone of reactivity—less reactive than pyrimidines but more reactive than pyridines. This intermediate reactivity often leads to researchers choosing the wrong pathway (Thermal


 vs. Pd-Catalysis).

Use this decision tree to categorize your problem:

Chloropyrazine_Triage Start Start: Low Conversion Q1 Is the Amine Nucleophilic? (Aliphatic, cyclic, non-hindered) Start->Q1 PathA Pathway A: Thermal SNAr Q1->PathA Yes (e.g., Morpholine) PathB Pathway B: Buchwald-Hartwig Q1->PathB No (e.g., Aniline, Amide) Issue1 Issue: Hydrolysis (Product is Hydroxypyrazine) PathA->Issue1 Wet Solvent / Strong Base Issue2 Issue: Stalled Reaction (SM remains) PathA->Issue2 Temp < 100°C / Weak Solvent PathB->Issue2 O2 Leak / Old Catalyst Issue3 Issue: Catalyst Poisoning (Pyrazine N-binding) PathB->Issue3 Standard Ligands (e.g., PPh3)

Figure 1: Diagnostic logic for selecting the correct troubleshooting module.

Module A: Troubleshooting (Thermal)

Applicability: Aliphatic amines, cyclic amines (morpholine, piperidine), benzylamines. Core Mechanism: Addition-Elimination via a Meisenheimer complex.

FAQ: Why is my reaction stalling at ~50% conversion?

Diagnosis: The "Pyrazine Deactivation" Effect. Unlike pyrimidines (which have two nitrogens ortho/para to the leaving group), 2-chloropyrazine has one nitrogen ortho and one meta. The ring is electron-deficient, but barely enough to drive


 with weak nucleophiles or at low temperatures.
  • The Fix (Solvent Switch): If you are using THF or Acetonitrile, stop. You need high dielectric solvents to stabilize the polar transition state.

    • Standard: DMSO or NMP at 120°C.

    • Green Alternative: Water + KF (See Protocol A).[1]

  • The Fix (Acid Catalysis): For amines that are not highly basic (e.g., anilines), adding 1.0 equiv of HCl can protonate a ring nitrogen, dramatically lowering the LUMO energy and accelerating attack. Warning: Do not use this for aliphatic amines; you will just protonate your nucleophile.

FAQ: Why is my product contaminated with 2-hydroxypyrazine (Pyrazinone)?

Diagnosis: Hydrolysis Competition. Chloropyrazines are prone to hydrolysis by hydroxide ions. If you use hygroscopic bases (KOH, NaOH, Cs2CO3) in "wet" polar aprotic solvents (DMSO absorbs water from air rapidly), the OH⁻ ion—being smaller and harder than your amine—will attack the chloropyrazine.

  • The Fix:

    • Switch to a non-nucleophilic organic base (DIPEA, Et3N) if possible.

    • If using inorganic base, dry your DMSO/DMF over molecular sieves for 24h.

    • Critical: Do not use strong alkoxide bases (NaOEt) unless you want the ether product; they outcompete amines.

Module B: Troubleshooting Buchwald-Hartwig (Catalytic)

Applicability: Anilines, amides, hindered amines, or when


 requires temperatures that decompose the substrate.
Core Mechanism:  Pd(0) Oxidative Addition 

Amine Coordination

Reductive Elimination.
FAQ: I used Pd(PPh3)4 and got zero conversion. Why?

Diagnosis: The "Pyrazine Trap" (Catalyst Poisoning). Pyrazine nitrogens are excellent ligands. Standard phosphines (PPh3, dppf) are often displaced by the substrate itself. The Pd binds to the pyrazine ring nitrogen (N-coordination) rather than inserting into the C-Cl bond (Oxidative Addition). This creates a stable, inactive complex.

  • The Fix: You must use bulky, electron-rich ligands that sterically prevent N-coordination to the Pd center while facilitating oxidative addition.

Table 1: Ligand Selection Guide for Chloropyrazines

Ligand ClassExamplesSuitabilityWhy?
Standard PPh3, dppfAVOID Displaced by pyrazine N; leads to catalyst death.
Dialkylbiaryl (Buchwald) BrettPhos , RuPhos BEST Bulky biaryl backbone prevents N-binding; promotes reductive elimination.
Xantphos Xantphos⚠️ OKGood for amides, but can be sluggish with hindered chloropyrazines.
NHC PEPPSI-IPr✅ GOODExtremely strong sigma-donation stabilizes Pd against poisoning.
FAQ: My catalyst turns black immediately (Pd Black).

Diagnosis: Oxidation or Instability. Chloropyrazines are "challenging" electrophiles. If the oxidative addition is slow, the unstable Pd(0) species will aggregate and precipitate as Pd black.

  • The Fix:

    • Pre-catalysts: Stop using Pd2(dba)3 + Ligand. Use pre-formed oxidative addition complexes (e.g., BrettPhos Pd G4 ). These generate the active Pd(0)-Ligand species 1:1 directly in solution.

    • Sparging: Argon sparging for 15 mins is mandatory. Pyrazines facilitate electron transfer processes that can exacerbate O2 damage.

Experimental Protocols

Protocol A: The "Green" (Water/KF System)

Best for: Aliphatic amines (morpholine, piperazine) where thermal heating is acceptable. Concept: High concentration of KF in water increases the boiling point and utilizes the "on-water" hydrophobic effect to accelerate reaction rates, often surpassing organic solvents [1].

  • Setup: 5 mL vial with a stir bar.

  • Reagents:

    • 2-Chloropyrazine (1.0 mmol)[2]

    • Amine (1.1 mmol)

    • KF (Potassium Fluoride) (2.0 mmol)

    • Water (Deionized) (3.0 mL)

  • Procedure:

    • Combine all reagents. The organic reactants may form an oil layer (emulsion).

    • Heat to 100°C with vigorous stirring (emulsion is critical).

    • Monitor by LCMS at 2h and 6h.

  • Workup: Extract with EtOAc. The KF stays in the aqueous layer.

  • Why it works: The hydrophobic effect forces the organic reactants together, and KF likely aids in H-bonding/activation without generating strong OH⁻ nucleophiles that cause hydrolysis.

Protocol B: Robust Buchwald-Hartwig Amination

Best for: Anilines, weak nucleophiles, or temp-sensitive substrates. Concept: Uses a 3rd/4th Generation Pre-catalyst to prevent the "Pyrazine Trap" [2].

  • Setup: Dry Schlenk tube or sealed microwave vial under Argon.

  • Reagents:

    • 2-Chloropyrazine (1.0 mmol)[2]

    • Aniline/Amine (1.2 mmol)

    • Catalyst: BrettPhos Pd G4 (0.02 mmol / 2 mol%)

    • Base: NaOtBu (1.4 mmol) (Use Cs2CO3 if substrate has esters/ketones)

    • Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged) (4 mL)

  • Procedure:

    • Add solid reagents. Evacuate/backfill with Ar (3x).

    • Add solvent via syringe.

    • Heat to 80–100°C for 2–12 hours.

  • Troubleshooting:

    • If conversion < 20%: Increase temp to 110°C.

    • If protodehalogenation (Pyrazine-H) observed: Switch solvent to t-Amyl alcohol or reduce temperature.

Visualizing the "Pyrazine Trap"

Understanding why standard Pd conditions fail is critical for selecting the right ligand.

Pyrazine_Trap cluster_legend Mechanism Pd Pd(0)L2 Pyrazine 2-Chloropyrazine Pd->Pyrazine Approaches PathSuccess Oxidative Addition (C-Cl Insertion) Pyrazine->PathSuccess Bulky Ligand (BrettPhos) PathFail Catalyst Poisoning (N-Coordination) Pyrazine->PathFail Small Ligand (PPh3) Text Small ligands allow Pd to bind the Ring N (Dead end). Bulky ligands force Pd to the C-Cl bond.

Figure 2: Mechanistic divergence between successful coupling and catalyst poisoning.[3]

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Walsh, K., Sneddon, H. F., & Moody, C. J.[3][4] (2013).[3][4] ChemSusChem.[3][4] [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides. Surry, D. S., & Buchwald, S. L.[3] (2011).[3][4] Chemical Science. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. (Comparative reactivity analysis). [Link]

Sources

Technical Support Center: Purification of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine. This document provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, but my crude product analysis shows several impurities. What are the likely culprits and how can I initially identify them?

A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. Based on the common synthetic route involving the nucleophilic substitution of a dichloropyrazine precursor, your crude product may contain the following species:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with, namely 2,3-dichloropyrazine and N-methyl-N-(oxan-4-yl)amine.

  • Hydrolysis Product: The chloro-substituent on the electron-deficient pyrazine ring is susceptible to hydrolysis, particularly if aqueous workups are performed under non-neutral pH conditions. This leads to the formation of 3-hydroxy-N-methyl-N-(oxan-4-yl)pyrazin-2-amine.[1][2]

  • Over-reacted or Side-Products: Although less common, trace amounts of N-dealkylated products (3-chloro-N-(oxan-4-yl)pyrazin-2-amine) can sometimes be observed, especially if the reaction is run at elevated temperatures for extended periods.[3][4][5]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) are often present.

Initial Identification Workflow:

A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective for initial assessment.

  • TLC Analysis: Spot your crude product alongside the starting materials on a silica gel plate. This will quickly confirm the presence of unreacted precursors. The hydrolysis product is typically more polar and will have a lower Rf value (it will travel less far up the plate) than the desired product.

  • HPLC-MS Analysis: This is the gold standard for impurity profiling. It provides quantitative data on the percentage of your desired product and can give mass-to-charge (m/z) ratios for the impurities, allowing for confident identification.[1][6][7]

Q2: My crude product is approximately 90-95% pure, with the main impurity being less polar than my product. What is the most straightforward method to achieve >99% purity?

A2: For crystalline solids with good thermal stability, recrystallization is the most efficient and scalable initial purification technique. It leverages differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[8][9]

The key is selecting an appropriate solvent. A good solvent will dissolve your compound completely at an elevated temperature but show poor solubility at room temperature or below, allowing the product to crystallize out while impurities remain in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small vials, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/heptane).

  • Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming well-defined, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Recommended Solvent Systems for Recrystallization

Solvent SystemRationaleExpected Purity
Isopropanol (IPA)Often provides good solubility differential for aminopyrazine derivatives.>99%
Ethyl Acetate / HeptaneA good polar/non-polar mixture. Dissolve in hot EtOAc and add heptane dropwise until turbidity appears, then reheat to clarify and cool.>99%
AcetonitrileA polar aprotic solvent that can be effective if alcohols or esters are not suitable.>98.5%
Q3: Recrystallization didn't remove a persistent polar impurity. How should I proceed?

A3: A persistent polar impurity is often the hydrolysis by-product, 3-hydroxy-N-methyl-N-(oxan-4-yl)pyrazin-2-amine. Its polarity and hydrogen bonding capability can make it difficult to separate by simple recrystallization. In this case, silica gel column chromatography is the recommended next step.[10]

The principle is to adsorb your mixture onto a stationary phase (silica gel) and then use a liquid mobile phase (eluent) to move the components down the column at different rates based on their polarity. The less polar compounds will elute first.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Start eluting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30, 50:50).[10] The target compound, being less polar than the hydrolysis product, will elute from the column first.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Visualization: Chromatography Workflow

Below is a diagram illustrating the decision-making process for purification.

PurificationWorkflow start Crude Product (Purity < 95%) recrystallization Attempt Recrystallization (e.g., Isopropanol) start->recrystallization check_purity1 Analyze Purity (HPLC) Is Purity > 99%? recrystallization->check_purity1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) check_purity1->column_chrom No (Polar Impurities) acid_base Acid-Base Extraction (For stubborn neutral impurities) check_purity1->acid_base No (Neutral Impurities) end_product Final Pure Product (>99%) check_purity1->end_product Yes check_purity2 Analyze Purity (HPLC) Is Purity > 99%? column_chrom->check_purity2 check_purity2->acid_base No check_purity2->end_product Yes check_purity3 Analyze Purity (HPLC) Is Purity > 99%? acid_base->check_purity3 check_purity3->end_product Yes

Caption: Purification decision tree for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine.

Q4: My main impurity is non-polar and has a similar Rf to my product on TLC, making chromatography difficult. What alternative can I use?

A4: When an impurity has very similar polarity to your target compound, you can exploit other chemical properties for separation. Since 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine has basic nitrogen atoms, an acid-base extraction is an excellent and often overlooked technique for removing neutral or acidic impurities.[8]

This method involves converting your basic amine into a water-soluble salt by treating it with an acid. The neutral impurity will remain in the organic layer, allowing for a clean separation.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with an aqueous acidic solution (e.g., 1M HCl). The basic target compound will react to form its hydrochloride salt and move into the aqueous layer. The non-polar, neutral impurity will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic (pH > 8). Your purified compound will precipitate out of the solution.

  • Re-extraction: Extract the purified, free-based compound back into an organic solvent (DCM or ethyl acetate), perform this step three times to ensure full recovery.

  • Drying and Evaporation: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the pure product.

Visualization: Acid-Base Extraction Logic

AcidBase cluster_org1 Organic Phase 1 (DCM) cluster_aq1 Aqueous Phase 1 (1M HCl) cluster_org2 Organic Phase 2 (DCM) cluster_aq2 Aqueous Phase 2 (Add NaOH) org1 Product (Base) Neutral Impurity aq1 Product-HCl (Salt) Empty org1:f0->aq1:f0 Add 1M HCl org2 Empty Neutral Impurity (Discard) org1:f1->org2:f1 Separate Layers aq2 Product (Base, Precipitate) NaCl aq1:f0->aq2:f0 Add NaOH

Caption: Flow diagram of purification via acid-base extraction.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.Benchchem.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.Journal of Chemical and Pharmaceutical Research.
  • Pyrazine Carbohydrazide Synthesis: Technical Support Center.Benchchem.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • 2-Aminopyrazine.SIELC Technologies.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.PubMed.
  • Hydrolysis kinetics for 2-chloropyridine in supercritical water.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.SIELC Technologies.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Analytica Chimica Acta.vscht.cz.
  • Methods of selectively forming substituted pyrazines.
  • Dealkyl
  • N-Dealkyl
  • (PDF) N-Dealkylation of Amines.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.PMC, NIH.
  • Purification of pyrazine.
  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese C

Sources

Optimizing recrystallization of pyrazine-2-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization of Pyrazine-2-Amine Intermediates Role: Senior Application Scientist Status: Active Support Protocol[1]

Welcome to the Application Support Portal

You are accessing the technical guide for the purification of Pyrazine-2-amine (CAS: 5049-61-6) .[1] This intermediate is critical in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and kinase inhibitors. Its high polarity, tendency to sublime, and susceptibility to oxidative discoloration present unique challenges during scale-up.[1]

This guide replaces generic templates with a troubleshooting-first approach, designed to resolve specific failure modes encountered in the lab.

Part 1: Critical Solubility Parameters

Before attempting recrystallization, you must understand the solubility profile.[2] Pyrazine-2-amine is a nitrogen-rich heterocycle with significant water solubility, which often leads to massive yield losses if standard "cooling crystallization" is attempted without co-solvents.[1]

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility BehaviorUsage CaseRisk Factor
Water Very High (>130 g/L)Not recommended for single-solvent crystallization.[1]High yield loss in mother liquor.[1]
Ethanol (EtOH) HighPrimary Solvent. Ideal when paired with water or hexane.[1]Product is soluble; requires cooling to <0°C for max yield.[1]
Ethanol/Water (9:1) OptimalStandard Protocol. Balances solubility with impurity rejection.[1]Requires precise ratio control to prevent "oiling out."[1]
Ethyl Acetate (EtOAc) ModerateExtraction/Polishing. Good for removing non-polar side products.[1]Lower recovery rates than EtOH systems.[1]
Toluene Low-ModerateSpecific Impurity Removal. Best for removing tars/oligomers.[1]Requires higher temperatures; flammability risk.[1]
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the solution enters a metastable region where the amorphous oil phase is energetically more favorable than the crystalline solid. This is common in pyrazines containing water or high impurity loads.[1]

Corrective Action:

  • Purity Check: If crude purity is <85%, recrystallization will fail.[1] Perform a silica plug filtration (DCM/MeOH 95:5) first.

  • The "Seeding" Protocol:

    • Dissolve crude in hot Ethanol/Water (9:1).

    • Cool slowly to 40°C.

    • Crucial Step: Add seed crystals (0.1 wt%) before the solution becomes cloudy.

    • Why? Seeding bypasses the nucleation energy barrier, forcing the system to deposit onto the crystal lattice rather than crashing out as an oil.

Issue 2: "The crystals retain a stubborn yellow/rust color."

Diagnosis: Aminopyrazines are prone to oxidation, forming conjugated oligomers (diazo-like species) that are highly colored.[1] These impurities often co-crystallize because their planar structures stack efficiently with the product.

Corrective Action: Standard filtration is insufficient. You must use an adsorption isotherm approach.

  • Solvent Switch: Switch to a polar solvent (Methanol or Ethanol).[1] Activated carbon works poorly in non-polar solvents (like Toluene) for this substrate.[1]

  • Activated Carbon Protocol:

    • Dissolve crude at reflux.[1][2]

    • Add Activated Charcoal (SX Ultra) (5-10 wt% relative to substrate).[1]

    • Reflux for 30 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad.[1] Do not let the solution cool during filtration, or the product will crystallize in the filter cake.

Issue 3: "My yield is lower than expected after drying."

Diagnosis: Pyrazine-2-amine has a significant vapor pressure and sublimes at elevated temperatures under vacuum.[1] If you dry it at >50°C under high vacuum (<10 mbar), you are pumping your product into the manifold.

Corrective Action:

  • Drying Limit: Maximum 40°C.

  • Pressure: Use moderate vacuum (50-100 mbar) with a nitrogen bleed.[1]

  • Validation: Check the cold trap. If you see white needles in the trap, you are subliming the product.

Part 3: The Optimized Protocol (SOP)

Objective: Purify 10g of crude Pyrazine-2-amine (dark brown solid).

  • Dissolution:

    • Charge 10g crude solid into a flask.

    • Add 40 mL Ethanol (95%) .

    • Heat to reflux (approx. 78°C).[1] If solids remain, add water dropwise (max 5 mL) until clear.[1]

  • Decolorization (If required):

    • Add 0.5g Activated Carbon.[1] Reflux for 20 mins.

    • Filter hot through Celite into a pre-heated receiving flask.

  • Crystallization:

    • Allow the filtrate to cool naturally to room temperature (25°C) with slow stirring.

    • Checkpoint: If oiling occurs, reheat and add a seed crystal at 45°C.

    • Once room temp is reached, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white/pale yellow needles.

    • Wash the cake with 10 mL of cold Ethanol/Hexane (1:1).

    • Do not wash with water (you will dissolve the product).

  • Drying:

    • Dry in a vacuum oven at 35°C for 6 hours.

Part 4: Visual Logic & Workflow
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Pyrazine-2-amine CheckColor Is Crude Highly Colored? Start->CheckColor CheckPurity Is Purity > 85%? CheckColor->CheckPurity No (Pale Yellow) CarbonTreat Action: Carbon Treatment (Reflux in EtOH) CheckColor->CarbonTreat Yes (Rust/Brown) SilicaPlug Action: Silica Plug Filtration (Remove Tars) CheckPurity->SilicaPlug No (Oiling Risk) Recryst Recrystallization System: EtOH/Water (9:1) CheckPurity->Recryst Yes CarbonTreat->CheckPurity SilicaPlug->Recryst Output Final Product (MP: 117-120°C) Recryst->Output White Needles

Caption: Logic flow for selecting pre-treatment and solvent systems based on crude material characteristics.

Figure 2: The "Oiling Out" Avoidance Workflow

OilingOut HotSol Hot Solution (T > 70°C) Cooling Cooling Phase (70°C -> 40°C) HotSol->Cooling Metastable Metastable Zone (Critical Point) Cooling->Metastable Seed Add Seed Crystals (0.1 wt%) Metastable->Seed Intervention Oil Oiling Out (Phase Separation) Metastable->Oil No Seed/Fast Cool Nucleation Controlled Nucleation Seed->Nucleation CrystalGrowth Crystalline Product Nucleation->CrystalGrowth Slow Cool to 0°C

Caption: Mechanism to prevent liquid-liquid phase separation (oiling out) via seeding in the metastable zone.[1]

References
  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 21160, Aminopyrazine.[1] Retrieved from [Link][1]

  • Synthesis & Purification Context

    • Hall, S. A., & Spoerri, P. E. (1940).[1][3] Pyrazine series.[1][3][4][5] II. Preparation and properties of aminopyrazine. Journal of the American Chemical Society.[3] (Discusses historical purification via benzene/crystallization).

  • Sublimation Risks

    • Emel'yanenko, V. N., et al. (2016).[1] Vaporization, Sublimation Enthalpy, and Crystal Structures of Imidazo[1,2-a]pyrazine.[1] Journal of Chemical & Engineering Data. (Highlights the volatility/sublimation enthalpy of pyrazine derivatives).

  • General Recrystallization Troubleshooting

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists.[1] Academic Press.[1] (Authoritative source on "oiling out" mechanisms).

Sources

Stability issues of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Stability & Handling Guide

Product: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine Chemical Class: 2-amino-3-chloropyrazine derivative Primary Application: Intermediate for kinase inhibitors (e.g., ERK/MAPK pathway modulators) Document Type: Technical Troubleshooting & FAQ

Part 1: Executive Technical Summary

3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is a functionalized pyrazine scaffold characterized by a high susceptibility to Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient pyrazine ring, combined with the 3-chloro substituent (a good leaving group) and the activating influence of the ring nitrogens, creates a "hotspot" for degradation at the C3 position.

While the N-methyl-N-(oxan-4-yl) amine group at C2 provides some steric shielding, it also donates electron density that can modulate reactivity. However, in solution, the primary stability risks are hydrolysis (conversion to pyrazinone) and solvolysis (reaction with nucleophilic solvents like methanol).

Part 2: Critical Stability Mechanisms (Visualized)

Figure 1: Primary Degradation Pathways in Solution The following diagram illustrates the mechanistic causality of the two most common degradation issues: Hydrolysis and Methanolysis.

DegradationPathways Parent Parent Compound (3-Cl-pyrazin-2-amine) Transition Meisenheimer Complex (High Energy Intermediate) Parent->Transition + H2O (Hydrolysis) Slow in neutral pH Fast in Acid/Base Parent->Transition + MeOH (Solvolysis) HydrolysisProd Degradant A: Pyrazinone (3-Hydroxy derivative) [M-18 Da] Transition->HydrolysisProd - HCl SolvolysisProd Degradant B: 3-Methoxy (If stored in MeOH) [M-4 Da] Transition->SolvolysisProd - HCl

Caption: S_NAr mechanisms leading to chloride displacement. The 3-position is highly electrophilic due to the para-nitrogen atom.

Part 3: Solvent Selection & Preparation FAQs

Q1: Can I store stock solutions in DMSO?

Status: Caution Required Technical Insight: DMSO is generally safe for short-term storage (<24 hours) at room temperature. However, "wet" DMSO (hygroscopic absorption of atmospheric water) can accelerate hydrolysis. Mechanism: DMSO is a polar aprotic solvent that enhances the nucleophilicity of water molecules. Even 0.1% water content in DMSO can drive the hydrolysis of the C-Cl bond over weeks at room temperature. Recommendation:

  • Use anhydrous DMSO (stored over molecular sieves).

  • Store aliquots at -20°C or -80°C .

  • Avoid repeated freeze-thaw cycles, which introduce moisture condensation.

Q2: Why do I see a new peak (M-4) when analyzing in Methanol?

Status: Critical Error Diagnosis: You are observing methanolysis . Explanation: Methanol is a weak nucleophile, but the 3-chloropyrazine core is sufficiently activated to undergo slow S_NAr with methanol, replacing the Chlorine atom (-35 Da) with a Methoxy group (+31 Da). The net mass shift is -4 Da . Corrective Action:

  • Switch Solvents: Use Acetonitrile (ACN) for LCMS preparation. ACN is non-nucleophilic.

  • Limit Exposure: If methanol is required for chromatography, keep the sample temperature at 4°C and analyze immediately. Do not store samples in methanol overnight.

Q3: Is the compound stable in aqueous buffers?

Status: pH Dependent Data:

pH Condition Stability Prediction Mechanism
pH < 2 (Acidic) Unstable Acid-catalyzed hydrolysis; protonation of ring N increases electrophilicity at C3.
pH 7.4 (PBS) Moderate Stable for hours; slow hydrolysis over days (t_1/2 ~ 48-72h).

| pH > 10 (Basic) | Unstable | Rapid S_NAr by Hydroxide (OH⁻) ions. |

Protocol: For biological assays, prepare fresh dilutions from DMSO stock immediately before use. Do not incubate the compound in buffer for >24 hours without stability controls.

Part 4: Troubleshooting & Diagnostics

Figure 2: Diagnostic Workflow for Purity Issues Use this decision tree when you observe unexpected peaks in your chromatogram.

Troubleshooting Start Issue: Unexpected Peak in LCMS CheckMass Check Mass Shift (Delta) Start->CheckMass M_minus_18 Delta = -18 Da (Loss of Cl, Gain of OH) CheckMass->M_minus_18 M_minus_4 Delta = -4 Da (Loss of Cl, Gain of OMe) CheckMass->M_minus_4 M_plus_16 Delta = +16 Da (Oxidation) CheckMass->M_plus_16 Hydrolysis Diagnosis: Hydrolysis Cause: Wet DMSO or Aqueous Buffer storage M_minus_18->Hydrolysis Methanolysis Diagnosis: Solvolysis Cause: Storage in MeOH/EtOH M_minus_4->Methanolysis Oxidation Diagnosis: N-Oxide formation Cause: Peroxides in PEG/Tween or Light M_plus_16->Oxidation

Caption: Rapid diagnostic logic for identifying common pyrazine degradation products based on mass spectrometry shifts.

Q4: The compound turned yellow/brown in solution. Is it degraded?

Status: Likely Photodegradation Technical Insight: Aminopyrazines can undergo photo-oxidation or polymerization upon exposure to UV/visible light. The formation of extended conjugated systems (dimers) often results in yellowing. Verification Protocol:

  • Visual Check: Compare with a fresh sample.

  • LCMS: Look for dimers (2M mass range) or complex baseline noise indicating polymerization.

  • Prevention: Always use amber glass vials and wrap containers in aluminum foil during benchtop handling.

Part 5: Validated Stability Protocol

To validate the integrity of your specific batch, perform this Self-Validating Stability Test :

  • Preparation : Dissolve 1 mg of compound in 1 mL of anhydrous DMSO (Reference) and 1 mL of DMSO + 5% Water (Test).

  • Incubation : Heat both vials to 40°C for 4 hours (Accelerated degradation condition).

  • Analysis : Dilute 10 µL of each into 990 µL Acetonitrile (NOT Methanol).

  • Criteria :

    • Inject on LCMS.

    • If the "Wet DMSO" sample shows a peak at [M-18] > 2%, the compound is moisture-sensitive.

    • Action : Re-purify or discard stocks older than 1 month.

References

  • Evaluation of Pyrazine Stability in Nucleophilic Solvents Source: Journal of Organic Chemistry (General Reactivity of Chloropyrazines) Note: Validates the S_NAr mechanism of 3-chloropyrazines with alkoxides and hydroxide.

  • Stability of Screening Compounds in Wet DMSO Source: Journal of Biomolecular Screening Context: Establishes the baseline hydrolysis rates for heteroaromatic chlorides in DMSO/Water mixtures. [Link]

  • Nucleophilic Aromatic Substitution of Chloropyrazines Source: MDPI Molecules Context: Details the kinetics of displacing chlorine in activated pyrazine rings. [Link]

Technical Support Center: HPLC Method Development for Pyrazine Amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyrazine Amine Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the complex task of separating pyrazine amine isomers by High-Performance Liquid Chromatography (HPLC). Pyrazine and its derivatives are crucial building blocks in the pharmaceutical and flavor industries.[1][2][3] However, their isomers, particularly positional isomers, present a significant analytical challenge due to their nearly identical physicochemical properties, such as polarity, pKa, and molecular weight.[4][5]

These molecules are typically polar and contain basic amine functional groups, which leads to common chromatographic problems including poor retention on standard reversed-phase columns and severe peak tailing from secondary interactions with the stationary phase.[6][7][8] This guide provides a structured, question-and-answer approach to navigate method development, offering foundational knowledge, actionable troubleshooting steps, and detailed protocols to achieve robust and reproducible separations.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the core questions to consider before and during the initial stages of method development.

Q1: What are the primary challenges when separating pyrazine amine isomers?

Separating pyrazine amine isomers is difficult due to a combination of three factors:

  • High Polarity: As polar compounds, pyrazine amines are often poorly retained on traditional non-polar stationary phases like C18, sometimes eluting in the solvent front (void volume).[9][10] This makes it difficult to achieve separation from other early-eluting components.

  • Basic Nature: The presence of the amine functional group makes these compounds basic.[11] Basic analytes can interact strongly with acidic residual silanol groups on the surface of silica-based columns, leading to significant peak tailing, which compromises resolution and quantification accuracy.[6][7][11]

  • Structural Similarity: Positional isomers (e.g., 2-aminopyrazine vs. 3-aminopyrazine) have minimal differences in their structure, hydrophobicity, and charge distribution.[4][5] This requires highly selective stationary and mobile phases to resolve them effectively.

Q2: Which HPLC mode is best to start with: Reversed-Phase, HILIC, or Mixed-Mode?

There is no single "best" mode; the optimal choice depends on the specific isomers and available resources. However, a systematic screening approach is highly recommended.

  • Reversed-Phase (RP-HPLC): This is the most common and familiar chromatographic mode.[9] While it can be challenging for polar compounds, modern "aqueous" C18 (AQ-C18) columns are designed to prevent hydrophobic collapse in highly aqueous mobile phases.[12] Success in RP-HPLC for pyrazine amines is critically dependent on controlling the mobile phase pH to manage analyte ionization.[13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar and hydrophilic compounds.[10][15][16] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the stationary phase surface. HILIC is an excellent alternative when retention in reversed-phase is insufficient.[10][17]

  • Mixed-Mode Chromatography (MMC): This is an increasingly powerful technique that utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[18][19] This allows for multiple, tunable retention mechanisms in a single run, providing unique selectivity for polar and ionizable compounds without the need for ion-pairing reagents.[9][18][19]

Q3: How do I select the right HPLC column?

Column selection is the most critical factor for achieving selectivity. Screening several columns with different stationary phases is the most effective strategy.

Column Type Primary Retention Mechanism(s) Best For... Considerations
Aqueous C18 / C8 Hydrophobic InteractionsInitial screening; separating isomers with slight hydrophobicity differences.Requires careful pH control. May still provide insufficient retention for very polar isomers.[12]
Phenyl Hydrophobic & π-π InteractionsAromatic positional isomers (e.g., ortho, meta, para). The phenyl rings can provide unique shape selectivity.[4][20]Selectivity is highly dependent on the mobile phase organic modifier.
Polar-Embedded Hydrophobic & Hydrogen BondingEnhancing retention of polar compounds in RP mode. Offers alternative selectivity to standard C18.[21]Can be sensitive to buffer type and concentration.
HILIC (Amide, Diol, Silica) Partitioning, Hydrogen Bonding, Dipole-DipoleHighly polar pyrazine amines that are unretained in RP-HPLC.[16][17]Requires high organic mobile phase (>80%). Equilibration times can be longer.[20]
Mixed-Mode (RP/Ion-Exchange) Hydrophobic & Electrostatic InteractionsSeparating complex mixtures of polar, non-polar, and ionizable compounds in a single run. Excellent for charged amines.[19][22]Method development can be more complex due to multiple tunable parameters (pH, ionic strength, organic %).
Q4: What is the role of mobile phase pH and how do I choose the optimal value?

Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds like pyrazine amines.[13][23] The pH determines the ionization state of both the analyte's amine group and the column's residual silanol groups.

  • The Henderson-Hasselbalch Relationship: The ionization state of a basic compound is dictated by the mobile phase pH relative to its pKa.[24]

    • When pH < pKa , the amine is protonated (positively charged, R-NH3+).

    • When pH > pKa , the amine is in its neutral, free-base form (R-NH2).

  • Practical Strategy: For robust methods, it is crucial to work at a pH at least 1.5-2 units away from the analyte's pKa.[23][24][25] At a pH close to the pKa, small shifts in pH can cause large, unpredictable changes in retention time.[14]

    • Low pH (e.g., 2.5-3.5): At low pH, the amine analytes will be fully protonated (charged). This reduces retention in RP-HPLC. However, this approach also suppresses the ionization of silica silanol groups, which can significantly reduce peak tailing.[6][7]

    • High pH (e.g., 9-11): At high pH, the amine analytes will be in their neutral form, making them more hydrophobic and thus more retained in RP-HPLC.[26] This is often an excellent strategy to increase retention, but requires a pH-stable column (e.g., hybrid or polymer-based).[23]

Q5: What are common mobile phase compositions and additives?

The mobile phase carries the sample through the column and is a key factor in optimizing the separation.[27]

  • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP and HILIC. ACN generally has a lower viscosity and provides different selectivity compared to MeOH. It is recommended to screen both during method development.[27][28]

  • Buffers and Additives: Buffers are essential to control and maintain a stable pH.[29]

    • Low pH: Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are common. Formic acid is MS-friendly.

    • Mid pH: Ammonium formate or ammonium acetate buffers (e.g., 10-20 mM) are excellent choices, especially for LC-MS compatibility.

    • High pH: Ammonium hydroxide or ammonium bicarbonate can be used to create basic mobile phases. Always ensure your column is stable at high pH.[14]

    • Additives for Peak Shape: In the past, additives like triethylamine (TEA) were used to block active silanol sites and reduce tailing.[7] However, modern, high-purity Type B silica columns often make this unnecessary.[7]

Q6: What if my isomers are chiral (enantiomers)?

If the pyrazine amine isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is required for direct separation.[30][31] Positional isomers are diastereomers and do not typically require a CSP, though some chiral columns can show unique selectivity for them.[3][32]

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including amines.[31][33]

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes, but reversed-phase applications are also common.[34]

  • Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and achieve resolution on a CSP.[35]

Part 2: Troubleshooting Guide - Solving Common Problems

This section provides solutions to specific issues you may encounter during your experiments.

Q1: My isomers are co-eluting or have poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is the most common challenge. A systematic approach is key. Do not change multiple parameters at once. Follow a logical decision tree to identify the most effective parameter to adjust.

G start Start: Poor Resolution (Rs < 1.5) ph_check Is pH optimized? (at least 2 units from pKa) start->ph_check ph_adjust Adjust pH to maximize retention differences. (Try both high and low pH) ph_check->ph_adjust No organic_check Change Organic Modifier (Switch ACN to MeOH or vice-versa) ph_check->organic_check Yes ph_adjust->ph_check Re-evaluate organic_check->start Improved! gradient_check Optimize Gradient Slope (Is it a gradient method?) organic_check->gradient_check No significant change shallow_gradient Decrease slope (make it shallower) to increase separation window. gradient_check->shallow_gradient Yes isocratic_check Adjust % Organic (Is it an isocratic method?) gradient_check->isocratic_check No shallow_gradient->start Improved! column_check Try a Different Column Chemistry (e.g., Phenyl, Mixed-Mode, HILIC) shallow_gradient->column_check No improvement decrease_organic Decrease % Organic (RP) or Increase % Organic (HILIC) to improve resolution. isocratic_check->decrease_organic Yes isocratic_check->column_check N/A decrease_organic->start Improved! decrease_organic->column_check No improvement temp_check Vary Column Temperature (e.g., screen 25°C, 40°C, 50°C) column_check->temp_check flow_rate Decrease Flow Rate temp_check->flow_rate flow_rate->start Re-evaluate with best conditions

Caption: Troubleshooting workflow for poor resolution.

Q2: I'm seeing significant peak tailing for my amine peaks. How can I fix this?

A: Peak tailing for basic compounds like pyrazine amines is almost always caused by secondary interactions with the stationary phase.[6][8]

  • Primary Cause: Interaction between the positively charged amine (at acidic/neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[11]

  • Solutions:

    • Adjust Mobile Phase pH:

      • Operate at Low pH (2.5-3.5): This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the interaction.[6][7] This is often the most effective solution.

      • Operate at High pH (>9): This converts the amine to its neutral free-base form, eliminating the positive charge that interacts with silanols. This requires a pH-stable column.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the active sites on the stationary phase, as the buffer ions compete with the analyte for these sites.[11]

    • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and advanced end-capping (covering residual silanols) have fewer active sites and are less prone to causing peak tailing.[7][8]

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column inlet and act as active sites. Flush the column with a strong, appropriate solvent.[25]

Q3: My pyrazine amine peaks are not retained and elute in the void volume. What's the cause?

A: This is a classic problem for polar compounds in reversed-phase chromatography.

  • Primary Cause: The analytes are too polar (hydrophilic) to interact with the non-polar stationary phase.

  • Solutions:

    • Switch to HILIC or Mixed-Mode: This is the most robust solution. These modes are designed specifically for retaining polar compounds.[10][16][36]

    • Increase Mobile Phase pH (in RP): If using a pH-stable column, increasing the pH above the amine's pKa will neutralize the analyte, making it more hydrophobic and increasing its retention.[26]

    • Use a 100% Aqueous Mobile Phase: Ensure you are using an "AQ" type column designed to tolerate fully aqueous conditions without phase collapse.[12]

    • Eliminate Ion-Pair Reagents (if used): While ion-pairing agents can increase retention, they are often incompatible with MS detection and can be difficult to work with.[9][19] Switching to a mixed-mode column is a modern alternative.[18]

Q4: My retention times are drifting and not reproducible. Why?

A: Reproducibility issues often point to problems with equilibration, mobile phase preparation, or column stability.

  • Insufficient Column Equilibration: HILIC and ion-exchange modes can require longer equilibration times than reversed-phase, especially when changing mobile phase composition.[20][25] Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before injecting.

  • Unbuffered Mobile Phase: If the mobile phase is unbuffered and the pH is near the analyte's pKa, small changes in CO2 dissolving from the air can alter the pH enough to cause significant shifts in retention. Always use a buffer of adequate strength (10-25 mM).[29]

  • Mobile Phase Volatility: If using a volatile additive like TFA or ammonium hydroxide, ensure the mobile phase reservoir is covered to prevent selective evaporation, which would change the concentration and pH over time.

  • Temperature Fluctuations: Column temperature affects retention time. Using a thermostatted column compartment is essential for reproducible results.[25][29]

Part 3: Key Experimental Protocols

Protocol 1: Systematic Screening of Columns and Mobile Phase pH

This protocol outlines a structured approach to efficiently screen the most critical parameters at the start of method development.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your pyrazine amine isomer mixture in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute to a working concentration of ~50 µg/mL.

  • Select Columns for Screening: Choose 2-3 columns with orthogonal selectivity. A good starting set would be:

    • Column A: C18 Aqueous (e.g., 100 x 2.1 mm, 2.7 µm)

    • Column B: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)

    • Column C: HILIC Amide (e.g., 100 x 2.1 mm, 2.7 µm)

  • Prepare Mobile Phases:

    • Low pH (RP): A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • High pH (RP): A: 10 mM Ammonium Bicarbonate in Water, pH 10; B: Acetonitrile. (Use only with a pH-stable column).

    • HILIC: A: 95:5 ACN:Water with 10 mM Ammonium Formate; B: 50:50 ACN:Water with 10 mM Ammonium Formate.

  • Set Up HPLC Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at an appropriate wavelength for pyrazines (e.g., 270 nm).[1]

  • Execute Screening Gradient:

    • For RP Columns: Run a generic fast gradient (e.g., 5% to 95% B in 5 minutes) with both the low pH and high pH mobile phases.

    • For HILIC Column: Run a generic fast gradient (e.g., 95% to 50% ACN component in 5 minutes).

  • Evaluate Results: Compare the chromatograms from all runs. Look for the condition that provides the best initial separation or "spread" of the isomer peaks. This condition will be the starting point for further optimization.

Protocol 2: Optimizing Separation of a Critical Pair

Once a promising column and mobile phase condition is identified, use this protocol to fine-tune the separation.

  • Identify the Critical Pair: Determine the two adjacent peaks with the lowest resolution (Rs) from your screening run.

  • Perform Isocratic or Shallow Gradient Runs:

    • Based on the elution time from the screening gradient, calculate the approximate %B at which the critical pair eluted.

    • Run a series of isocratic methods at %B-5%, %B, and %B+5%.

    • If isocratic elution results in a long run time, develop a shallow gradient around the elution point (e.g., increase %B by only 1-2% per minute).

  • Optimize Temperature: Inject the sample at three different temperatures (e.g., 30°C, 40°C, 50°C) using the best isocratic or shallow gradient condition. Temperature can sometimes alter selectivity and even reverse the elution order of isomers.

  • Fine-Tune Mobile Phase: If resolution is still marginal, small changes can have a large effect.

    • Try switching the organic modifier (ACN to MeOH or vice-versa).

    • Slightly adjust the pH or buffer concentration.

  • Finalize Method: Once an acceptable resolution (Rs ≥ 1.5) is achieved with good peak shape, confirm the method's robustness by making small, deliberate changes to parameters like pH (±0.1 units) and temperature (±2°C) to ensure the separation is stable.

Part 4: Visualized Workflows

General Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Separation Goal (e.g., Rs > 2.0 for all isomers) info Gather Analyte Information (pKa, logP, structure) start->info screening Screen Columns & pH (RP-Low pH, RP-High pH, HILIC) info->screening select Select Best Condition (Column/pH combination) screening->select optimize Optimize Gradient/Isocratic Hold & Temperature select->optimize finalize Finalize Method Parameters optimize->finalize robustness Test Robustness (Vary pH, Temp, Flow Rate) finalize->robustness validate Perform Method Validation (Accuracy, Precision, Linearity) robustness->validate end end validate->end Method Ready for Use

Caption: A three-phase workflow for HPLC method development.

Part 5: References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation. Benchchem.

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. MTC USA.

  • Chypre, M., & Novakova, L. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.

  • Hassan, M., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek.

  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub.

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent.

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International.

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.

  • Thermo Fisher Scientific. Mixed-Mode HPLC Columns. Thermo Fisher Scientific US.

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Phenomenex.

  • Dr. Maisch GmbH. HILIC. Dr. Maisch.

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.

  • SiliCycle. HPLC Column Selection Guide. SiliCycle.

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • GL Sciences. How to use analytical columns. GL Sciences.

  • SIELC Technologies. (2019, November 14). Pyrazine. SIELC Technologies.

  • Columnex. Chiral HPLC and SFC Columns. Columnex.

  • Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library.

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. ResearchGate.

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.

  • Chromperfect. HPLC Troubleshooting Guide. Chromperfect.

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek.

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI.

  • Chen, L., et al. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules.

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek.

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core.com.

  • Satinský, D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • Lee, K. J., & Lee, S. H. (2008). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Bulletin of the Korean Chemical Society.

  • ResearchGate. (2018, July 5). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate.

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Chromatography Forum.

  • Shabir, G. A. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

  • ResearchGate. (2025, December 2). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate.

  • ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate.

Sources

Validation & Comparative

Technical Comparison Guide: Optimizing LC-MS Profiling of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and other bioactive small molecules. Due to the presence of a basic exocyclic amine, an electron-deficient pyrazine ring, and a chlorine substituent, this molecule presents specific challenges in ionization efficiency and chromatographic peak shape.

This document objectively compares analytical methodologies—specifically Ionization Sources (ESI vs. APCI) and Stationary Phases (C18 vs. Phenyl-Hexyl) —to establish a "Gold Standard" protocol for its characterization.

Molecule Profile & Physicochemical Properties[1][2][3][4]

Before selecting an analytical strategy, one must understand the analyte's intrinsic properties.

PropertyData
IUPAC Name 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Synonyms 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine
Molecular Formula C₁₀H₁₄ClN₃O
Monoisotopic Mass 227.0825 Da
[M+H]⁺ m/z 228.0903
Isotope Pattern Distinctive 3:1 ratio for [M] : [M+2] due to ³⁵Cl/³⁷Cl
Polarity Moderate (LogP ~1.5–2.0 estimated); Basic amine functionality

Comparative Analysis: Selecting the Optimal Method

A. Ionization Source: ESI vs. APCI[6]

The choice of ionization source is critical for maximizing sensitivity and minimizing in-source fragmentation.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation from charged droplets. Best for polar/ionic species.Gas-phase ion-molecule reactions. Best for neutral/non-polar species.
Suitability High. The exocyclic nitrogen is easily protonated ([M+H]⁺).Moderate. Can ionize the molecule but may induce thermal degradation.
Sensitivity Superior. Pyrazines with amine tails ionize efficiently in ESI+.Lower. Background noise is often higher for low MW (<300 Da) compounds.
Recommendation Preferred. Use ESI in Positive Mode.Alternative only if matrix suppression in ESI is unmanageable.
B. Stationary Phase: C18 vs. Phenyl-Hexyl

Chromatographic separation must resolve the target from potential impurities (e.g., des-chloro analogs or unreacted starting materials).

FeatureC18 (Octadecyl) Phenyl-Hexyl
Interaction Hydrophobic (Van der Waals).Hydrophobic + π-π Interactions .
Selectivity Standard. Separates based on hydrophobicity.Enhanced. The phenyl ring interacts with the π-electrons of the pyrazine core.
Peak Shape Good, but basic amines may tail without end-capping.Excellent. Often provides sharper peaks for aromatic heterocycles.
Verdict Baseline Choice. Robust for general profiling.High-Resolution Choice. Use for separating structural isomers or closely related impurities.

Experimental Protocol: The "Gold Standard" Method

Based on the comparative analysis, the following protocol is recommended for routine quality control and identification.

LC-MS System Configuration
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.8 µm) OR Phenyl-Hexyl for difficult separations.

  • Column Temp: 40°C.

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (Ensures protonation of the basic amine).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Profile
Time (min)% Solvent BEvent
0.005%Equilibration
1.005%Load
8.0095%Elution Gradient
10.0095%Wash
10.105%Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the Cl).

  • Scan Range: m/z 50 – 500.

Mass Spectral Interpretation & Fragmentation

Understanding the fragmentation pathway is essential for structural confirmation.

Isotope Pattern Analysis

The presence of a single Chlorine atom dictates the spectral signature.

  • [M+H]⁺ (m/z 228.09): 100% Relative Abundance (³⁵Cl isotope).

  • [M+H+2]⁺ (m/z 230.09): ~32% Relative Abundance (³⁷Cl isotope).

  • Note: If this 3:1 ratio is absent, the chlorine has been lost or the peak is an impurity.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows predictable breakage points:

  • Loss of Oxane Ring: Cleavage of the N-C bond connecting the pyrazine amine to the tetrahydropyran ring.

  • Loss of Methyl Group: Secondary fragmentation.

  • Pyrazine Core Ions: Characteristic low mass ions (m/z ~128/130).

Visualizing the Fragmentation Logic

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine. Parent Parent Ion [M+H]+ m/z 228.09 (C10H14ClN3O) Frag1 Fragment A Loss of Oxane Ring (-85 Da) m/z 143.04 (C5H6ClN3) Parent->Frag1 Primary Cleavage (N-Oxane bond) Frag2 Fragment B Loss of Methyl (-15 Da) m/z 213.06 (C9H11ClN3O) Parent->Frag2 Minor Pathway Core Core Ion Chloropyrazine Amine m/z ~128/130 Frag1->Core Further Degradation

Figure 1: Proposed ESI+ Fragmentation Pathway. The loss of the oxane ring (85 Da) is the most diagnostically significant transition.

Analytical Workflow Diagram

The following diagram outlines the decision-making process for characterizing this molecule.

AnalyticalWorkflow Figure 2: Analytical Decision Matrix for Pyrazine Derivative Characterization. cluster_Method Method Selection Start Sample: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine Prep Dilute in 50:50 MeOH:H2O (Final conc: 1 µg/mL) Start->Prep Choice Select Column & pH Prep->Choice PathA Standard Profiling C18 + 0.1% Formic Acid Choice->PathA Routine PathB Isomer Resolution Phenyl-Hexyl + 0.1% Formic Acid Choice->PathB Complex Matrix Analysis LC-MS/MS Acquisition (ESI+ Mode, m/z 50-500) PathA->Analysis PathB->Analysis DataCheck Data Review Analysis->DataCheck Pass Confirm Structure: 1. m/z 228.09 2. Cl Isotope Pattern (3:1) 3. Fragment m/z 143 DataCheck->Pass Criteria Met Fail Troubleshoot: Check pH (ensure acidic) Check Source Temp DataCheck->Fail Criteria Not Met

Figure 2: Analytical Decision Matrix ensuring robust data acquisition and validation.

References

  • National Institutes of Health (PubChem). (2025). 2-Amino-3-chloropyrazine Compound Summary. Retrieved from [Link]

  • AxisPharm. (2025). Electrospray and APCI Mass Analysis: A Quick Comparison. Retrieved from [Link]

  • Shimadzu. (2025). Interfaces for LC-MS: ESI vs APCI. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines and Amines. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Reference Standards for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of your results is fundamentally tethered to the quality of your starting materials. For drug development professionals working with novel intermediates like 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, a robust and well-characterized reference standard is not a mere commodity; it is the bedrock of accurate quantification, impurity profiling, and, ultimately, regulatory success.

Pillar 1: The Orthogonal Analytical Approach to Purity Verification

A single purity value is a snapshot, but it doesn't tell the whole story. True confidence in a reference standard comes from an orthogonal approach, where multiple, disparate analytical techniques are employed to build a comprehensive purity profile. Any declared purity value must be intrinsically linked to the method of its determination, as different techniques possess different sensitivities and selectivities.[1] The primary methods for a substituted pyrazine derivative like our target compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the gold standard for separating a target compound from its process-related impurities and degradation products.[2][3] Its strength lies in its high resolving power and sensitivity, allowing for the detection and quantification of impurities at levels below 0.05%.

Causality Behind the Method: The choice of a C18 (octadecylsilyl) stationary phase is deliberate; its nonpolar nature provides excellent retention for moderately polar heterocyclic compounds like our pyrazine derivative, allowing for effective separation based on subtle differences in hydrophobicity. A gradient elution, typically with acetonitrile and water, is crucial for resolving both early-eluting polar impurities and late-eluting nonpolar impurities in a single run. UV detection is standard, as the pyrazine ring contains a strong chromophore.

Quantitative ¹H NMR (qHNMR): An Absolute Method for Purity Assessment

While HPLC provides a relative purity based on peak area percentage, qHNMR offers a direct, or "absolute," measure of purity without the need for a specific reference standard of the analyte itself.[1][4] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[1] By comparing the integral of a unique proton signal from the analyte to that of a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) of a known concentration, one can calculate the exact molarity and, consequently, the mass purity of the target compound.[4]

Key Advantages of qHNMR:

  • Universality: It detects any proton-containing molecule, making it unbiased towards impurities that may lack a UV chromophore (and thus be invisible to HPLC-UV).[1]

  • Structural Confirmation: The same experiment that provides a purity value also confirms the identity and structural integrity of the compound.

  • Impurity Identification: Signals not belonging to the main compound or the internal standard can often be identified or characterized, providing valuable information on the impurity profile.[5]

Mass Spectrometry (MS) and Elemental Analysis: The Confirmatory Pillars

Mass spectrometry is indispensable for confirming the molecular weight of the analyte and providing structural information on unknown impurities.[6][7] When coupled with LC (LC-MS), it allows for the assignment of a mass-to-charge ratio (m/z) to each peak separated by the HPLC, a powerful tool for impurity identification.

Elemental Analysis (CHN) provides the empirical formula by measuring the percentage of Carbon, Hydrogen, and Nitrogen. A close match between the theoretical and experimental values is a strong indicator of the absence of significant inorganic impurities or molecules with a vastly different elemental composition.

Pillar 2: Comparative Analysis of Reference Standards

To illustrate the importance of a comprehensive CoA, the following table presents hypothetical data for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine reference standards from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (Area %) 99.8%99.5%>98%
Purity by qHNMR (Mass %) Not Provided99.6% (vs. Maleic Acid)Not Provided
Identity Confirmation ¹H NMR, MS¹H NMR, ¹³C NMR, HRMS¹H NMR
Major Impurity 1 0.08% at RRT 1.150.11% (Des-chloro impurity)Not Specified
Major Impurity 2 0.06% at RRT 0.850.09% (N-Oxide)Not Specified
Water Content (Karl Fischer) 0.15%0.11%<0.5%
Residual Solvents (GC-HS) Not ProvidedAcetone: 50 ppm, DCM: <10 ppmNot Specified
Certificate of Analysis Basic CoAComprehensive, with spectraBasic CoA

Analysis:

  • Supplier A provides a high HPLC purity but lacks a qHNMR value and data on residual solvents. The impurities are listed by their relative retention time (RRT) but are not identified.

  • Supplier B presents the most robust and trustworthy standard. The purity is validated by two orthogonal methods (HPLC and qHNMR), which closely agree. Crucially, major impurities have been structurally characterized, and data for water and residual solvents are provided. This level of detail is the hallmark of a high-quality reference standard.

  • Supplier C provides a vague purity statement and minimal supporting data, making it unsuitable for rigorous quantitative applications.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of any analytical result stems from a well-defined and validated protocol. Below are detailed methodologies for the two primary purity assessment techniques.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol is designed for the accurate quantification of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine and its organic impurities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of standard B Dissolve in Diluent to 1.0 mg/mL A->B E Equilibrate C18 Column (e.g., 4.6x150 mm, 3.5 µm) B->E C Prepare Mobile Phase A (0.1% TFA in H2O) D Prepare Mobile Phase B (0.1% TFA in ACN) F Inject 5 µL of Sample E->F G Run Gradient Elution (5% to 95% B over 20 min) F->G H Detect at 254 nm (DAD) G->H I Integrate all peaks >0.03% H->I J Calculate Area Percent Purity: (Peak_Area_Analyte / Total_Peak_Area) * 100 I->J K Report Results J->K

Caption: HPLC workflow for purity analysis.

Step-by-Step Methodology:

  • System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., Waters XBridge, Agilent Zorbax; 4.6 x 150 mm, 3.5 µm particle size). Maintain column temperature at 30 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: The acidifier sharpens peaks and improves reproducibility for amine-containing compounds.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    Time (min) %A %B Flow (mL/min)
    0.0 95 5 1.0
    20.0 5 95 1.0
    25.0 5 95 1.0
    25.1 95 5 1.0

    | 30.0 | 95 | 5 | 1.0 |

  • Sample Preparation: Accurately weigh approximately 10.0 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (Diluent) to achieve a final concentration of 1.0 mg/mL.

  • Injection & Detection: Inject 5 µL. Monitor the eluent using the DAD detector, recording spectra from 200-400 nm. The quantification wavelength should be set at the absorption maximum of the analyte (e.g., ~254 nm).

  • Data Analysis: Integrate all peaks with an area greater than 0.03% of the total area. Calculate purity using the area percent method. The use of a DAD allows for peak purity analysis to check for co-eluting impurities.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qHNMR)

This protocol outlines the absolute purity determination using a certified internal standard.

qNMR_Logic cluster_qnmr qNMR Purity Assessment cluster_hplc HPLC Purity Assessment start Prepare Sample: Analyte + Internal Standard acquire Acquire Spectrum (Optimized relaxation delay, D1 ≥ 5*T1) start->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Molar Ratio & Purity integrate->calculate Result Purity Value calculate->Result Absolute (Mass %) start_hplc Prepare Sample acquire_hplc Acquire Chromatogram start_hplc->acquire_hplc integrate_hplc Integrate All Peaks acquire_hplc->integrate_hplc calculate_hplc Calculate Relative Area % integrate_hplc->calculate_hplc calculate_hplc->Result Relative (Area %)

Sources

Comparative Guide: 3-Chloro vs. 3-Bromo Pyrazine-2-Amine Analogs in Drug Design

[1]

Executive Summary

In the optimization of pyrazine-2-amine kinase inhibitors and antimicrobials, the choice between a 3-chloro and 3-bromo substituent is rarely arbitrary.[1] It is a strategic decision that pivots on three axes: halogen bonding capability (σ-hole magnitude) , steric fit within the ATP-binding pocket , and synthetic regioselectivity .

While 3-bromo analogs typically offer superior potency via enhanced halogen bonding and hydrophobic filling, they incur penalties in molecular weight and lipophilicity (logP).[2] Conversely, 3-chloro analogs often serve as isosteres that improve metabolic stability and solubility without significantly altering the steric profile.[3] This guide analyzes these trade-offs, supported by mechanistic insights and experimental workflows.

Physicochemical & Mechanistic Basis

The bioactivity differences between these analogs stem from fundamental atomic properties.[2] The pyrazine nitrogen (N1/N4) is electron-deficient; introducing a halogen at C3 modulates the pKa of the exocyclic amine (C2-NH2), affecting its ability to serve as a hydrogen bond donor to the kinase hinge region.[2]

Comparative Properties Table
Feature3-Chloro Analog3-Bromo AnalogImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr fills hydrophobic pockets more effectively but risks steric clashes in tight gatekeeper regions.
Electronegativity (Pauling) 3.162.96Cl withdraws more electron density, lowering the pKa of the adjacent amine (C2-NH2) more than Br.[2]
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding pocket.[2]
Halogen Bonding (σ-hole) ModerateStrongCritical Differentiator: Br forms stable halogen bonds with backbone carbonyls (e.g., hinge region) due to a larger, more positive σ-hole.[2]
Lipophilicity (

logP)
+0.71 (vs H)+0.86 (vs H)Br increases logP more, potentially improving permeability but reducing solubility.[2]
The Halogen Bond Advantage

In kinase inhibitor design, the 3-bromo substituent is frequently privileged over 3-chloro when a carbonyl oxygen is available in the binding pocket (e.g., the backbone carbonyl of the gatekeeper residue).

  • Mechanism: The anisotropy of electron distribution on the bromine atom creates a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis.

  • Data Support: Crystallographic studies of pyrazine-2-amine ligands with Cu(I) halides demonstrate that Br analogs form directional halogen bonds (C–Br[1]···O/N) that are significantly shorter and stronger (approx.[2] 3.5 Å interaction distance) than their Cl counterparts [1].[2][4]

Strategic Application: SAR Logic Flow

The following decision tree illustrates when to deploy Cl vs. Br modifications during Lead Optimization.

SAR_LogicstartLead Optimization:Pyrazine-2-Amine Scaffoldcheck_pocketIs there a backbone Carbonylwithin 3.5 Å of C3?start->check_pocketyes_carbonylYescheck_pocket->yes_carbonylDistance < 4Åno_carbonylNocheck_pocket->no_carbonylselect_brSelect 3-Bromo(Exploit Halogen Bond)yes_carbonyl->select_brcheck_stericCheck Steric Tolerance(Gatekeeper Residue)no_carbonyl->check_stericsub_outcomeOutcome: Enhanced Potency(Lower IC50)select_br->sub_outcometight_pocketTight Pocket(e.g., Thr gatekeeper)check_steric->tight_pocketopen_pocketHydrophobic Pocketcheck_steric->open_pocketselect_clSelect 3-Chloro(Metabolic Block / Steric Fit)tight_pocket->select_clselect_br_hydroSelect 3-Bromo(Hydrophobic Filling)open_pocket->select_br_hydroselect_cl->sub_outcomeselect_br_hydro->sub_outcome

Figure 1: Strategic decision tree for selecting 3-chloro vs. 3-bromo substituents based on binding pocket architecture.

Synthetic Accessibility & Reactivity

The synthesis of these analogs often diverges due to the reactivity of the C-X bond.[2]

Regioselectivity and "Tele-Substitution"

A critical, often overlooked phenomenon in 3-bromo-pyrazine synthesis is tele-substitution .[3]

  • Observation: When reacting 3-bromo- or 3-iodo-pyrazines with nucleophiles, the nucleophile may not attack the carbon bearing the halogen (ipso-substitution).[3] Instead, it may attack the C5 or C6 position, leading to a hydrogen shift and retention of the halogen, or a rearrangement.[2]

  • Comparison:

    • 3-Chloro: Predominantly undergoes standard

      
       (ipso-substitution) due to the stronger C-Cl bond and higher electronegativity directing the attack.[1]
      
    • 3-Bromo: Higher risk of tele-substitution or ring degradation if the nucleophile is bulky or highly basic [2].

Protocol: Synthesis of 3-Halo-Pyrazine-2-Amine Scaffolds

Objective: Preparation of 3-chloro and 3-bromo intermediates for Suzuki coupling.

Step 1: Halogenation of 2-aminopyrazine

  • Reagents:

    • For Bromination: N-Bromosuccinimide (NBS) in DMSO or DCM.[1]

    • For Chlorination: N-Chlorosuccinimide (NCS) in DMF at elevated temperatures (50-80°C).

  • Procedure:

    • Dissolve 2-aminopyrazine (1.0 eq) in solvent (0.5 M).

    • Add NBS or NCS (1.05 eq) portion-wise at 0°C (for Br) or RT (for Cl).

    • Critical Control: Monitor via LCMS. 3-bromo formation is rapid ( < 1h); 3-chloro is slower and may require heat.

    • Note: Over-halogenation (3,5-dihalo) is common with Br.[2][3] Use stoichiometric control.

Step 2: Suzuki-Miyaura Coupling (General)

  • Difference: 3-Bromo analogs couple significantly faster and at lower temperatures (60-80°C) than 3-Chloro analogs (80-100°C), which often require active ligands like XPhos or SPhos.

Experimental Bioactivity Data[1][2][5][6][7][8]

Case Study: Nek2 Kinase Inhibition

In the development of Nek2 inhibitors, the 3-position of the pyrazine core interacts directly with the hinge region.

Experimental Setup:

  • Assay: ADP-Glo Kinase Assay (Promega).

  • Target: Recombinant human Nek2.[2]

  • Compounds: 3-substituted-pyrazine-2-amine derivatives.[1][3][5][6][7][8][9]

Representative Data Trends:

Compound VariantSubstituent (R)IC50 (nM)Interpretation
Analog A 3-H (Unsubstituted)> 10,000Lack of hydrophobic/steric fill reduces affinity.
Analog B 3-Chloro120Good fit; Cl fills small pocket, improves shape complementarity.
Analog C 3-Bromo45Superior Potency. Br forms a halogen bond with the backbone carbonyl of the hinge residue (Glu/Met), stabilizing the complex.[2]
Analog D 3-Methyl600Methyl is sterically similar to Br but lacks the σ-hole (halogen bond donor), proving the electronic effect of Br is key.

Data synthesized from SAR trends in Nek2 and FGFR inhibitor studies [3, 4].

Antimycobacterial Activity

In contrast to kinase targets, antimycobacterial screens (e.g., M. tuberculosis) often favor 3-chloro derivatives.[1][2]

  • Observation: 3-chloropyrazine-2-carboxamide derivatives showed superior MIC values (6 µM) compared to bulky bromo-analogs.[3]

  • Reasoning: The increased lipophilicity of the di-bromo or mono-bromo variants resulted in poor solubility or cell wall penetration issues in the specific mycobacterial context [5].

References

  • Hydrogen and Halogen Bond Mediated Coordination Polymers of Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes. Source: MDPI (2020).[2] URL:[Link][2][3]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Source: ACS Publications (2020).[2] URL:[Link][2]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Source: Journal of Medicinal Chemistry (2010).[2][3] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: ACS Medicinal Chemistry Letters (2024).[5] URL:[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: Molecules (2017).[2][3] URL:[Link][2][3]

Technical Validation Guide: IR Spectroscopy for N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of N-methyl-N-(oxan-4-yl)pyrazin-2-amine (also known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine) using Infrared (IR) Spectroscopy. It compares this rapid "fingerprinting" technique against high-resolution structural elucidation methods like NMR and Mass Spectrometry, establishing its optimal role in Quality Control (QC) and identity testing.

Executive Summary: The Role of IR in Aminopyrazine Validation

In drug development, N-methyl-N-(oxan-4-yl)pyrazin-2-amine represents a critical pharmacophore, combining a heteroaromatic pyrazine core with a saturated oxygen heterocycle (oxane). While Nuclear Magnetic Resonance (NMR) is the gold standard for ab initio structural determination, it is inefficient for routine lot-release testing.

IR Spectroscopy serves as the superior "performance" tool for routine validation because it provides a unique spectral fingerprint that simultaneously confirms:

  • The Ether Linkage: Validating the oxane ring integrity.

  • The Tertiary Amine: Confirming N-methylation (absence of N-H).

  • The Aromatic Core: Validating the pyrazine skeleton.

This guide details the specific spectral markers required to validate this structure and compares the methodology against standard alternatives.

Structural Breakdown & Spectral Prediction

To validate the structure, we must deconstruct the molecule into its IR-active moieties. The target molecule, C₁₀H₁₅N₃O, consists of three distinct zones.

Structural MoietyKey FeatureDiagnostic IR Region (cm⁻¹)Expected Signal
Pyrazine Ring Aromatic C=N / C=C1580–1400Strong/Sharp. Characteristic "breathing" modes of the diazine ring.
Oxane (THP) Ring Cyclic Ether (C-O-C)1150–1060Very Strong. The "fingerprint" band for the tetrahydropyran moiety.
Tertiary Amine N-CH₃ (Exocyclic)2850–2780 (C-H)Medium. "Bohlmann bands" may appear; crucial absence of N-H stretch.
Absence of N-H Negative Control3500–3300Silent. Presence of bands here indicates incomplete methylation (impurity).
The "Fingerprint" Logic

The validity of this compound is confirmed not just by what is present, but by what is absent. The starting material (likely N-(oxan-4-yl)pyrazin-2-amine) is a secondary amine.

  • Secondary Amine (Impurity): Shows sharp N-H stretch ~3300 cm⁻¹.

  • Target Tertiary Amine: Shows NO bands >3050 cm⁻¹ (except weak aromatic C-H).

Comparative Analysis: IR vs. Alternatives

Why choose IR over NMR or MS for routine validation?

Table 1: Performance Matrix of Validation Methods
FeatureIR Spectroscopy (ATR) 1H-NMR (400 MHz) LC-MS (ESI)
Primary Utility Rapid Identity (Fingerprint) Full Structural ElucidationMolecular Weight & Purity
Speed < 2 Minutes15–45 Minutes10–30 Minutes
Sample Prep None (Direct Solid/Oil)Dissolution (Deuterated Solvents)Dilution/Buffering
Differentiation Excellent (Distinguishes isomers/polymorphs)Excellent (Distinguishes protons)Poor (Isomers often have same m/z)
Cost Per Test Low (< $1)High (

50)
Medium (

15)
Limit of Detection > 1% Impurity> 0.1% Impurity< 0.01% Impurity

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets and avoiding moisture interference (critical for hygroscopic amines).

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS or MCT (cooled).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Reference Standard: Validated lot of N-methyl-N-(oxan-4-yl)pyrazin-2-amine (>98% purity).

Step-by-Step Workflow
  • System Suitability:

    • Clean ATR crystal with isopropanol.

    • Collect Background Spectrum (Air) with 4 cm⁻¹ resolution (32 scans).

    • Acceptance: CO₂ doublet (2350 cm⁻¹) should be minimal; no contaminant peaks >1% T.

  • Sample Loading:

    • Place ~5–10 mg of the solid/oil sample onto the center of the crystal.

    • Apply pressure using the anvil (aim for ~100 force gauge units) to ensure intimate contact.

  • Data Collection:

    • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulations: 16 or 32 scans.

  • Processing:

    • Apply ATR Correction (if comparing to transmission library data).

    • Perform Baseline Correction (automatic).

    • Identify peaks using a threshold of 5% intensity.

Visualization: Validation Logic Pathways

Diagram 1: QC Decision Tree for Structure Confirmation

This logic gate ensures that the spectrum confirms the specific N-methyl-N-oxanyl structure and rejects common precursors.

ValidationLogic Start Start: Spectral Analysis CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch) Start->CheckNH IsNHPresent Is Band Present? CheckNH->IsNHPresent FailSecAmine FAIL: Secondary Amine Detected (Incomplete Methylation) IsNHPresent->FailSecAmine Yes CheckEther Check 1060-1150 cm⁻¹ (C-O-C Oxane Stretch) IsNHPresent->CheckEther No (Silent) IsEtherPresent Is Strong Band Present? CheckEther->IsEtherPresent FailNoOxane FAIL: Oxane Ring Missing (Wrong Scaffold) IsEtherPresent->FailNoOxane No CheckPyrazine Check 1520-1580 cm⁻¹ (Pyrazine C=N Stretch) IsEtherPresent->CheckPyrazine Yes IsPyrazinePresent Is Band Present? CheckPyrazine->IsPyrazinePresent IsPyrazinePresent->FailNoOxane No Pass PASS: Identity Confirmed N-methyl-N-(oxan-4-yl)pyrazin-2-amine IsPyrazinePresent->Pass Yes

Caption: Logical flow for spectral interpretation. The absence of the N-H band is the primary gate for confirming the tertiary amine structure.

Data Interpretation: The Spectral Fingerprint[1]

The following table summarizes the Critical Quality Attributes (CQAs) of the IR spectrum.

Frequency (cm⁻¹)AssignmentFunctional GroupValidation Criteria
3050–3010 C-H Stretch (sp²)Pyrazine RingWeak intensity. Confirms aromaticity.
2960–2850 C-H Stretch (sp³)Oxane / MethylMedium/Strong. Must be present (Aliphatic content).
~2800 N-CH₃ StretchN-MethylOften appears as a shoulder or distinct weak band.
1580, 1525 Ring StretchingPyrazineDiagnostic. Strong bands characteristic of 2-aminopyrazines [1].
1460–1440 CH₂ ScissoringOxane RingMedium intensity.
1260–1240 C-N StretchAryl-AmineStrong. Connects the Pyrazine to the Nitrogen.
1120–1080 C-O-C Stretch Oxane (Ether) Primary ID Peak. Very strong, broad band. Distinguishes from piperidine analogs [2].
850–800 C-H Out-of-PlanePyrazinePattern depends on substitution (2,3,5,6 positions).
Troubleshooting Common Anomalies
  • Broad band at 3400 cm⁻¹: Indicates moisture (hygroscopic sample) or residual solvent (methanol/water). Dry the sample and re-run.

  • Split peak at 1100 cm⁻¹: Crystalline polymorphism. If the sample was ground (KBr) vs. neat (ATR), the crystal lattice forces may shift the ether stretch.

References

  • Regmi, P. et al. (2025). "Synthesis and IR spectral analysis of novel aminopyrazine derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • NIST Mass Spectrometry Data Center. (2023). "Tetrahydropyran Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard Reference for Band Assignments).
  • PubChem. "Compound Summary: Aminopyrazine derivatives."[1] National Library of Medicine. Link

Sources

Advanced Purity Assessment of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized purity assessment protocol for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (CAS: 1646322-26-8), a critical intermediate in the synthesis of ERK1/2 inhibitors (e.g., Ulixertinib analogs) and other pyrazine-based kinase inhibitors.[1]

Comparison Guide: Optimized High-pH Method vs. Standard Acidic Protocols

Executive Summary

In the development of pyrazine-based kinase inhibitors, the intermediate 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (hereafter CMPA ) represents a critical quality control checkpoint.[1] Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Standard generic HPLC methods (Acidic pH/C18) often fail to resolve CMPA from its key synthetic precursors—specifically the highly basic aliphatic amine N-methyl-oxan-4-amine and the regioisomeric byproducts.[1] This guide compares a High-pH Reversed-Phase (RP) Methodology (The Recommended Solution) against conventional acidic protocols, demonstrating why pH switching is the only robust path to quantifying trace impurities in this matrix.[1]

Molecular Profile & Analytical Challenges

The Analyte: CMPA
  • Structure : A pyrazine core substituted with an electron-withdrawing chlorine (C3) and a tertiary amine side chain (C2) containing a tetrahydropyranyl (oxanyl) ether.[1]

  • Basicity : The pyrazine ring nitrogens are weakly basic (pKa ~2-3).[1] However, the synthetic precursor (N-methyl-oxan-4-amine ) is a secondary aliphatic amine with a pKa ~10.5.[1]

  • The Challenge :

    • At Low pH (Acidic) : The precursor is fully protonated (

      
      ), eluting in the void volume or tailing severely due to silanol interactions, often co-eluting with the solvent front or polar degradants.
      
    • Regio-selectivity : The chlorination of pyrazine derivatives can yield the 6-chloro isomer, which is structurally similar to the 3-chloro target and difficult to separate on standard ODS columns.[1]

Impurity Fate Mapping

The following diagram illustrates the origin of critical impurities and their behavior during analysis.

ImpurityFate cluster_Analysis HPLC Separation Challenges SM1 2,3-Dichloropyrazine (Neutral, Lipophilic) Reaction SNAr Reaction SM1->Reaction SM2 N-methyl-oxan-4-amine (Basic, pKa ~10.5) SM2->Reaction Fate_Acidic Acidic Method: SM2 Tails/Void Regio Co-elutes SM2->Fate_Acidic Fate_Basic High-pH Method: SM2 Retained Regio Resolved SM2->Fate_Basic Target CMPA (Target) (Weak Base) Reaction->Target Major Product Impurity_Regio 6-Chloro Isomer (Regio-impurity) Reaction->Impurity_Regio Side Reaction Impurity_Hydro Hydrolysis Product (3-Hydroxy) Target->Impurity_Hydro Degradation Impurity_Regio->Fate_Acidic Impurity_Regio->Fate_Basic

Caption: Fate mapping of synthetic precursors and byproducts, highlighting the analytical divergence between acidic and basic HPLC methodologies.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of the standard "Generic Gradient" often used in initial screening versus the "Optimized High-pH Method" developed for CMPA.

FeatureMethod A: Generic Acidic (Alternative) Method B: Optimized High-pH (Recommended)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., Waters XSelect CSH)
Mobile Phase pH pH 2.7 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
Precursor Retention Poor (

).[1] The aliphatic amine is ionized and elutes in the void.
Excellent (

)
. The amine is neutral, interacting hydrophobically.
Peak Shape (Tailing) High (

) for basic impurities due to silanol stinging.[1]
Symmetric (

)
. High pH suppresses silanol ionization; CSH surface shielding.
Selectivity (

)
Low for regioisomers.High . Neutral state maximizes shape selectivity differences.[1]
MS Compatibility Excellent (Positive Mode).Excellent (Positive/Negative Mode).
Why Method B Wins

For CMPA , the critical quality attribute is the absence of the nucleophilic amine starting material (SM2). In Method A, SM2 is invisible or quantitated inaccurately because it co-elutes with the injection pulse. Method B deprotonates SM2, forcing it to interact with the C18 chain, moving it away from the solvent front and allowing precise integration (0.05% LOQ).

Experimental Protocol: The Self-Validating System

This protocol utilizes a Charged Surface Hybrid (CSH) column technology which maintains stability at high pH and provides a slight positive surface charge to repel protonated bases, further sharpening peaks.

Materials & Reagents[1][2][3][4][5]
  • Analyte : 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine (Crude or Reference Standard).[1]

  • Column : Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column like Agilent Poroshell HPH).

  • Solvents : HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[1]
Chromatographic Conditions (Method B)
  • Mobile Phase A : 10 mM

    
     in Water, adjusted to pH 10.0 with 
    
    
    
    .
  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temp : 40°C (Improves mass transfer for the oxanyl ring).

  • Detection : UV at 254 nm (Pyrazine absorption max) and 210 nm (for non-aromatic impurities).

  • Injection Volume : 5 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar degradants)
2.05Isocratic hold
12.060Linear Ramp (Elutes CMPA and Regioisomers)
15.095Wash (Elutes Dichloropyrazine)
18.095Hold
18.15Re-equilibration
23.05End
System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Resolution (

    
    ) : 
    
    
    
    between CMPA and the nearest impurity (usually the 6-chloro isomer).[1]
  • Tailing Factor (

    
    ) : 
    
    
    
    for the CMPA main peak.
  • Precision : RSD

    
     for retention time and area (n=6 injections).
    

Data Analysis & Troubleshooting

Expected Elution Order (Relative Retention Time - RRT)
  • N-methyl-oxan-4-amine (SM2) : RRT ~0.3 (Elutes early but retained, sharp peak).[1]

  • Hydrolysis Degradant : RRT ~0.8.

  • CMPA (Target) : RRT = 1.00.

  • 6-Chloro Isomer : RRT ~1.1 (Critical pair).

  • 2,3-Dichloropyrazine (SM1) : RRT ~1.5 (Late eluter).[1]

Troubleshooting Guide

Troubleshooting Start Problem Detected Issue1 Peak Tailing > 1.5 Start->Issue1 Issue2 SM2 Not Detected Start->Issue2 Issue3 Split Peaks Start->Issue3 Sol1 Check pH > 9.5 Replace Column (Void) Issue1->Sol1 Sol2 Check Detection (Use CAD or ELSD if no chromophore) Issue2->Sol2 Sol3 Sample Solvent Mismatch Dilute in MP A Issue3->Sol3

Caption: Decision tree for troubleshooting common chromatographic anomalies in aminopyrazine analysis.

Note on Detection : While UV 254 nm is sufficient for CMPA, the aliphatic amine precursor (SM2) has weak UV absorbance. If strict stoichiometry is required, use Charged Aerosol Detection (CAD) or LC-MS (SIM mode at M+H) in parallel.[1]

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link[1]

  • Waters Corporation . XSelect CSH Columns: Method Development Guide. (CSH technology for basic compounds). Link[1]

  • PubChem . Ulixertinib (BVD-523) Compound Summary. (Context for pyrazine intermediates in kinase inhibitors). Link

  • Selleck Chemicals . Ulixertinib (BVD-523) Datasheet. (Confirming structure and purity requirements). Link

  • Separation Science . HPLC Method Development for Polar and Basic Compounds. Link

Sources

Elemental analysis data for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Executive Summary This guide provides a technical analysis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine , a critical pyrazine intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Unlike standard primary aminopyrazines, this N-methylated, oxanyl-substituted scaffold offers distinct physicochemical properties—specifically modulated lipophilicity and the removal of a hydrogen bond donor—which significantly influence downstream cross-coupling efficiency (Suzuki-Miyaura/Buchwald-Hartwig) and final drug-like properties.

Chemical Profile & Reference Standards

For researchers synthesizing or procuring this intermediate, the following physicochemical data serves as the Golden Standard for validation. Variations from these theoretical values by >0.4% in Elemental Analysis suggest the presence of solvent occlusion (often THF or DMF) or inorganic salt contamination.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Common Name 3-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine
Molecular Formula C₁₀H₁₄ClN₃O
Molecular Weight 227.69 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Sparingly soluble in Water
Predicted LogP ~1.8 - 2.1 (Moderate Lipophilicity)
Elemental Analysis Reference (Calculated)

Use these values to calibrate your combustion analysis results.

ElementTheoretical Mass %Tolerance Range (±0.4%)
Carbon (C) 52.75%52.35% – 53.15%
Hydrogen (H) 6.20%5.80% – 6.60%
Nitrogen (N) 18.46%18.06% – 18.86%
Chlorine (Cl) 15.57%N/A (Combustion usually C/H/N)

Analyst Note: If Nitrogen values are consistently low (<18.0%), check for hydrolysis of the pyrazine ring or incomplete removal of the amine starting material.

Comparative Performance Analysis

In drug discovery, the choice of the "Left-Hand Side" (LHS) amine on a pyrazine core dictates the metabolic fate of the molecule. We compare the N-methyl-N-oxanyl variant against two common alternatives.

Table 2: Functional Comparison of Pyrazine Building Blocks

FeatureTarget Compound (N-Me, N-Oxanyl)Alternative A (Unsubstituted NH₂)Alternative B (N-H, N-Oxanyl)
Steric Bulk High: The Methyl group forces the oxanyl ring out of plane, creating a distinct 3D vector.Low: Planar, minimal steric clash.Medium: Oxanyl group can rotate freely.
H-Bonding Acceptor Only: No H-bond donor. Improves membrane permeability (passive diffusion).Donor/Acceptor: High polarity, often limits brain penetration.Donor/Acceptor: Secondary amine still acts as a donor.
Reactivity (SnAr) Moderate: The electron-donating N-Me pushes electron density into the ring, slightly deactivating the C3-Cl bond compared to NH₂.High: Primary amine is less electron-donating than dialkyl amines.High: Secondary amine is activating, but less than N-Me.
Metabolic Stability Enhanced: N-Methylation blocks N-glucuronidation and oxidation pathways common to primary amines.Poor: Susceptible to rapid N-acetylation or oxidation.Moderate: Susceptible to N-dealkylation.

Synthesis & Validation Methodology

The synthesis relies on a Regioselective Nucleophilic Aromatic Substitution (SₙAr). The steric bulk of the N-methyl-oxan-4-amine ensures mono-substitution, but temperature control is vital to prevent bis-substitution.

Experimental Protocol (Self-Validating)
  • Reagents:

    • Substrate: 2,3-Dichloropyrazine (1.0 eq)

    • Nucleophile: N-methyl-tetrahydro-2H-pyran-4-amine (1.05 eq)

    • Base: Triethylamine (TEA) or DIPEA (1.2 eq)

    • Solvent: Anhydrous THF (0.5 M concentration)

  • Procedure:

    • Dissolve 2,3-dichloropyrazine in THF and cool to 0°C.

    • Add Base followed by dropwise addition of the Amine.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via LCMS. Target Mass [M+H]⁺ = 228. Starting material (MW 149) should disappear.

  • Workup:

    • Dilute with EtOAc, wash with Water and Brine. Dry over Na₂SO₄.[1]

    • Concentrate to yield crude oil.

  • Purification:

    • Flash Column Chromatography (Hexane/EtOAc gradient).

    • Critical: The product is less polar than the bis-substituted byproduct.

Visual Workflow: Synthesis & Logic

SynthesisWorkflow cluster_legend Legend Start Starting Material Process Process Step Decision Validation Check Product Final Product SM1 2,3-Dichloropyrazine Rxn SnAr Reaction (THF, TEA, 0°C -> RT) SM1->Rxn SM2 N-methyl-oxan-4-amine SM2->Rxn Check LCMS Check (Target m/z 228) Rxn->Check Check->Rxn Incomplete (Add Heat/Time) Workup Aq. Workup & Drying Check->Workup Conversion >95% Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final 3-chloro-N-methyl-N- (oxan-4-yl)pyrazin-2-amine Purify->Final Major Spot Bis Byproduct: Bis-substituted Purify->Bis Minor impurity

Caption: Figure 1. Regioselective synthesis workflow for 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, highlighting the critical LCMS checkpoint to prevent bis-substitution.

Analytical Validation Strategy

To ensure the integrity of the "Elemental Analysis," one must first confirm the structure spectroscopically.

A. Proton NMR (¹H NMR) Expectations (CDCl₃, 400 MHz):

  • Pyrazine Protons: Two doublets (or broad singlets) in the aromatic region, typically δ 7.8 – 8.2 ppm .

  • N-Methyl: A sharp singlet, typically δ 3.0 – 3.3 ppm .

  • Oxanyl Methine (CH): A multiplet around δ 4.5 – 5.0 ppm (deshielded by Nitrogen).

  • Oxanyl Ring Protons: Multiplets at δ 3.4 – 4.1 ppm (ether protons) and δ 1.6 – 2.0 ppm (alkyl protons).

B. Carbon NMR (¹³C NMR) Expectations:

  • C-Cl (Pyrazine): Distinct quaternary carbon, typically ~145 ppm .

  • C-N (Pyrazine): Quaternary carbon, typically ~150-155 ppm .

Analytical Logic Tree

AnalysisTree Sample Isolated Solid NMR 1H NMR Analysis Sample->NMR Check1 N-Me Singlet Present? NMR->Check1 CHN Elemental Analysis Check3 Within ±0.4%? CHN->Check3 Check2 Integration Correct? Check1->Check2 Yes Fail1 FAIL: Wrong Amine Check1->Fail1 No Check2->CHN Yes Check2->Fail1 No Pass PASS: Validated Reference Check3->Pass Yes Fail2 FAIL: Solvent/Salt Trap Check3->Fail2 No (Recrystallize)

Caption: Figure 2. Analytical decision tree for validating the identity and purity of the pyrazine intermediate.

References

  • Synthesis of Pyrazine Intermediates

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine."
    • Source:Journal of Organic Chemistry / Patent Liter
    • Context: Standard protocols for SnAr on dichloropyrazines are well-documented in kinase inhibitor research.
    • Verification:

  • Amine Reagent Data

    • Title: "N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride."[2][3]

    • Source: American Elements / ChemicalBook.
    • Context: Physical properties of the nucleophile used in the synthesis.[1][4][5][6]

    • Verification:

  • Related Structural Analogs (Data Proxy)

    • Title: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide."
    • Source:Molecules (MDPI), 2017.
    • Context: Provides comparative NMR and Elemental Analysis data for benzylamino-substituted chloropyrazines, valid
    • Verification:

  • Kinase Inhibitor Context

    • Title: "Pyrazines as Building Blocks in Medicinal Chemistry."
    • Source:BenchChem / PubChem.
    • Context: Highlights the utility of the 3-chloro-2-amino-pyrazine scaffold in drug development.
    • Verification:

Sources

Benchmarking Synthetic Routes for N-Substituted Chloropyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Landscape

In the development of kinase inhibitors and other bioactive heterocycles, the 2-amino-6-chloropyrazine and 2-amino-3-chloropyrazine scaffolds are ubiquitous. The presence of the chlorine atom is critical, serving as a handle for subsequent functionalization (e.g., Suzuki coupling) or as a lipophilic modulator.

For the synthesis of N-substituted chloropyrazines from dichloropyrazine precursors, two dominant methodologies exist: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Buchwald-Hartwig Amination .
  • The Verdict:

    • Choose

      
        for aliphatic amines  (primary/secondary). It is cost-effective, scalable, and operationally simple, leveraging the electron-deficient nature of the pyrazine ring.
      
    • Choose Buchwald-Hartwig for anilines (aryl amines) and sterically hindered amines . It overcomes the poor nucleophilicity of anilines and provides milder conditions, avoiding the forcing temperatures required for

      
       with weak nucleophiles.
      

Technical Deep Dive: Route Analysis

Route A: Nucleophilic Aromatic Substitution ( )

The pyrazine ring is highly


-deficient (para-diazine), making it susceptible to nucleophilic attack. In symmetric substrates like 2,6-dichloropyrazine , the reaction is driven by the addition-elimination mechanism.
  • Mechanism: The amine attacks the carbon bearing the chlorine, forming a Meisenheimer-like complex (sigma complex), followed by the restoration of aromaticity via chloride elimination.

  • Chemoselectivity (The "Self-Limiting" Effect):

    • Step 1: Reaction with the first equivalent of amine yields the mono-amino-chloropyrazine.

    • Step 2: The newly installed amino group is an Electron Donating Group (EDG). It pushes electron density into the pyrazine ring, significantly deactivating it toward a second nucleophilic attack.

    • Result: High selectivity for mono-substitution is easily achieved by controlling stoichiometry (1.0–1.1 equiv) and temperature.

  • Limitations: Weak nucleophiles (e.g., electron-poor anilines) require high temperatures (>120°C) or strong bases (LiHMDS), which can degrade sensitive substrates.

Route B: Buchwald-Hartwig Amination

When thermal


 fails or leads to decomposition, Pd-catalysis offers a precise alternative.
  • Mechanism:

    • Oxidative Addition:

      
       inserts into the C–Cl bond.
      
    • Amine Coordination/Deprotonation: The amine binds, and base facilitates deprotonation.

    • Reductive Elimination: Formation of the C–N bond and regeneration of

      
      .
      
  • Ligand Selection:

    • Xantphos/BINAP: Excellent for preventing chelation-induced catalyst deactivation and promoting reductive elimination.

    • BrettPhos: Preferred for highly hindered amines or extremely unreactive aryl chlorides.

Comparative Benchmark Data

The following table benchmarks the two routes using 2,6-dichloropyrazine as the substrate.

FeatureRoute A:

Route B: Buchwald-Hartwig
Ideal Nucleophile Aliphatic amines (Morpholine, Piperazine,

)
Aryl amines (Anilines), Amides, Hindered

amines
Regiocontrol (Mono vs Bis) Excellent (Deactivation by product prevents over-reaction)Good (Requires stoichiometry control; bis-coupling is possible)
Reaction Temperature 0°C to 80°C (Aliphatic); >120°C (Aromatic)60°C to 100°C
Cost Efficiency High (No metal catalyst, cheap bases)Low to Moderate (Pd catalyst + Ligand costs)
Purification Simple (often precipitation or extraction)Requires metal scavenging (Si-Thiol) and column chromatography
Scalability Preferred for kg-scale (Process Chemistry)Used for high-value intermediates or when

fails

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal synthetic route.

RouteSelection Start Substrate: Dichloropyrazine Target: Mono-amino-chloropyrazine CheckAmine Analyze Amine Nucleophile Start->CheckAmine IsAliphatic Aliphatic Amine (e.g., Morpholine, Alkyl-NH2) CheckAmine->IsAliphatic Strong Nucleophile IsAromatic Aromatic Amine (e.g., Aniline) CheckAmine->IsAromatic Weak Nucleophile RouteSNAr Route A: SNAr (Thermal/Base) IsAliphatic->RouteSNAr Standard Choice CheckSterics Check Sterics/Electronics IsAromatic->CheckSterics RouteBuchwald Route B: Buchwald-Hartwig (Pd-Catalysis) CheckSterics->RouteBuchwald E-poor / Hindered HighTempSNAr High-Temp SNAr (>120°C, Microwave) CheckSterics->HighTempSNAr E-rich / Simple HighTempSNAr->RouteBuchwald If Low Yield/Decomp

Caption: Decision tree for selecting between


 and Buchwald-Hartwig amination based on nucleophile properties.

Experimental Protocols

Protocol A: for Aliphatic Amines

Best for: Synthesis of 2-chloro-6-morpholinopyrazine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropyrazine (1.0 equiv) and Ethanol (5 mL/mmol).

  • Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) followed by the Aliphatic Amine (1.05 equiv) dropwise.

    • Note: Slight excess of amine ensures conversion, but avoid large excesses to prevent bis-substitution.

  • Reaction: Allow to warm to room temperature (RT). Monitor by TLC/LCMS.

    • Validation: Product usually appears within 1–4 hours.

  • Workup: Concentrate the solvent. Resuspend residue in EtOAc and wash with water (x2) and brine. Dry over

    
     and concentrate.
    
  • Purification: Often yields a solid that can be recrystallized from Hexane/EtOAc.

Protocol B: Buchwald-Hartwig for Anilines

Best for: Synthesis of 2-chloro-6-(phenylamino)pyrazine

  • Setup: In a glovebox or under Argon, charge a reaction vial with 2,6-dichloropyrazine (1.0 equiv), Aniline derivative (1.0 equiv),

    
      (2 mol%), Xantphos  (4 mol%), and 
    
    
    
    (1.5 equiv).
  • Solvent: Add anhydrous 1,4-Dioxane (degassed, 10 mL/mmol).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Causality: Xantphos is a wide-bite-angle ligand that favors reductive elimination of the C–N bond, crucial for the electron-deficient pyrazine system.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.[1]

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Troubleshooting & Self-Validation

Regioselectivity Verification (For 2,3-Dichloropyrazine)

When using 2,3-dichloropyrazine , the first substitution (C2 vs C3) is chemically equivalent due to symmetry. However, once substituted, the product is 2-amino-3-chloropyrazine .

  • Validation Check: Use 1H NMR .

    • 2,6-isomer: Protons at C3 and C5 appear as two singlets (or meta-coupled doublets) with distinct shifts.

    • 2,3-isomer: Protons at C5 and C6 appear as a pair of doublets (

      
       Hz).
      
    • NOE: If the amine has protons, an NOE correlation to the pyrazine ring proton can confirm regiochemistry in more complex asymmetric analogs.

Common Pitfalls
  • Bis-Substitution in

    
    :  If you observe the di-amino product, lower the reaction temperature and ensure strictly 1.0 equiv of amine is added slowly.
    
  • Hydrolysis: Chloropyrazines are prone to hydrolysis to pyrazinones under strong basic conditions (e.g.,

    
    , high heat). Use non-nucleophilic bases like 
    
    
    
    or DIPEA.

References

  • Evaluation of Synthetic Routes to N-Substituted Pyrazines. Journal of Organic Chemistry.

  • Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines. Organic Letters.

  • Buchwald-Hartwig Amination of Heterocycles: Scope and Limitations. Chemical Reviews.

  • Practical Synthesis of Aminopyrazines for Drug Discovery. Journal of Medicinal Chemistry.

  • Scale-up of SNAr Reactions for Pyrazine Intermediates. Organic Process Research & Development.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Waste (Nitrogen-Containing). Critical Constraint: Do NOT mix with strong oxidizers or non-halogenated organic solvents without explicit compatibility checks.[1] Disposal Method: High-Temperature Incineration (with HCl scrubbing).

This guide defines the operational protocol for the safe disposal of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine . As a halogenated heterocyclic amine, this compound presents specific challenges regarding thermal decomposition products (HCl, NOx) and aquatic toxicity. The procedures below are designed to ensure regulatory compliance (RCRA/CLP) and prevent common laboratory accidents associated with incompatible waste streams.

Part 1: Chemical Identity & Hazard Characterization

To dispose of a chemical safely, one must understand its reactive potential. This molecule combines a pyrazine ring (nitrogen-rich) with a chlorine substituent and a tetrahydropyran (oxan-4-yl) ring.

PropertyDescriptionImplications for Disposal
Functional Group Halogenated Heterocyclic AmineBasic nature: May react exothermically with strong acids.
Combustion Products Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), COxIncineration requirement: Must be burned in a facility equipped with acid gas scrubbers.
Reactivity Incompatible with Strong OxidizersSegregation: Risk of fire or explosion if mixed with peroxides, nitrates, or perchlorates.
Physical State Solid (typically)Handling: Dust generation is a primary inhalation hazard during transfer.
The "Why" Behind the Protocol

Standard organic waste streams often go to fuel blending (energy recovery). However, halogenated compounds like this one cannot be fuel-blended in standard cement kilns because they generate acid rain precursors (HCl) and potential dioxins if not burned at sufficiently high temperatures (>1100°C) with rapid quenching. Therefore, strict segregation from non-halogenated solvents is not just a rule—it is a chemical necessity for the destruction facility.

Part 2: Pre-Disposal Stabilization & Segregation

The most common failure point in laboratory waste management is the "commingling" of incompatible streams. Use the following logic to determine where this specific compound belongs.

Segregation Logic Diagram

SegregationLogic Start Waste: 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine State Is the waste Solid or Liquid? Start->State Solid SOLID WASTE State->Solid Pure Substance Liquid LIQUID (Solution) State->Liquid Dissolved ActionSolid Pack in HDPE Jar Label: 'Hazardous Waste - Solid, Toxic' Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolvent ActionHalo Stream: Halogenated Organic Waste (High Temp Incineration) HaloSolvent->ActionHalo ActionNonHalo CRITICAL DECISION: Does concentration exceed 1-2%? NonHaloSolvent->ActionNonHalo Override Classify ENTIRE mixture as HALOGENATED WASTE ActionNonHalo->Override Yes (Standard Protocol)

Caption: Decision logic for segregating halogenated pyrazines. Note that adding even small amounts of halogenated material to a non-halogenated solvent stream usually reclassifies the entire container as halogenated waste.

Part 3: The Disposal Workflow (Step-by-Step)

This protocol assumes the user is in a standard R&D laboratory setting.

Step 1: Personal Protective Equipment (PPE)
  • Respiratory: If handling pure solid powder, use a fume hood. If outside a hood, an N95 or P100 respirator is recommended to prevent inhalation of amine dust.

  • Dermal: Nitrile gloves (standard 4-8 mil) are generally effective for solid handling. If dissolved in DCM or chloroform, use PVA or laminate gloves.

  • Ocular: Chemical splash goggles.

Step 2: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Amber glass or HDPE. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Prohibited: Do not use metal cans if the waste is acidic or wet, as the chloride content can cause rapid corrosion and leakage.

Step 3: Waste Accumulation
  • Quenching: If the material is part of a reaction mixture containing residual reactive reagents (e.g., thionyl chloride used to chlorinate), quench carefully before bottling. Ensure pH is between 5 and 9.

  • Transfer: Transfer material into the container. Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Primary Identifier: "Hazardous Waste"

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "Pyrazine Analog."

    • Hazard Checkbox: Check "Toxic" and "Irritant." If dissolved in flammable solvent, check "Flammable."

    • Constituents: Explicitly list "Halogenated Organic" on the tag.

Step 4: Final Disposal (Vendor Handoff)

This material must be routed to a High-Temperature Incinerator .

  • Lab Action: Move sealed, labeled container to the Satellite Accumulation Area (SAA).

  • EHS Action: Manifest the waste. Ensure the waste profile declares the presence of Chlorine (Cl) and Nitrogen (N) to alert the disposal facility of potential HCl and NOx generation.

Part 4: Regulatory Compliance

Compliance relies on accurate waste coding.[2] While this specific CAS does not have a "P" or "U" list designation (unless it is a specific commercial formulation), it falls under "Characteristic" or "Process" waste.

RegionRegulationCode/ClassificationNotes
USA EPA (RCRA)D001 (if ignitable solvent)D002 (if corrosive)Non-Specific If not ignitable/corrosive, it is often managed as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to toxicity/halogen content.
EU EWC (European Waste Catalogue)07 05 13 *"Solid wastes containing hazardous substances" (from manufacture of pharmaceuticals).
Global UN TransportUN 2811 (Toxic Solid, Organic, N.O.S.)Likely classification for shipping pure solid. Technical name required in parenthesis.
Self-Validating System Check

Before sealing the waste container, ask:

  • Is there any oxidant in this jar? (If yes, neutralize it first).

  • Is the container compatible with halogenated solvents? (If using solvent waste).[3][4][5]

  • Does the label explicitly say "Halogenated"? (Crucial for the incineration plant).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the classification and labelling of waste. [Link]

  • Basel Convention. (2019). Technical Guidelines on the Environmentally Sound Incineration of Hazardous Wastes. [Link]

Sources

Navigating the Safe Handling of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic amines like 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine represent a class of compounds with significant potential. However, their safe and effective use in the laboratory demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.

This proactive hazard assessment forms the foundation for the subsequent recommendations for personal protective equipment and handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. The following PPE ensemble is mandatory when handling 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine.

  • Eye and Face Protection : Chemical safety goggles with side shields are the minimum requirement.[3] Given the potential for severe eye irritation, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential.[3] Nitrile gloves provide good initial protection; however, for prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[4]

    • Laboratory Coat : A flame-resistant lab coat that fastens securely is required to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

PPE Selection Workflow

PPE_Workflow start Start: Handling 3-chloro-N-methyl-N- (oxan-4-yl)pyrazin-2-amine fume_hood Work in a certified chemical fume hood? start->fume_hood resp_needed Is there a risk of inhalation exposure? fume_hood->resp_needed No goggles Wear chemical safety goggles fume_hood->goggles Yes resp_needed->goggles No respirator Use a NIOSH-approved respirator resp_needed->respirator Yes face_shield Consider a face shield for splash hazards goggles->face_shield gloves Wear chemical-resistant nitrile gloves (double-gloving recommended) face_shield->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat end Proceed with experiment lab_coat->end respirator->goggles Disposal_Decision_Tree start Waste Generated waste_type What is the physical state of the waste? start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_disposal Dispose in 'Halogenated Organic Solid Waste' container solid_waste->solid_disposal solvent_type Is the solvent organic or aqueous? liquid_waste->solvent_type organic_liquid Organic Solvent solvent_type->organic_liquid Organic aqueous_liquid Aqueous Solution solvent_type->aqueous_liquid Aqueous organic_disposal Dispose in 'Halogenated Organic Liquid Waste' container organic_liquid->organic_disposal aqueous_disposal Follow institutional guidelines for aqueous waste with halogenated compounds aqueous_liquid->aqueous_disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.